Product packaging for HCAR2 agonist 1(Cat. No.:)

HCAR2 agonist 1

Cat. No.: B10771035
M. Wt: 428.5 g/mol
InChI Key: DJSWNINDPRRCLC-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HCAR2 agonist 1 is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N4O2 B10771035 HCAR2 agonist 1

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

7-methyl-N-[(2R)-1-phenoxypropan-2-yl]-3-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H28N4O2/c1-17(2)20-10-12-21(13-11-20)24-15-28-30-19(4)23(14-27-25(24)30)26(31)29-18(3)16-32-22-8-6-5-7-9-22/h5-15,17-18H,16H2,1-4H3,(H,29,31)/t18-/m1/s1

InChI Key

DJSWNINDPRRCLC-GOSISDBHSA-N

Isomeric SMILES

CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)C(C)C)C(=O)N[C@H](C)COC4=CC=CC=C4

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)C(C)C)C(=O)NC(C)COC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

HCAR2 Agonist 1: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in metabolic and inflammatory signaling.[1][2] It is activated by endogenous ligands such as the ketone body β-hydroxybutyrate (β-OHB) and by synthetic agonists, most notably nicotinic acid (niacin).[1][2] The activation of HCAR2 triggers a cascade of intracellular events that have significant therapeutic implications, particularly in the context of dyslipidemia and various inflammatory conditions. This technical guide provides an in-depth exploration of the mechanism of action of HCAR2 agonists, detailing the core signaling pathways, quantitative data on agonist activity, and comprehensive experimental protocols for studying this receptor.

Core Mechanism of Action: A Dual Signaling Cascade

The primary mechanism of action for HCAR2 agonists involves the activation of heterotrimeric Gi/o proteins.[1] Upon agonist binding, HCAR2 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating two distinct downstream signaling pathways.

Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase

The dissociated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This inhibition leads to a decrease in intracellular cAMP levels. In adipocytes, this reduction in cAMP levels is the primary mechanism for the anti-lipolytic effects of HCAR2 agonists. Lower cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.

Gβγ-Mediated and β-Arrestin-Dependent Pathways

The dissociated Gβγ subunit can also modulate the activity of various effector proteins, contributing to the overall cellular response to HCAR2 activation. Furthermore, agonist-bound HCAR2 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. One significant β-arrestin-mediated pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. Additionally, HCAR2 activation has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This anti-inflammatory effect is thought to be mediated, at least in part, through β-arrestin signaling.

Signaling Pathway Diagrams

HCAR2_Signaling_Pathways Agonist HCAR2 Agonist HCAR2 HCAR2 Agonist->HCAR2 Binding G_protein G_protein HCAR2->G_protein Activation beta_Arrestin beta_Arrestin HCAR2->beta_Arrestin Recruitment G_alpha G_alpha G_protein->G_alpha G_beta_gamma G_beta_gamma G_protein->G_beta_gamma AC AC G_alpha->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation ATP ATP ATP->AC MAPK_cascade MAPK_cascade beta_Arrestin->MAPK_cascade Activation IKK IKK beta_Arrestin->IKK Inhibition IkappaB IkappaB IKK->IkappaB Phosphorylation NFkappaB_complex NFkappaB_complex IkappaB->NFkappaB_complex NFkappaB NFkappaB NFkappaB_complex->NFkappaB Release NFkappaB_nucleus NFkappaB_nucleus NFkappaB->NFkappaB_nucleus Translocation Gene_expression Gene_expression NFkappaB_nucleus->Gene_expression Regulation

Caption: Overview of HCAR2 agonist-induced signaling pathways.

Quantitative Data on HCAR2 Agonist Activity

The potency of HCAR2 agonists is typically quantified by their half-maximal effective concentration (EC50) or their binding affinity (Ki). The following table summarizes the reported EC50 values for several common HCAR2 agonists.

AgonistEC50 (µM)Cell LineAssay TypeReference
Niacin0.06 - 0.25HEK-293cAMP Inhibition
Acipimox2.6 - 6HEK-293cAMP Inhibition
MK-68920.016HEK-293cAMP Inhibition
β-hydroxybutyrate~1000VariousVarious
Compound 9n0.12CHO[35S]GTPγS binding

Experimental Protocols

cAMP Measurement Assay (HTRF)

This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP levels in response to HCAR2 agonist stimulation in a Gi-coupled receptor system.

Materials:

  • HCAR2-expressing cells (e.g., CHO-K1 or HEK293)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Forskolin

  • HCAR2 agonist

  • HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)

  • 384-well white, low-volume microplate

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture HCAR2-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired concentration (typically 1,000-5,000 cells/well).

  • Agonist and Forskolin Preparation:

    • Prepare a serial dilution of the HCAR2 agonist in assay buffer.

    • Prepare a stock solution of forskolin in assay buffer. The final concentration of forskolin should be determined empirically to stimulate a submaximal level of cAMP production (e.g., EC80).

  • Assay Plate Preparation:

    • Add 5 µL of the HCAR2 agonist dilutions to the appropriate wells of the 384-well plate.

    • Add 5 µL of assay buffer to the control wells.

  • Cell Stimulation:

    • Add 5 µL of the cell suspension to each well.

    • Add 5 µL of the forskolin solution to all wells except the basal control wells.

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the HTRF reagents (typically a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor).

    • Add 5 µL of the HTRF reagent mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow start Start prep_cells Prepare HCAR2-expressing cell suspension start->prep_cells add_cells Add cell suspension to the plate prep_cells->add_cells prep_reagents Prepare agonist dilutions and forskolin solution plate_reagents Dispense agonist and forskolin into 384-well plate prep_reagents->plate_reagents plate_reagents->add_cells incubate_stim Incubate for 30-60 min at room temperature add_cells->incubate_stim add_htrf Add HTRF detection reagents incubate_stim->add_htrf incubate_detect Incubate for 60 min at room temperature add_htrf->incubate_detect read_plate Read plate on HTRF reader incubate_detect->read_plate analyze Calculate HTRF ratio and determine EC50 read_plate->analyze end End analyze->end

Caption: Workflow for a HTRF-based cAMP assay.

β-Arrestin Recruitment Assay (PathHunter®)

This protocol describes a β-arrestin recruitment assay using the DiscoverX PathHunter® technology.

Materials:

  • PathHunter® HCAR2 β-Arrestin cell line

  • Cell culture medium

  • Assay buffer (provided with the kit)

  • HCAR2 agonist

  • PathHunter® Detection Reagents

  • 384-well white, clear-bottom microplate

  • Luminescence plate reader

Procedure:

  • Cell Plating:

    • Harvest the PathHunter® cells and resuspend in the provided cell plating reagent.

    • Dispense 10 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate at 37°C in a CO2 incubator overnight.

  • Agonist Stimulation:

    • Prepare serial dilutions of the HCAR2 agonist in assay buffer.

    • Add 2.5 µL of the agonist dilutions to the appropriate wells.

    • Incubate the plate at 37°C for 90 minutes.

  • Signal Detection:

    • Equilibrate the PathHunter® Detection Reagents to room temperature.

    • Prepare the detection reagent mix according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a plate reader.

    • Plot the luminescence signal against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

bArrestin_Assay_Workflow start Start plate_cells Plate PathHunter® HCAR2 β-Arrestin cells start->plate_cells incubate_overnight Incubate overnight at 37°C plate_cells->incubate_overnight add_agonist Add agonist to cells incubate_overnight->add_agonist prep_agonist Prepare agonist dilutions prep_agonist->add_agonist incubate_stim Incubate for 90 min at 37°C add_agonist->incubate_stim add_detection Add detection reagents to each well incubate_stim->add_detection prep_detection Prepare PathHunter® Detection Reagents prep_detection->add_detection incubate_detect Incubate for 60 min at room temperature add_detection->incubate_detect read_luminescence Read luminescence incubate_detect->read_luminescence analyze Plot data and determine EC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for a PathHunter® β-arrestin recruitment assay.

NF-κB Activation Assay (Western Blot for p65 Nuclear Translocation)

This protocol outlines the measurement of NF-κB activation by assessing the nuclear translocation of the p65 subunit using Western blotting.

Materials:

  • Immune cells expressing HCAR2 (e.g., macrophages, microglia)

  • Cell culture medium

  • HCAR2 agonist

  • LPS (lipopolysaccharide) as a positive control for NF-κB activation

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with the HCAR2 agonist for a specified time (e.g., 1-2 hours). Include a vehicle control and an LPS-treated positive control.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively, and to serve as loading controls.

    • Quantify the band intensities and normalize the nuclear p65 signal to the Lamin B1 signal. Compare the nuclear p65 levels in agonist-treated cells to the control cells.

NFkB_Assay_Workflow start Start treat_cells Treat cells with HCAR2 agonist start->treat_cells fractionate Perform nuclear and cytoplasmic fractionation treat_cells->fractionate quantify_protein Quantify protein concentration fractionate->quantify_protein sds_page Run SDS-PAGE and transfer to membrane quantify_protein->sds_page block Block membrane sds_page->block primary_ab Incubate with primary antibody (anti-p65) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Add chemiluminescent substrate and image secondary_ab->detect analyze Quantify band intensities and normalize to loading controls detect->analyze end End analyze->end

Caption: Workflow for an NF-κB p65 nuclear translocation Western blot assay.

Conclusion

HCAR2 agonists exert their effects through a multifaceted mechanism of action, primarily involving the Gi/o-mediated inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Additionally, β-arrestin-dependent pathways contribute to the overall cellular response, including the modulation of inflammatory signaling through the NF-κB pathway. The experimental protocols provided in this guide offer robust methods for characterizing the activity of novel HCAR2 agonists and further elucidating the intricate signaling networks governed by this important therapeutic target. A thorough understanding of these mechanisms is crucial for the development of next-generation HCAR2-targeted therapies with improved efficacy and side-effect profiles.

References

An In-depth Technical Guide to the Discovery and Synthesis of HCAR2 Agonist 1 (Compound 9n)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of HCAR2 Agonist 1, also known as Compound 9n. This small molecule has been identified as a Gi protein-biased allosteric modulator of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G protein-coupled receptor implicated in inflammatory and metabolic diseases. This document details the experimental protocols for key functional assays, summarizes all quantitative data, and provides visualizations of the relevant signaling pathways and experimental workflows, serving as a critical resource for researchers in the field of drug discovery and development targeting HCAR2.

Introduction to HCAR2 and the Discovery of Compound 9n

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a Gi/Go-coupled receptor that is activated by endogenous ketone bodies such as β-hydroxybutyrate, as well as the B-vitamin niacin.[1] Activation of HCAR2 has been shown to mediate anti-inflammatory effects, making it a promising therapeutic target for a range of inflammation-related diseases.[1] HCAR2 can signal through two distinct pathways: the Gi/Go protein pathway, which is associated with anti-inflammatory responses, and the β-arrestin pathway.

The discovery of this compound (Compound 9n) stemmed from a desire to identify biased agonists that selectively activate the therapeutic Gi protein pathway while avoiding the β-arrestin pathway. Compound 9n was characterized as a Gi protein-biased allosteric modulator (BAM) of HCAR2.[1] This means it binds to a site on the receptor distinct from the endogenous ligand binding site and preferentially activates the Gi signaling cascade.[1]

Chemical Synthesis of this compound (Compound 9n)

The chemical synthesis of this compound (Compound 9n) is a multi-step process. The precise details of the synthesis are outlined in the primary literature.

Chemical Structure:

  • CAS Number: 1066676-21-8[2]

Quantitative Data Summary

The following tables summarize the quantitative data for Compound 9n's activity at HCAR2, as determined by various in vitro assays.

Table 1: Gi Protein Dissociation (NanoBiT Assay)

CompoundEC50 (nM)Emax (%)
Niacin108.2100
Compound 9n165.762.4

Table 2: β-Arrestin 1 Recruitment (NanoBiT Assay)

CompoundEC50 (nM)Emax (%)
Niacin148.2100
Compound 9n-No significant activity

Table 3: cAMP Accumulation (HTRF Assay)

CompoundIC50 (nM)
Niacin0.28
Compound 9n1.1

Experimental Protocols

Cell Culture

CHO-K1 cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

NanoBiT G-protein Dissociation Assay

This assay measures the dissociation of the Gi protein heterotrimer upon receptor activation.

  • Constructs: The C-terminus of HCAR2 was fused to the LgBiT subunit of the NanoBiT luciferase. The Gβ1 subunit was fused to the SmBiT subunit.

  • Transfection: CHO-K1 cells were co-transfected with the HCAR2-LgBiT, Gαi1, SmBiT-Gβ1, and Gγ2 constructs.

  • Assay Procedure:

    • 48 hours post-transfection, cells were washed with Hank's Balanced Salt Solution (HBSS).

    • Cells were then incubated with the Nano-Glo Live Cell Reagent (furimazine) for 2 hours at room temperature.

    • Baseline luminescence was measured.

    • Compound 9n or a reference agonist was added to the wells.

    • Luminescence was measured kinetically for 60 minutes.

    • Data were normalized to the response of the reference agonist.

NanoBiT β-Arrestin 1 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 1 to the activated receptor.

  • Constructs: HCAR2 was fused to the LgBiT subunit, and β-arrestin 1 was fused to the SmBiT subunit.

  • Transfection: CHO-K1 cells were co-transfected with the HCAR2-LgBiT and SmBiT-β-arrestin 1 constructs.

  • Assay Procedure:

    • The protocol is similar to the G-protein dissociation assay.

    • Following the addition of the test compound, luminescence is measured to determine the extent of β-arrestin 1 recruitment.

cAMP Accumulation Assay (HTRF)

This assay measures the inhibition of forskolin-stimulated cAMP production, which is a downstream effect of Gi activation.

  • Cell Preparation: CHO-K1 cells stably expressing HCAR2 were seeded in 384-well plates.

  • Assay Procedure:

    • Cells were pre-incubated with various concentrations of Compound 9n or a reference agonist for 30 minutes.

    • Forskolin (10 µM) was added to stimulate adenylyl cyclase and induce cAMP production, and the incubation continued for another 30 minutes.

    • Cells were lysed, and the cAMP levels were measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

Signaling Pathways and Experimental Workflow Visualizations

HCAR2 Signaling Pathway

The following diagram illustrates the Gi protein-biased signaling pathway activated by Compound 9n at HCAR2.

HCAR2_Signaling cluster_membrane Plasma Membrane HCAR2 HCAR2 Gi Gαiβγ HCAR2->Gi Activates AC Adenylyl Cyclase Compound9n Compound 9n (Allosteric Agonist) Compound9n->HCAR2 Binds to allosteric site G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Inhibits Anti_Inflammatory Anti-inflammatory Effects CREB->Anti_Inflammatory Leads to

Caption: HCAR2 Gi-biased signaling by Compound 9n.

Experimental Workflow for Compound Characterization

This diagram outlines the logical flow of experiments to characterize a novel HCAR2 agonist.

Experimental_Workflow Start Start: Novel Compound Synthesis Chemical Synthesis & Purification Start->Synthesis Binding_Assay Binding Affinity (e.g., Radioligand Assay) Synthesis->Binding_Assay Gi_Assay G-protein Activation (NanoBiT Dissociation) Binding_Assay->Gi_Assay Arrestin_Assay β-Arrestin Recruitment (NanoBiT Assay) Binding_Assay->Arrestin_Assay cAMP_Assay Functional Assay (cAMP Accumulation) Gi_Assay->cAMP_Assay Data_Analysis Data Analysis: EC50, Emax, Bias Calculation Gi_Assay->Data_Analysis Arrestin_Assay->Data_Analysis cAMP_Assay->Data_Analysis Conclusion Conclusion: Biased Agonist Profile Data_Analysis->Conclusion

Caption: Workflow for HCAR2 agonist characterization.

Conclusion

This compound (Compound 9n) represents a significant advancement in the development of targeted therapies for inflammatory diseases. Its Gi protein-biased allosteric mechanism of action offers the potential for therapeutic efficacy while minimizing the side effects associated with non-biased HCAR2 agonists. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of next-generation HCAR2 modulators.

References

An In-depth Technical Guide to the HCAR2 Agonist 1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in metabolic and immune regulation.[1] Activation of HCAR2 by endogenous ligands such as the ketone body β-hydroxybutyrate, or pharmacological agonists like niacin, triggers a cascade of intracellular signaling events.[1] This guide provides a comprehensive technical overview of the signaling pathways initiated by HCAR2, with a special focus on a novel Gi-biased allosteric modulator, HCAR2 agonist 1 (also known as compound 9n).[2][3] This document will delve into the dual signaling cascades of HCAR2, present quantitative data for key agonists, provide detailed experimental protocols for studying this receptor, and visualize the complex signaling networks.

Core Signaling Pathways of HCAR2

HCAR2 activation initiates two primary signaling pathways: the canonical Gαi-mediated pathway and a non-canonical β-arrestin-mediated pathway. The balance between these two pathways is a critical determinant of the physiological and therapeutic outcomes of HCAR2 agonism.

Gαi-Mediated Signaling: The Canonical Pathway

Upon agonist binding, HCAR2 undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins of the Gi/o family.[4] This interaction catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits.

The primary effector of the Gαi-GTP subunit is adenylyl cyclase. Gαi-GTP inhibits the activity of this enzyme, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins involved in metabolic processes such as lipolysis.

β-Arrestin-Mediated Signaling: A Parallel Pathway

In addition to G protein coupling, agonist-bound HCAR2 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2) to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the Gαi-mediated signal.

Beyond its role in desensitization, β-arrestin acts as a scaffold protein, initiating a distinct wave of signaling. For HCAR2, β-arrestin recruitment has been linked to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This is thought to occur through the formation of a signaling complex involving β-arrestin, c-Raf, MEK1, and ERK1/2. The β-arrestin pathway is notably implicated in the flushing side effect associated with niacin therapy.

This compound (Compound 9n): A Gi-Biased Allosteric Modulator

This compound, also referred to as compound 9n, is a Gi protein-biased allosteric modulator (BAM) of HCAR2. As an allosteric modulator, it binds to a site on the receptor distinct from the orthosteric binding pocket where endogenous ligands and classic agonists like niacin bind.

The "Gi-biased" nature of compound 9n is of significant therapeutic interest. It preferentially activates the Gαi-mediated signaling pathway while having minimal to no effect on the recruitment of β-arrestin. In fact, studies have shown that compound 9n can act as a negative allosteric modulator of β-arrestin signaling induced by orthosteric agonists. This property suggests that compound 9n could elicit the therapeutic benefits of HCAR2 activation, such as anti-inflammatory effects, while avoiding the β-arrestin-mediated side effects like flushing.

Quantitative Data on HCAR2 Agonists

The following tables summarize the quantitative pharmacological data for this compound (compound 9n) and other key orthosteric agonists.

LigandReceptorAssay TypeParameterValueReference
This compound (Compound 9n) Human HCAR2Gαi Dissociation (NanoBiT)Positive Allosteric Modulator (potentiates Niacin)~19-fold increase in Niacin potency
Human HCAR2Gαi Dissociation (NanoBiT)Positive Allosteric Modulator (potentiates 3-HB)~12-fold increase in 3-HB potency
Human HCAR2β-Arrestin RecruitmentAllosteric ActivityNo stimulation of β-arrestin recruitment
Human HCAR2β-Arrestin RecruitmentAllosteric Modulation (with MK-6892)Negative Allosteric Modulator (Antagonist)
Niacin Human HCAR2Gαi Dissociation (NanoBiT)pEC506.93
Human HCAR2cAMP InhibitionEC500.06–0.25 μM
Human HCAR2Binding Affinity (SPR)KD0.058 μM
MK-6892 Human HCAR2Gαi Dissociation (NanoBiT)pEC507.10
Human HCAR2cAMP InhibitionEC500.016 μM
Human HCAR2Binding Affinity (SPR)KD0.022 μM
β-D-hydroxybutyric acid (3-HB) Human HCAR2Gαi Dissociation (NanoBiT)pEC503.05
Acipimox Human HCAR2cAMP InhibitionEC502.6–6 μM
Human HCAR2Binding Affinity (SPR)KD0.429 μM
Monomethyl fumarate (MMF) Human HCAR2Gαi Protein Signaling-Full Agonist
Human HCAR2β-Arrestin Recruitment-Full Agonist
SCH 900271 Human HCAR2Gαi ActivationpEC508.7
MK 1903 Human HCAR2Gαi ActivationpEC507.6
GSK256073 Human HCAR2Gαi ActivationpEC507.5

Signaling Pathway and Experimental Workflow Diagrams

HCAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_agonists cluster_cytoplasm Cytoplasm HCAR2 HCAR2 Gai Gαi HCAR2->Gai G protein coupling GRK GRK HCAR2->GRK Barr β-Arrestin HCAR2->Barr Recruitment Gbg Gβγ AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP GRK->HCAR2 Phosphorylation ERK_pathway c-Raf → MEK1 → ERK1/2 Barr->ERK_pathway Scaffolding & Activation Agonist1 This compound (Compound 9n) Agonist1->HCAR2 Allosteric Modulation Orthosteric_Agonist Orthosteric Agonist (Niacin, 3-HB, etc.) Orthosteric_Agonist->HCAR2 Orthosteric Binding PKA PKA cAMP->PKA Activation Downstream_Gi Downstream Metabolic Effects (e.g., ↓ Lipolysis) PKA->Downstream_Gi Modulation Downstream_Barr Gene Transcription, Cell Proliferation, Flushing Response ERK_pathway->Downstream_Barr Regulation Experimental_Workflows cluster_cAMP cAMP Inhibition Assay (HTRF) cluster_Gi Gαi Dissociation Assay (NanoBiT) cluster_Barr β-Arrestin Recruitment Assay (NanoBiT) cAMP1 Seed cells expressing HCAR2 in a 384-well plate cAMP2 Stimulate with forskolin and varying concentrations of agonist cAMP1->cAMP2 cAMP3 Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) cAMP2->cAMP3 cAMP4 Incubate and measure HTRF signal (665nm/620nm) cAMP3->cAMP4 cAMP5 Calculate cAMP concentration and determine EC50 cAMP4->cAMP5 Gi1 Co-transfect cells with HCAR2-LgBiT and SmBiT-Gβ/Gγ constructs Gi2 Seed cells in a 96-well plate and add Nano-Glo substrate Gi1->Gi2 Gi3 Measure baseline luminescence Gi2->Gi3 Gi4 Add agonist and monitor luminescence decrease (dissociation) Gi3->Gi4 Gi5 Normalize data and determine EC50 Gi4->Gi5 Barr1 Co-transfect cells with HCAR2-SmBiT and LgBiT-β-arrestin constructs Barr2 Seed cells in a 384-well plate and add Nano-Glo substrate Barr1->Barr2 Barr3 Measure baseline luminescence Barr2->Barr3 Barr4 Add agonist and monitor luminescence increase (recruitment) Barr3->Barr4 Barr5 Normalize data and determine EC50 Barr4->Barr5

References

HCAR2 Agonist 1: A Deep Dive into Downstream Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor that has emerged as a promising therapeutic target for a range of inflammatory and metabolic diseases. Its activation by endogenous ligands such as the ketone body β-hydroxybutyrate, and synthetic agonists, triggers a cascade of downstream signaling events that ultimately modulate inflammatory responses and metabolic processes. HCAR2 Agonist 1, also known as Compound 9n, is a potent, Gi protein-biased allosteric modulator of HCAR2. This guide provides a comprehensive overview of the downstream targets of this compound, detailing its effects on cellular signaling and providing insights into the experimental methodologies used to elucidate its mechanism of action.

Core Signaling and Downstream Effects

This compound functions as a biased allosteric modulator, preferentially activating the Gi protein signaling pathway.[1][2][3] This biased agonism is significant as it is thought to enhance the therapeutic anti-inflammatory effects while potentially minimizing side effects associated with other signaling arms, such as the β-arrestin pathway.[2] The primary downstream effect of this compound-mediated Gi activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, influences a variety of cellular processes, most notably the suppression of pro-inflammatory gene expression.

The anti-inflammatory properties of this compound have been demonstrated in various experimental models. Co-administration of Compound 9n with orthosteric agonists has been shown to enhance anti-inflammatory effects in a mouse model of colitis.[1] Mechanistically, the activation of the HCAR2-Gi pathway by agonists leads to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Quantitative Data on Downstream Target Modulation

The modulatory effects of this compound on downstream targets have been quantified in several studies. As a positive allosteric modulator (PAM), Compound 9n enhances the potency of orthosteric ligands like niacin and 3-hydroxybutyrate (3-HB).

Orthosteric AgonistFold Enhancement of Potency by Compound 9nAssay TypeReference
Niacin~19-foldNanoBiT-Gi1 dissociation
3-HB~12-foldNanoBiT-Gi1 dissociation

Furthermore, studies have demonstrated the ability of HCAR2 agonists to reduce the mRNA levels of key pro-inflammatory cytokines. While specific quantitative data for this compound's sole effect on cytokine reduction is still emerging in publicly available literature, the general effect of HCAR2 activation is well-documented.

CytokineEffect of HCAR2 ActivationCell Type/Model
TNF-αReduction in mRNA levelsMacrophages
IL-1βReduction in mRNA levelsMacrophages
IL-6Reduction in mRNA levelsMacrophages
MCP-1Reduction in mRNA levelsMacrophages

Signaling Pathways

The signaling cascade initiated by this compound primarily involves the Gi alpha subunit, which upon activation, inhibits adenylyl cyclase. This leads to a reduction in cAMP levels and subsequent downstream effects on gene transcription, particularly the inhibition of NF-κB.

HCAR2_Agonist_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCAR2 HCAR2 G_protein Gi/o Protein HCAR2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion NFkB_complex IKK-IκB-NF-κB cAMP->NFkB_complex Inhibition of NF-κB activation NFkB_active NF-κB NFkB_complex->NFkB_active Activation DNA DNA NFkB_active->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Cytokines Expression Agonist1 This compound (Compound 9n) Agonist1->HCAR2 Allosteric Modulation

Caption: this compound Signaling Pathway.

Experimental Protocols

NanoBiT-based G-protein Dissociation Assay

This assay is utilized to measure the activation of Gi protein by HCAR2 in response to agonist stimulation.

Principle: The assay relies on the NanoLuc Binary Technology (NanoBiT), where the Gαi1 subunit is fused with the Large Bit (LgBiT) and the Gγ2 subunit is fused with the Small Bit (SmBiT). In the inactive state, the G protein heterotrimer is intact, bringing LgBiT and SmBiT in close proximity to generate a luminescent signal. Upon HCAR2 activation by an agonist, the G protein dissociates, leading to a decrease in the luminescent signal.

Methodology:

  • Cell Culture and Transfection: HEK293A cells are cultured in a 6-cm dish. The cells are co-transfected with plasmids encoding for ssHA-FLAG-HCAR2, Gαi1-LgBiT, Gβ1, and SmBiT-Gγ2 (C68S mutant).

  • Cell Plating: 24 hours post-transfection, cells are harvested and plated into a 96-well white plate.

  • Assay Procedure:

    • Cells are washed with HBSS.

    • Nano-Glo Live Cell Reagent is added to each well.

    • The plate is incubated at room temperature for 2 hours.

    • Baseline luminescence is measured.

    • This compound (Compound 9n) and/or an orthosteric agonist (e.g., niacin) are added to the wells at various concentrations.

    • Luminescence is measured immediately and at specified time points post-addition.

  • Data Analysis: The change in luminescence is calculated relative to the baseline and vehicle-treated controls. Dose-response curves are generated to determine the potency (EC50) of the agonists.

NanoBiT-based β-arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the activated HCAR2.

Principle: Similar to the G-protein dissociation assay, this assay uses the NanoBiT system. HCAR2 is fused to the SmBiT, and β-arrestin1 is fused to the LgBiT. Upon agonist-induced receptor activation and phosphorylation, β-arrestin1 is recruited to the receptor, bringing SmBiT and LgBiT together to produce a luminescent signal.

Methodology:

  • Cell Culture and Transfection: HEK293A cells are cultured in a 6-cm dish and co-transfected with plasmids encoding for ssHA-FLAG-HCAR2-SmBiT and LgBiT-β-arrestin1. A plasmid encoding a different receptor, such as the vasopressin V2 receptor (V2R), can be used as a negative control.

  • Cell Plating: 24 hours post-transfection, cells are harvested and plated into a 96-well white plate.

  • Assay Procedure:

    • The assay procedure is similar to the G-protein dissociation assay, involving washing, addition of Nano-Glo Live Cell Reagent, and incubation.

    • This compound and/or other agonists are added to the wells.

    • Luminescence is measured over time.

  • Data Analysis: The increase in luminescence, indicating β-arrestin recruitment, is measured. Dose-response curves are plotted to determine the efficacy and potency of the agonists in inducing β-arrestin recruitment.

Experimental Workflow for In Vivo Studies (Mouse Model of Colitis)

The anti-inflammatory effects of this compound have been evaluated in a dextran sulfate sodium (DSS)-induced colitis model in mice.

Colitis_Model_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring and Analysis Mouse_Group Group Mice (e.g., C57BL/6) DSS_Admin Administer DSS in drinking water Mouse_Group->DSS_Admin Treatment_Group Treat with this compound +/- Orthosteric Agonist DSS_Admin->Treatment_Group Control_Group Vehicle Control DSS_Admin->Control_Group Monitor Monitor body weight, stool consistency, bleeding Treatment_Group->Monitor Control_Group->Monitor Sacrifice Sacrifice mice at end of study Monitor->Sacrifice Analysis Analyze colon length, histology, and cytokine levels Sacrifice->Analysis

References

The Role of HCAR2 Agonist 1 in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, has emerged as a compelling therapeutic target for a range of inflammatory and metabolic diseases. This G protein-coupled receptor is expressed on various immune cells, including macrophages, monocytes, and microglia, as well as in adipose tissue. Upon activation by its agonists, HCAR2 initiates a signaling cascade that predominantly culminates in anti-inflammatory responses. This technical guide provides an in-depth overview of the role of a primary HCAR2 agonist, Nicotinic Acid (Niacin), in modulating inflammation, with supporting data from other key agonists. We will delve into the core signaling pathways, present quantitative data on its anti-inflammatory efficacy, and provide detailed experimental protocols for key assays.

HCAR2 Signaling and the Inflammatory Response

Activation of HCAR2 by an agonist, such as Nicotinic Acid, primarily couples to an inhibitory G-protein (Gi/o). This interaction sets off a signaling cascade that effectively dampens the pro-inflammatory response, chiefly through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The binding of an HCAR2 agonist leads to the dissociation of the G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While this is a key mechanism in the metabolic effects of HCAR2 activation, the anti-inflammatory actions are largely attributed to the inhibition of NF-κB activation.[3] The precise molecular steps linking G-protein activation to NF-κB inhibition are still under investigation but are thought to involve the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4]

Under certain cellular contexts, HCAR2 activation can also lead to pro-inflammatory signaling, for instance, through the activation of the ERK-MAPK and COX-2 pathways, which is associated with the flushing side effect of niacin. However, the predominant and therapeutically relevant effect in the context of chronic inflammation is the suppression of the NF-κB-mediated inflammatory cascade.

HCAR2_Signaling_Pathway Agonist HCAR2 Agonist 1 (e.g., Nicotinic Acid) HCAR2 HCAR2 Agonist->HCAR2 Binds to LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK Activates G_protein G_protein HCAR2->G_protein Activates G_protein->IKK Inhibits NFkB_IkBa NFkB_IkBa IKK->NFkB_IkBa Phosphorylates IκBα p_IkBa p_IkBa NFkB_IkBa->p_IkBa Dissociates NFkB NFkB ub_p_IkBa ub_p_IkBa p_IkBa->ub_p_IkBa Ubiquitination proteasome proteasome ub_p_IkBa->proteasome Degradation IkBa IkBa NFkB_n NFkB_n NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_genes Pro_inflammatory_genes DNA->Pro_inflammatory_genes Induces

Caption: HCAR2 Anti-Inflammatory Signaling Pathway.

Quantitative Effects of this compound on Inflammatory Markers

The activation of HCAR2 by its agonists leads to a quantifiable reduction in the production of key pro-inflammatory cytokines in various immune cell types. The following tables summarize the in vitro effects of Nicotinic Acid and other prominent HCAR2 agonists.

Table 1: Effect of Nicotinic Acid (Niacin) on Pro-inflammatory Cytokine Production

Cell TypeInflammatory StimulusNicotinic Acid ConcentrationCytokinePercent ReductionReference
Murine Bone Marrow-Derived MacrophagesLPS (1 ng/mL)300 µMTNF-αSignificant Inhibition (P<0.05)
Murine Bone Marrow-Derived MacrophagesLPS (1 ng/mL)300 µMIL-6Significant Inhibition (P<0.05)
Murine Bone Marrow-Derived MacrophagesLPS (1 ng/mL)300 µMIL-1βSignificant Inhibition (P<0.05)
Murine Bone Marrow-Derived MacrophagesLPS (1 ng/mL)300 µMIL-12p40Significant Inhibition (P<0.05)
Mouse Alveolar MacrophagesLPS (1 µg/mL)1, 10, 100 µMTNF-α, IL-6, IL-1βDose-dependent reduction
Human THP-1 Macrophagesox-LDL (150 µg/mL)0.25-1 mMTNF-αDose-dependent reduction
Human THP-1 Macrophagesox-LDL (150 µg/mL)0.25-1 mMIL-6Dose-dependent reduction

Table 2: Effect of Other HCAR2 Agonists on Inflammatory Responses

AgonistCell TypeInflammatory StimulusAgonist ConcentrationEffectQuantitative ChangeReference
Monomethyl Fumarate (MMF)Splenic MacrophagesTLR9 activation (in vivo)Twice daily injectionIncreased HO-1 expression~2-fold increase
Monomethyl Fumarate (MMF)Murine Microglia (N9)LPSNot specifiedSwitched to anti-inflammatory phenotypeDownregulation of pro-inflammatory markers
β-Hydroxybutyrate (BHB)BV2 Microglial CellsLPS (5 ng/mL)1.5 mMDecreased cytokine expressionSignificant decrease in IL-6, TNF-α, IL-1β
β-Hydroxybutyrate (BHB)Human iPS-derived MicrogliaAβ Oligomer (3 µM)0.1-2 mMSuppressed IL-1β and TNF-α gene expressionDose-dependent suppression

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the anti-inflammatory effects of HCAR2 agonists.

Protocol 1: In Vitro Macrophage Stimulation and Cytokine Measurement

Objective: To quantify the effect of an HCAR2 agonist on the production of pro-inflammatory cytokines by macrophages stimulated with a pro-inflammatory agent.

Cell Line: RAW264.7 murine macrophage-like cells or primary bone marrow-derived macrophages (BMDMs).

Materials:

  • RAW264.7 cells or bone marrow from mice

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (Lipopolysaccharide) from E. coli

  • This compound (e.g., Nicotinic Acid)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • For BMDMs, isolate bone marrow from the femurs and tibias of mice and differentiate into macrophages using M-CSF.

    • Seed the macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of the HCAR2 agonist (e.g., Nicotinic Acid at 1, 10, 100 µM) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a vehicle control (no agonist) and an unstimulated control.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Quantification (ELISA):

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate and then add the collected supernatants and standards.

    • After incubation and washing, add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate and stop solution, and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations based on the standard curve.

Experimental_Workflow_Cytokine_Measurement Start Start Seed_Cells Seed Macrophages (e.g., RAW264.7) in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere (Overnight) Seed_Cells->Adhere Pretreat Pre-treat with This compound (1-2 hours) Adhere->Pretreat Stimulate Stimulate with LPS (6-24 hours) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Perform ELISA for TNF-α and IL-6 Collect_Supernatant->ELISA Analyze Analyze Data ELISA->Analyze End End Analyze->End

Caption: Experimental Workflow for Cytokine Measurement.

Protocol 2: Western Blot Analysis of NF-κB Activation

Objective: To assess the effect of an HCAR2 agonist on the phosphorylation of NF-κB p65 and IκBα, key indicators of NF-κB pathway activation.

Cell Line: RAW264.7 murine macrophage-like cells.

Materials:

  • RAW264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • This compound (e.g., Nicotinic Acid)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture, Treatment, and Stimulation:

    • Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat with the HCAR2 agonist for 1-2 hours.

    • Stimulate with LPS (e.g., 100 ng/mL) for a short duration (e.g., 15-60 minutes) to observe peak phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).

Western_Blot_Workflow Start Start Cell_Culture Culture and Treat Cells (HCAR2 Agonist + LPS) Start->Cell_Culture Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-p65) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: Western Blot Workflow for NF-κB Activation.

Conclusion

The activation of HCAR2 by agonists, with Nicotinic Acid being a prime example, presents a potent anti-inflammatory strategy. The core mechanism involves the inhibition of the pro-inflammatory NF-κB signaling pathway, leading to a significant reduction in the production of key inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of HCAR2 agonists in a variety of inflammatory conditions. Future research should continue to elucidate the intricate molecular details of HCAR2 signaling and focus on the development of novel agonists with improved efficacy and safety profiles.

References

An In-depth Technical Guide to HCAR2 Agonist 1 and its Gi Protein-Biased Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a variety of conditions, including dyslipidemia and inflammatory diseases. Activation of HCAR2 triggers two main signaling cascades: a therapeutic anti-inflammatory pathway mediated by the Gi protein, and a pathway involving β-arrestin, which is associated with undesirable side effects such as flushing. The development of biased agonists that selectively activate the Gi pathway while avoiding β-arrestin recruitment is a key objective in HCAR2-targeted drug discovery. This technical guide focuses on HCAR2 agonist 1, also known as compound 9n, a novel Gi protein-biased allosteric modulator of HCAR2. We will delve into the molecular mechanisms of its biased agonism, present quantitative data on its activity, detail the experimental protocols for its characterization, and provide visual representations of the relevant signaling pathways and experimental workflows.

Introduction to HCAR2 and Biased Agonism

HCAR2 is a class A GPCR that is endogenously activated by metabolites such as β-hydroxybutyrate and butyrate.[1] Pharmacologically, it is the target of the lipid-lowering drug niacin.[1] Upon activation, HCAR2 can initiate signaling through two distinct pathways:

  • The Gαi-mediated pathway: HCAR2 couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This pathway is believed to be responsible for the anti-inflammatory and anti-lipolytic effects of HCAR2 activation.[2][3]

  • The β-arrestin-mediated pathway: Like many GPCRs, HCAR2 can also recruit β-arrestin proteins. This interaction can lead to receptor desensitization and internalization, as well as the initiation of separate signaling cascades. The β-arrestin pathway has been implicated in some of the undesirable side effects of HCAR2 activation, such as the flushing response seen with niacin treatment.

Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. In the context of HCAR2, a Gi protein-biased agonist would selectively activate the Gαi-mediated pathway while having little to no effect on the β-arrestin pathway. Such a compound could potentially offer the therapeutic benefits of HCAR2 activation without the associated side effects.

This compound (Compound 9n): A Gi Protein-Biased Allosteric Modulator

This compound, also referred to as compound 9n, has been identified as a Gi protein-biased allosteric modulator of HCAR2. This means that it binds to a site on the receptor that is distinct from the binding site of endogenous ligands and orthosteric agonists (the allosteric site). As a positive allosteric modulator (PAM), it can enhance the Gαi-mediated signaling of orthosteric agonists. Crucially, it does not appear to potentiate β-arrestin recruitment, and in some contexts, may even antagonize this pathway, leading to a strong Gi protein bias. This biased activity makes this compound a valuable tool for studying HCAR2 signaling and a promising candidate for therapeutic development.

Quantitative Data on HCAR2 Agonist Activity

The following tables summarize the quantitative data for this compound and other key HCAR2 agonists. The data is presented as EC50 values, which represent the concentration of the agonist that produces 50% of the maximal response.

Table 1: Gi Protein Activation (cAMP Inhibition/G-protein Dissociation)

AgonistEC50 (nM)Assay TypeReference
MK-689280NanoBiT-Gi1 dissociation
Niacin117NanoBiT-Gi1 dissociation
β-hydroxybutyrate (3-HB)900,000NanoBiT-Gi1 dissociation
Acipimox2,600 - 6,000cAMP Inhibition
GSK256073--
This compound (Compound 9n)Potentiates orthosteric agonist activityNanoBiT-Gi1 dissociation

Table 2: β-Arrestin Recruitment

AgonistPotency/EfficacyAssay TypeReference
MK-6892Strong recruitment-
NiacinSimilar recruitment to GSK256073NanoBiT-β-arrestin1 recruitment
GSK256073Similar recruitment to NiacinNanoBiT-β-arrestin1 recruitment
This compound (Compound 9n)Antagonizes MK-6892-induced recruitment-

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) via the Gαi pathway.

Principle: HCAR2 activation by an agonist leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. The assay typically involves stimulating cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP. The ability of an HCAR2 agonist to reduce this forskolin-induced cAMP accumulation is then quantified.

Detailed Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and seeded in 24-well plates. The cells are then transfected with a vector expressing wild-type human HCAR2.

  • Compound Treatment: After a 24-48 hour incubation period post-transfection, the cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Agonist and Forskolin Stimulation: Cells are then treated with varying concentrations of the test agonist (e.g., this compound, niacin) in the presence of a fixed concentration of forskolin.

  • Cell Lysis and cAMP Measurement: Following an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

  • Data Analysis: The cAMP levels are normalized to the forskolin-only control, and dose-response curves are generated to determine the EC50 of the agonist.

NanoBiT-based G-protein Dissociation Assay

This assay directly measures the activation of the Gi protein by monitoring the dissociation of the Gαi and Gβγ subunits.

Principle: The NanoBiT system utilizes a split-luciferase complementation approach. The Gαi subunit is tagged with the Large Bit (LgBiT) fragment of the luciferase, and the Gβγ subunit is tagged with the Small Bit (SmBiT) fragment. In the inactive state, the G protein heterotrimer is intact, and the LgBiT and SmBiT are in close proximity, generating a luminescent signal. Upon receptor activation by an agonist, the Gαi and Gβγ subunits dissociate, leading to a decrease in the luminescent signal.

Detailed Methodology:

  • Cell Culture and Transfection: HEK293A cells are co-transfected with plasmids encoding for HCAR2, LgBiT-tagged Gαi, and SmBiT-tagged Gβγ.

  • Cell Plating: Transfected cells are seeded into white, clear-bottom 96-well plates.

  • Assay Procedure: After 24 hours, the culture medium is replaced with a buffer containing the Nano-Glo Live Cell Substrate. A baseline luminescence reading is taken.

  • Agonist Addition: Varying concentrations of the test agonist are added to the wells.

  • Signal Measurement: Luminescence is measured kinetically over a period of time.

  • Data Analysis: The decrease in luminescence is plotted against the agonist concentration to generate dose-response curves and determine the EC50 for G-protein dissociation.

NanoBiT-based β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated HCAR2 receptor.

Principle: Similar to the G-protein dissociation assay, this assay uses the NanoBiT system. HCAR2 is tagged with the SmBiT fragment of luciferase, and β-arrestin is tagged with the LgBiT fragment. When the agonist binds to the receptor, it induces a conformational change that promotes the binding of β-arrestin-LgBiT to HCAR2-SmBiT. This brings the two luciferase fragments into close proximity, resulting in a luminescent signal.

Detailed Methodology:

  • Cell Culture and Transfection: HEK293A cells are co-transfected with plasmids encoding for HCAR2-SmBiT and LgBiT-β-arrestin.

  • Cell Plating: Transfected cells are seeded into white, clear-bottom 96-well plates.

  • Assay Procedure: After 24 hours, the culture medium is replaced with a buffer containing the Nano-Glo Live Cell Substrate.

  • Agonist Addition: Varying concentrations of the test agonist are added to the wells.

  • Signal Measurement: Luminescence is measured after a specified incubation period.

  • Data Analysis: The increase in luminescence is plotted against the agonist concentration to generate dose-response curves and determine the EC50 for β-arrestin recruitment.

Visualizations: Signaling Pathways and Experimental Workflows

HCAR2_Gi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HCAR2_Agonist This compound (Compound 9n) HCAR2 HCAR2 Receptor HCAR2_Agonist->HCAR2 Binds to allosteric site Gi_protein Gi Protein (αβγ heterotrimer) HCAR2->Gi_protein Activates G_alpha_i Gαi-GTP Gi_protein->G_alpha_i G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Leads to HCAR2_Beta_Arrestin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Orthosteric_Agonist Orthosteric Agonist (e.g., Niacin) HCAR2 HCAR2 Receptor Orthosteric_Agonist->HCAR2 Binds GRK GRK HCAR2->GRK Recruits P_HCAR2 Phosphorylated HCAR2 GRK->P_HCAR2 Phosphorylates Beta_Arrestin β-Arrestin P_HCAR2->Beta_Arrestin Recruits Signaling_Scaffold Signaling Scaffold (e.g., for MAPKs) Beta_Arrestin->Signaling_Scaffold Acts as Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Flushing Flushing Side Effect Signaling_Scaffold->Flushing Leads to Experimental_Workflow_Biased_Agonism Start Start: Characterize HCAR2 Agonist Gi_Assay Gi Activation Assay (e.g., cAMP inhibition) Start->Gi_Assay Arrestin_Assay β-Arrestin Recruitment Assay (e.g., NanoBiT) Start->Arrestin_Assay Data_Analysis Data Analysis: Determine EC50 and Emax Gi_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Bias_Calculation Calculate Bias Factor Data_Analysis->Bias_Calculation Conclusion Conclusion: Determine if agonist is Gi-biased, β-arrestin-biased, or balanced Bias_Calculation->Conclusion

References

The Structure-Activity Relationship of HCAR2 Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for dyslipidemia, inflammation, and neurodegenerative diseases.[1] Activation of HCAR2, primarily through the Gαi/o pathway, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the anti-lipolytic effects of niacin in adipocytes and modulates inflammatory responses in immune cells. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of HCAR2 agonists, detailing the molecular interactions crucial for receptor activation, summarizing quantitative biological data, and outlining key experimental protocols.

Core Structure-Activity Relationships of HCAR2 Agonists

The development of HCAR2 agonists has evolved from the endogenous ligand, nicotinic acid (niacin), to a diverse range of synthetic compounds with improved potency and selectivity. Structural studies, including recent cryo-electron microscopy (cryo-EM) data, have elucidated the key pharmacophoric features required for HCAR2 activation.[1][2]

A fundamental requirement for agonism is a carboxylic acid moiety or a bioisostere, which forms a critical salt bridge with Arginine 111 (R111) in the third transmembrane domain (TM3) of the receptor.[1] This interaction is considered the primary anchor point for agonists within the binding pocket.

Beyond this core interaction, the overall structure of the agonist, including the nature of the heterocyclic core and its substituents, dictates the potency and selectivity. Key residues that contribute to agonist binding and receptor activation include Serine 179 (S179) and Tyrosine 284 (Y284) .[2]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activities of various classes of HCAR2 agonists. The data is compiled from multiple sources to provide a comparative overview.

Table 1: Nicotinic Acid Analogs and Related Compounds
CompoundStructureEC50 (µM)Binding Affinity (Kd, µM)
Nicotinic Acid (Niacin)0.06 - 0.250.058
Acipimox2.6 - 60.429
AcifranPotent agonistNot Reported
Monomethyl Fumarate (MMF)Potent agonistNot Reported
Table 2: Pyrazole and Cyclohexenamide Derivatives
CompoundStructureEC50 (µM)Notes
MK-68920.016Highly subtype-specific agonist
Pyrazolyl propionyl cyclohexenamidesFull agonistsSAR aimed to improve activity and reduce CYP inhibition
Table 3: Propenoic Acid Derivatives
Compound ClassGeneral StructureActivityKey SAR Findings
Fumaric acid esters and amidesVariedA planar trans-propenoic acid pharmacophore with a maximum length of 8 Å is suggested.
Cinnamic acid derivativesVariedThe binding pocket is observed to be rather restricted.

HCAR2 Signaling Pathways

HCAR2 activation initiates a cascade of intracellular events. The canonical pathway involves coupling to inhibitory G proteins (Gαi/o), leading to the downstream effects. However, evidence for biased agonism and β-arrestin-mediated signaling is also emerging.

Gαi/o-Mediated Signaling Pathway

dot

HCAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist HCAR2 Agonist (e.g., Niacin, MK-6892) HCAR2 HCAR2 (GPR109A) Agonist->HCAR2 Binds to G_protein Heterotrimeric G Protein (Gαi/o, Gβγ) HCAR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Cellular_Response Phosphorylates targets leading to HCAR2_beta_arrestin cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist HCAR2 Agonist HCAR2 HCAR2 Agonist->HCAR2 Binds to GRK GPCR Kinase (GRK) HCAR2->GRK Recruits p_HCAR2 Phosphorylated HCAR2 beta_arrestin β-Arrestin p_HCAR2->beta_arrestin Recruits GRK->p_HCAR2 Phosphorylates Internalization Receptor Internalization & Downstream Signaling beta_arrestin->Internalization Radioligand_Binding_Workflow start Start prep Prepare HCAR2-expressing cell membranes start->prep incubate Incubate membranes with [3H]-ligand and test compound prep->incubate filter Separate bound and free ligand via filtration incubate->filter quantify Quantify radioactivity on filters filter->quantify analyze Calculate IC50 and Ki values quantify->analyze end End analyze->end cAMP_Assay_Workflow start Start culture Culture HCAR2-expressing cells start->culture stimulate Stimulate cells with forskolin and test compound culture->stimulate lyse Lyse cells to release cAMP stimulate->lyse detect Measure cAMP levels (e.g., HTRF, ELISA) lyse->detect analyze Calculate EC50 values detect->analyze end End analyze->end GTPgS_Binding_Workflow start Start prep Prepare HCAR2-expressing cell membranes start->prep incubate Incubate membranes with agonist, GDP, and [35S]GTPγS prep->incubate filter Separate membrane-bound [35S]GTPγS via filtration incubate->filter quantify Quantify bound radioactivity filter->quantify analyze Calculate EC50 values quantify->analyze end End analyze->end

References

Endogenous Ligands for HCAR2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. The document details the binding affinities of these ligands, the experimental protocols used for their characterization, and the intricate signaling pathways they initiate upon receptor activation.

Introduction to HCAR2 and its Endogenous Ligands

The Hydroxycarboxylic Acid Receptor 2 (HCAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating metabolic and inflammatory processes.[1][2][3][4] It is activated by endogenous hydroxycarboxylic acids, which are metabolites produced within the body. The primary endogenous ligands for HCAR2 are β-hydroxybutyrate (β-OHB), a ketone body, and butyrate, a short-chain fatty acid.[1] While the vitamin niacin (nicotinic acid) is a potent synthetic agonist of HCAR2, its physiological concentrations are generally too low to activate the receptor endogenously.

Quantitative Analysis of Endogenous Ligand Binding and Potency

The binding affinity and functional potency of endogenous ligands for HCAR2 have been characterized using various in vitro assays. The data presented below summarizes key quantitative parameters, including the half-maximal effective concentration (EC50) and the dissociation constant (Kd).

LigandAssay TypeCell Line/SystemParameterValueReference
β-Hydroxybutyrate (β-OHB) cAMP InhibitionHEK293EC50~0.77 mM
[35S]GTPγS BindingCHO-K1EC50~0.7 mM
Butyrate cAMP InhibitionHEK293EC50~0.7 mM
[35S]GTPγS BindingCHO-K1EC500.7 mM
Niacin (for comparison) cAMP InhibitionHEK293EC500.06–0.25 μM
Surface Plasmon Resonance (SPR)Purified HCAR2KD0.058 μM

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of endogenous ligands with HCAR2.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression of HCAR2, cells are transfected with a pcDNA3.1 vector containing the human HCAR2 coding sequence using a suitable transfection reagent (e.g., Lipofectamine 2000). Assays are typically performed 24-48 hours post-transfection.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to HCAR2 upon ligand binding.

  • Membrane Preparation: Transfected HEK293 cells are harvested, washed with ice-cold PBS, and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

  • Assay Procedure:

    • Incubate cell membranes with varying concentrations of the endogenous ligand (β-hydroxybutyrate or butyrate) in an assay buffer containing GDP (e.g., 10 µM).

    • Initiate the binding reaction by adding [35S]GTPγS to a final concentration of approximately 0.1 nM.

    • Incubate the mixture at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of bound [35S]GTPγS is plotted against the ligand concentration, and the EC50 value is determined using a nonlinear regression curve fit.

cAMP Inhibition Assay

This functional assay quantifies the inhibition of adenylyl cyclase activity following HCAR2 activation.

  • Principle: HCAR2 couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Assay Procedure:

    • Seed HCAR2-expressing HEK293 cells in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of the endogenous ligand in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the ligand concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated HCAR2, a key event in receptor desensitization and signaling.

  • Principle: Ligand-induced activation of HCAR2 promotes its phosphorylation and subsequent binding of β-arrestin. This interaction can be monitored using various techniques, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).

  • Assay Procedure (EFC-based):

    • Co-transfect cells with two constructs: one encoding HCAR2 fused to a small enzyme fragment (e.g., ProLink™) and another encoding β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

    • Plate the transfected cells in a 96-well plate.

    • Stimulate the cells with different concentrations of the endogenous ligand.

    • If receptor-ligand binding occurs, the two enzyme fragments are brought into proximity, forming an active enzyme that converts a substrate to a detectable signal (e.g., chemiluminescence).

    • Measure the signal using a luminometer.

  • Data Analysis: The luminescent signal is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

HCAR2 Signaling Pathways

Activation of HCAR2 by its endogenous ligands initiates a cascade of intracellular signaling events that vary depending on the cell type. The primary signaling pathway involves the coupling to inhibitory Gi/o proteins.

Canonical Gαi-Mediated Signaling

Upon ligand binding, HCAR2 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

HCAR2_Gai_Signaling HCAR2 HCAR2 Gi_protein Gi/o Protein HCAR2->Gi_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ligand β-Hydroxybutyrate or Butyrate Ligand->HCAR2 G_alpha_i Gαi-GTP Gi_protein->G_alpha_i G_beta_gamma Gβγ Gi_protein->G_beta_gamma G_alpha_i->AC Inhibition PKA PKA cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream HCAR2_Inflammatory_Signaling Ligand β-Hydroxybutyrate or Butyrate HCAR2 HCAR2 Ligand->HCAR2 Gi_protein Gi/o Protein HCAR2->Gi_protein NFkB_Pathway NF-κB Pathway Gi_protein->NFkB_Pathway Inhibition NLRP3_Inflammasome NLRP3 Inflammasome Gi_protein->NLRP3_Inflammasome Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NFkB_Pathway->Pro_inflammatory_Cytokines NLRP3_Inflammasome->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Reduction Experimental_Workflow Start Hypothesized Endogenous Ligand Binding_Assay Binding Assays (e.g., GTPγS) Start->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP Inhibition) Start->Functional_Assay Data_Analysis Data Analysis (EC50, Kd determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Signaling_Pathway_Assay Signaling Pathway Assays (e.g., β-Arrestin, NF-κB) Conclusion Confirmation as Endogenous Ligand Signaling_Pathway_Assay->Conclusion Data_Analysis->Signaling_Pathway_Assay

References

The Role of HCAR2 (GPR109A) in Immune Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor that has emerged as a critical regulator of immune responses. Initially characterized for its role in lipid metabolism, a growing body of evidence highlights its profound anti-inflammatory functions in a variety of immune cells. HCAR2 is activated by endogenous ligands, including the ketone body β-hydroxybutyrate, and exogenous ligands such as niacin (nicotinic acid) and the multiple sclerosis drug metabolite monomethyl fumarate. Its expression on key immune cells, including macrophages, microglia, dendritic cells, and neutrophils, positions it as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of HCAR2 function in the immune system, detailing its signaling pathways, cellular roles, and the experimental methodologies used to elucidate its function.

Introduction to HCAR2 (GPR109A)

HCAR2 is a member of the hydroxycarboxylic acid receptor family and is coupled to Gi/o proteins.[1][2] Upon activation, it typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This primary signaling event triggers a cascade of downstream effects that ultimately modulate inflammatory responses. The expression of HCAR2 is not constitutive and can be significantly upregulated in immune cells in response to inflammatory stimuli, suggesting a feedback mechanism to control inflammation.[3][4]

HCAR2 Ligands and their Immunomodulatory Properties

A variety of endogenous and synthetic molecules can activate HCAR2, each with distinct affinities and potential therapeutic applications.

Table 1: HCAR2 Ligands and their Binding Affinities

LigandTypeEC50 / Affinity (Kd)Reference
Niacin (Nicotinic Acid)Synthetic~3 µM (EC50)
β-hydroxybutyrate (β-OHB)Endogenous~700-800 µM (EC50)
Monomethyl fumarate (MMF)Synthetic (metabolite of Dimethyl fumarate)Potent agonist

HCAR2 Function in Macrophages

Macrophages are central players in both innate and adaptive immunity, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is critical in determining the outcome of an immune response. HCAR2 activation has been shown to skew macrophage polarization towards an M2 phenotype and suppress M1-mediated inflammation.

Signaling Pathways in Macrophages

Activation of HCAR2 in macrophages leads to the inhibition of the NF-κB signaling pathway, a master regulator of pro-inflammatory gene expression. This inhibition results in a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, IL-12p40, and IL-1β.

HCAR2_Macrophage_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCAR2 HCAR2 Gi Gi/o HCAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates IKK IKK PKA->IKK Inhibits NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->ProInflammatory_Genes Induces Transcription Ligand Niacin / β-OHB Ligand->HCAR2 Activation

Fig 1. HCAR2 signaling in macrophages.
Quantitative Effects on Cytokine Production

Studies have demonstrated a significant reduction in cytokine production by macrophages upon HCAR2 activation.

Table 2: Effect of HCAR2 Activation on Macrophage Cytokine Production

StimulusHCAR2 AgonistCytokineFold Change / % InhibitionCell TypeReference
LPS (1 ng/ml)Niacin (300 µM)TNF-αSignificant InhibitionMurine Bone Marrow-Derived Macrophages
LPS (1 ng/ml)Niacin (300 µM)IL-6Significant InhibitionMurine Bone Marrow-Derived Macrophages
LPS (1 ng/ml)Niacin (300 µM)IL-12p40Significant InhibitionMurine Bone Marrow-Derived Macrophages
LPS (1 ng/ml)Niacin (300 µM)IL-1βSignificant InhibitionMurine Bone Marrow-Derived Macrophages

HCAR2 Function in Microglia

Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in neuroinflammation, contributing to both neurotoxicity and neuroprotection. HCAR2 activation on microglia has been shown to be neuroprotective by shifting them from a pro-inflammatory to an anti-inflammatory phenotype.

Signaling Pathways in Microglia

Similar to macrophages, HCAR2 activation in microglia inhibits the NF-κB pathway. Additionally, studies have implicated the activation of the AMPK-Sirt1 axis, which leads to the deacetylation and subsequent inhibition of NF-κB. This results in decreased production of pro-inflammatory mediators and a switch towards a neuroprotective phenotype.

HCAR2_Microglia_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCAR2 HCAR2 Gi Gi/o HCAR2->Gi Activates AMPK AMPK Gi->AMPK Activates Sirt1 Sirt1 AMPK->Sirt1 Activates NFkB_p65_Ac NF-κB p65 (Acetylated) Sirt1->NFkB_p65_Ac Deacetylates NFkB_p65 NF-κB p65 NFkB_p65_Ac->NFkB_p65 NFkB_p65_nuc NF-κB p65 NFkB_p65->NFkB_p65_nuc Translocation ProInflammatory_Genes Pro-inflammatory Genes NFkB_p65_nuc->ProInflammatory_Genes Induces Transcription Ligand MMF / β-OHB Ligand->HCAR2 Activation

Fig 2. HCAR2 signaling in microglia.

HCAR2 Function in Dendritic Cells

Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating adaptive immune responses. HCAR2 activation can modulate DC function, promoting a more tolerogenic phenotype.

Impact on DC Maturation and T-cell Polarization

HCAR2 signaling in DCs has been shown to promote the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells, which are critical for maintaining immune tolerance. This is achieved, in part, by imparting an anti-inflammatory phenotype on the DCs themselves.

Experimental Protocols

Elucidating the function of HCAR2 in immune cells requires a range of in vitro and in vivo experimental approaches.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Immune Cell Culture (Macrophages, Microglia, DCs) Ligand_Treatment HCAR2 Ligand Treatment (Niacin, β-OHB, MMF) Cell_Culture->Ligand_Treatment Western_Blot Western Blot (Signaling Proteins) Ligand_Treatment->Western_Blot qPCR RT-qPCR (Gene Expression) Ligand_Treatment->qPCR ELISA ELISA (Cytokine Secretion) Ligand_Treatment->ELISA Flow_Cytometry Flow Cytometry (Cell Surface Markers) Ligand_Treatment->Flow_Cytometry Mouse_Model Mouse Models (WT, HCAR2-KO, Disease Models) Ligand_Admin Ligand Administration (Oral Gavage, IP Injection) Mouse_Model->Ligand_Admin Tissue_Analysis Tissue Analysis (Immunohistochemistry, Flow Cytometry) Ligand_Admin->Tissue_Analysis Behavioral_Tests Behavioral Tests (Neuroinflammation Models) Ligand_Admin->Behavioral_Tests

Fig 3. General experimental workflow.
In Vivo Mouse Models

  • HCAR2 Knockout (Hcar2-/-) Mice: These mice are invaluable for confirming that the effects of HCAR2 ligands are indeed mediated through the receptor. Wild-type littermates serve as controls.

  • Disease Models:

    • Dextran Sulfate Sodium (DSS)-induced Colitis: A model for inflammatory bowel disease. Mice are administered DSS in their drinking water to induce colitis. HCAR2 agonists can be administered orally or intraperitoneally to assess their therapeutic potential.

    • Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis. EAE is induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant. The effect of HCAR2 agonists on disease progression is monitored.

    • Lipopolysaccharide (LPS)-induced Neuroinflammation: Intraperitoneal or intracerebral injection of LPS induces a robust inflammatory response in the brain, allowing for the study of HCAR2's role in microglia activation.

Ligand Administration in Mice
  • Niacin: Can be administered via oral gavage at doses such as 600 mg/kg once daily.

  • β-hydroxybutyrate (β-OHB): Typically administered via intraperitoneal (IP) injection at doses around 20 mmol/kg.

  • Monomethyl fumarate (MMF): As the active metabolite of dimethyl fumarate, its effects are often studied by administering DMF to mice.

Macrophage Polarization Assay
  • Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from wild-type and Hcar2-/- mice.

  • M1 Polarization: Stimulate BMDMs with LPS (e.g., 1 ng/mL) and IFN-γ (e.g., 20 ng/mL).

  • M2 Polarization: Stimulate BMDMs with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).

  • HCAR2 Agonist Treatment: Co-treat cells with an HCAR2 agonist (e.g., 300 µM niacin) during polarization.

  • Analysis:

    • Gene Expression: Analyze the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Ym1) markers by RT-qPCR.

    • Cytokine Secretion: Measure cytokine levels in the supernatant by ELISA.

    • Cell Surface Markers: Analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers by flow cytometry.

Western Blot Analysis of HCAR2 Signaling
  • Cell Lysis: Lyse treated immune cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Primary Antibodies: Incubate the membrane with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-NF-κB p65, NF-κB p65, p-AMPK, AMPK) and an antibody against HCAR2. A loading control like β-actin or GAPDH should also be used.

    • Secondary Antibodies: Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Sample Collection: Collect supernatants from cultured immune cells after treatment.

  • ELISA Protocol: Follow the manufacturer's instructions for commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).

  • Data Analysis: Generate a standard curve and calculate the concentration of cytokines in the samples.

Conclusion and Future Directions

The study of HCAR2 in immune cells has unveiled a crucial pathway for the regulation of inflammation. Its activation consistently leads to anti-inflammatory responses across various immune cell types, making it an attractive therapeutic target. Future research should focus on developing selective HCAR2 agonists with improved pharmacokinetic profiles and reduced side effects, such as the flushing associated with niacin. Furthermore, a deeper understanding of the context-dependent signaling of HCAR2 in different immune cell subsets and disease states will be critical for the successful translation of HCAR2-targeting therapies into the clinic. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate role of HCAR2 in immune regulation.

References

Therapeutic Potential of HCAR2 Agonists in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes (T2D), and metabolic dysfunction-associated steatotic liver disease (MASLD). Activated by endogenous ketone bodies like β-hydroxybutyrate (BHB) and short-chain fatty acids like butyrate, HCAR2 plays a critical role in regulating lipid metabolism, inflammation, and glucose homeostasis. This technical guide provides an in-depth overview of HCAR2's signaling mechanisms, the therapeutic rationale for its agonism, a summary of preclinical and clinical findings, detailed experimental protocols for its study, and future perspectives for drug development.

Introduction: The HCAR2 Receptor

HCAR2 is a class A GPCR predominantly expressed in adipocytes, various immune cells (such as macrophages and neutrophils), and intestinal epithelial cells.[1][2] Its discovery as the receptor for niacin (nicotinic acid), the oldest lipid-lowering drug, first highlighted its metabolic significance.[2] The primary endogenous ligands for HCAR2 are metabolites produced under specific physiological states: β-hydroxybutyrate, which increases during fasting or ketogenic diets, and butyrate, a product of gut microbial fermentation of dietary fiber.[2][3] This positions HCAR2 as a crucial metabolic sensor that links nutritional status and gut health to systemic energy regulation and immune function.

HCAR2 Signaling Pathways

HCAR2 activation initiates downstream signaling through two primary pathways, which can be differentially engaged by various agonists (a concept known as biased agonism).

  • Gαi/o-Protein Coupling (Canonical Pathway): Upon agonist binding, HCAR2 couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase (AC), which in turn decreases intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP is the primary mechanism for the potent inhibition of hormone-sensitive lipase (HSL), leading to a decrease in lipolysis and the release of free fatty acids (FFAs) into circulation. This anti-lipolytic effect is a cornerstone of HCAR2's therapeutic potential in metabolic diseases characterized by elevated FFAs and insulin resistance.

  • β-Arrestin Recruitment: Like many GPCRs, HCAR2 can also signal through a G-protein-independent pathway by recruiting β-arrestin proteins. This pathway is primarily associated with receptor desensitization and internalization. However, the β-arrestin pathway is also implicated in the most common side effect of niacin therapy: cutaneous flushing. This reaction is mediated by the release of prostaglandin D2 (PGD2) from Langerhans cells in the skin. The development of Gαi-biased agonists that minimally engage the β-arrestin pathway is a key strategy to mitigate this side effect.

HCAR2_Signaling cluster_membrane Plasma Membrane cluster_gi Gαi-Mediated Pathway (Therapeutic Effects) cluster_barr β-Arrestin Pathway (Side Effects) HCAR2 HCAR2 Gi Gαi/o Protein HCAR2->Gi Activates bArr β-Arrestin HCAR2->bArr Recruits Agonist HCAR2 Agonist (e.g., BHB, Butyrate, Niacin) Agonist->HCAR2 AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (Adipocytes) cAMP->Lipolysis Inflammation ↓ Inflammation (Immune Cells) cAMP->Inflammation PGD2 ↑ Prostaglandin D2 (Skin Cells) bArr->PGD2 Flushing Cutaneous Flushing PGD2->Flushing

Figure 1: HCAR2 Dual Signaling Pathways.

Therapeutic Rationale in Metabolic Diseases

The activation of HCAR2 offers a multi-faceted approach to treating metabolic syndrome, a cluster of conditions that includes central obesity, hyperglycemia, dyslipidemia, and hypertension.

  • Lowering Free Fatty Acids: Chronic elevation of plasma FFAs contributes to insulin resistance in the liver and skeletal muscle. By potently inhibiting lipolysis in adipose tissue, HCAR2 agonists reduce FFA levels, which can improve insulin sensitivity.

  • Anti-Inflammatory Effects: Metabolic diseases are characterized by a state of chronic, low-grade inflammation. HCAR2 is expressed on macrophages and other immune cells, and its activation has been shown to exert anti-inflammatory effects, potentially by reducing the production of pro-inflammatory cytokines.

  • Stimulation of GLP-1 Secretion: The HCAR2 agonist butyrate, produced by gut microbiota, stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. This link provides an indirect mechanism by which HCAR2 agonists can improve glycemic control and potentially reduce body weight.

  • Improving Hepatic Steatosis: By reducing the flux of FFAs to the liver and potentially through direct anti-inflammatory effects, HCAR2 agonism may ameliorate the fat accumulation that characterizes MASLD. Studies in HCAR2 knockout mice show they develop age-associated hepatic steatosis, suggesting a protective role for the receptor.

Therapeutic_Rationale HCAR2_Agonist HCAR2 Agonist Inhibit_Lipolysis Inhibit Adipose Lipolysis HCAR2_Agonist->Inhibit_Lipolysis Anti_Inflammation Anti-Inflammatory Action (Immune Cells) HCAR2_Agonist->Anti_Inflammation Stimulate_GLP1 Stimulate GLP-1 Secretion (Gut L-Cells) HCAR2_Agonist->Stimulate_GLP1 Decrease_FFA ↓ Plasma Free Fatty Acids Inhibit_Lipolysis->Decrease_FFA Decrease_Cytokines ↓ Pro-inflammatory Cytokines Anti_Inflammation->Decrease_Cytokines Increase_GLP1 ↑ Plasma GLP-1 Stimulate_GLP1->Increase_GLP1 Improve_Insulin_Sensitivity Improve Insulin Sensitivity Decrease_FFA->Improve_Insulin_Sensitivity Reduce_Steatosis Reduce Hepatic Steatosis Decrease_FFA->Reduce_Steatosis Decrease_Cytokines->Improve_Insulin_Sensitivity Decrease_Cytokines->Reduce_Steatosis Improve_Glycemic_Control Improve Glycemic Control Increase_GLP1->Improve_Glycemic_Control Reduce_Weight Potential Weight Reduction Increase_GLP1->Reduce_Weight Improve_Insulin_Sensitivity->Improve_Glycemic_Control

Figure 2: Therapeutic Rationale for HCAR2 Agonism.

Preclinical and Clinical Evidence

Preclinical Data

Animal models have been instrumental in elucidating the role of HCAR2. Studies using diet-induced obesity (DIO) models and genetic knockout mice have provided strong evidence for its therapeutic potential.

Model / CompoundKey FindingsReference
HCAR2 Knockout (Hcar2-/-) Mice Compared to wild-type, aged knockout mice exhibit significantly greater weight gain, increased liver weight, and pronounced hepatic steatosis. This was associated with increased expression of genes involved in lipogenesis and decreased expression of lipolysis genes in the liver.
Diet-Induced Obese (DIO) Mice Treatment with dual GLP-1R/GIPR agonists (a downstream target of HCAR2-mediated butyrate signaling) potently decreases body weight, improves glucose tolerance, and enhances insulin sensitivity in DIO mice.
5xFAD (Alzheimer's Model) Pharmacological activation of HCAR2 with niacin (Niaspan) in a mouse model of Alzheimer's disease led to a reduction in amyloid plaque burden and improved cognitive deficits, highlighting the receptor's neuroprotective and anti-inflammatory roles.
Clinical Data

While niacin has been used for decades, its flushing side effect has limited compliance. The development of selective, non-flushing HCAR2 agonists has been a key focus. One such agonist, GSK256073, has been evaluated in clinical trials.

CompoundStudy DesignPopulationKey Quantitative OutcomesReference
GSK256073 Randomized, single-blind, placebo-controlled, crossover trial39 subjects with Type 2 DiabetesGlucose: Significant reduction in weighted mean glucose concentration from baseline over 24-48h. Maximum reduction of -0.87 mmol/L with 25 mg BID dose.
Insulin Sensitivity: HOMA-IR scores decreased by 27-47% , consistent with improved insulin sensitization.
Lipolysis: Sustained suppression of non-esterified fatty acid (NEFA) and glycerol concentrations throughout the 48-hour dosing period.
Side Effects: Doses were generally well-tolerated and not associated with significant flushing events.

Despite these promising acute effects on glucose and lipolysis, a longer 8-week trial with GSK256073 in subjects with dyslipidemia did not show niacin-like effects on HDL cholesterol, and the anti-lipolytic effect was found to diminish over time, suggesting the development of tolerance. This highlights the complexity of translating acute metabolic benefits into long-term therapeutic efficacy.

Key Experimental Protocols

Investigating HCAR2 function and screening for novel agonists involves a series of in vitro and in vivo assays.

In Vitro Functional Assays

Protocol 5.1.1: Gαi Activation - [³⁵S]GTPγS Binding Assay

This assay measures the direct activation of the Gαi protein upon agonist binding to HCAR2. It is a proximal measure of receptor activation and useful for determining agonist potency (EC₅₀) and efficacy (Eₘₐₓ).

  • Membrane Preparation: Culture HEK293 cells stably expressing human HCAR2. Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Assay Setup: In a 96-well plate, combine cell membranes (5-10 µg protein/well), saponin (10 µg/ml, to permeabilize), GDP (10-30 µM, to ensure G-proteins are in their inactive state), and varying concentrations of the test agonist.

  • Reaction Initiation: Add [³⁵S]GTPγS (a non-hydrolyzable GTP analog, ~0.1 nM) to initiate the binding reaction. Incubate at 30°C for 60 minutes.

  • Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester, washing with cold buffer to remove unbound radioligand. Allow filters to dry, add scintillation fluid, and quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the agonist concentration to generate a dose-response curve.

Protocol 5.1.2: cAMP Inhibition Assay

This assay measures the functional consequence of Gαi activation, i.e., the inhibition of adenylyl cyclase and subsequent reduction in cAMP.

  • Cell Plating: Seed CHO or HEK293 cells expressing HCAR2 into a 96- or 384-well plate and allow them to adhere overnight.

  • Agonist Stimulation: Replace the culture medium with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the HCAR2 agonist.

  • Adenylyl Cyclase Activation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except negative controls) to stimulate cAMP production. The HCAR2 agonist will inhibit this forskolin-stimulated production. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA.

  • Data Analysis: The signal will be inversely proportional to the agonist's potency. Plot the signal against agonist concentration to calculate the IC₅₀.

Protocol 5.1.3: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated HCAR2, which is crucial for assessing biased agonism.

  • Assay Principle: Use a commercially available assay system, such as the DiscoverX PathHunter® technology. This system utilizes enzyme fragment complementation (EFC). The HCAR2 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA).

  • Cell Line: Use a cell line stably co-expressing the HCAR2-ProLink and β-arrestin-EA fusion proteins.

  • Procedure: Plate the cells in a 384-well assay plate. Add test compounds (agonists) and incubate for 90-180 minutes at 37°C. During this time, agonist binding will cause β-arrestin-EA to be recruited to HCAR2-ProLink, forcing the complementation of the enzyme fragments and forming an active β-galactosidase enzyme.

  • Detection: Add the detection reagent containing the chemiluminescent substrate. After a further incubation period (e.g., 60 minutes) at room temperature, measure the chemiluminescent signal with a plate reader.

  • Data Analysis: The signal intensity is directly proportional to the extent of β-arrestin recruitment. Generate dose-response curves to determine agonist potency (EC₅₀) and efficacy (Eₘₐₓ) for this specific pathway.

In Vivo Model

Protocol 5.2.1: Diet-Induced Obesity (DIO) Mouse Model

This model is the gold standard for preclinical evaluation of anti-obesity and anti-diabetic compounds.

  • Animal Selection: Use a susceptible mouse strain, typically C57BL/6J males, at 6-8 weeks of age.

  • Diet: Randomize mice into two groups. Feed the control group a standard low-fat chow (e.g., 10% kcal from fat). Feed the experimental group a high-fat diet (HFD), typically 45% or 60% kcal from fat. Provide food and water ad libitum.

  • Induction Phase: Maintain the mice on their respective diets for 12-16 weeks. During this period, monitor body weight and food intake weekly. The HFD group will develop obesity, hyperglycemia, and insulin resistance.

  • Treatment Phase: Once the obese phenotype is established, begin treatment with the HCAR2 agonist (e.g., via oral gavage, intraperitoneal injection, or formulated in the diet) or vehicle control. Continue monitoring body weight and food intake.

  • Metabolic Phenotyping: At the end of the study, perform a series of metabolic tests:

    • Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal glucose bolus. Measure blood glucose at 0, 15, 30, 60, and 120 minutes.

    • Insulin Tolerance Test (ITT): Administer an intraperitoneal insulin bolus and measure blood glucose at timed intervals to assess insulin sensitivity.

    • Terminal Analysis: Collect blood for analysis of plasma insulin, lipids (triglycerides, FFAs), and inflammatory markers. Harvest tissues like liver, adipose tissue, and muscle for histological analysis (e.g., H&E and Oil Red O staining for steatosis) and gene expression analysis.

Preclinical_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Model Development cluster_2 In Vivo Efficacy Testing a Compound Library b Primary Screen: GTPγS or cAMP Assay (Identify Hits) a->b c Secondary Screen: β-Arrestin Assay (Assess Bias) b->c d Lead Compound Selection c->d h Administer Lead Compound or Vehicle (Chronic Dosing) d->h Advance Lead e C57BL/6J Mice (6-8 weeks old) f High-Fat Diet Feeding (12-16 weeks) e->f g Confirm Obese, Insulin- Resistant Phenotype f->g g->h Start Treatment i Monitor Body Weight, Food Intake h->i j Metabolic Testing: GTT, ITT h->j k Terminal Analysis: Blood & Tissue Biomarkers j->k

Figure 3: Preclinical Drug Discovery Workflow for HCAR2 Agonists.

Challenges and Future Directions

The development of HCAR2 agonists faces several challenges. The tolerance observed with GSK256073 suggests that sustained activation may lead to receptor desensitization or compensatory mechanisms that blunt the long-term anti-lipolytic effect. Furthermore, while the flushing side effect can be mitigated with biased agonists, ensuring complete separation of therapeutic effects from side effects remains a key hurdle.

Future research should focus on:

  • Biased Agonism: Developing highly Gαi-biased agonists or allosteric modulators that can fine-tune the Gαi signal while avoiding β-arrestin recruitment.

  • Tissue-Specific Targeting: Designing delivery systems or chemical modifications that target HCAR2 agonists to specific tissues, such as the gut or adipose tissue, to maximize efficacy and minimize off-target effects.

  • Combination Therapies: Exploring the synergistic potential of HCAR2 agonists with other metabolic drugs, such as DPP-4 inhibitors or SGLT2 inhibitors, to achieve more robust and durable metabolic improvements.

  • Understanding the GLP-1 Link: Further elucidating the precise mechanism by which HCAR2 activation in the gut leads to GLP-1 secretion and harnessing this pathway for therapeutic benefit.

Conclusion

HCAR2 remains a compelling target for the treatment of metabolic diseases. Its role as a metabolic sensor at the intersection of lipid metabolism, inflammation, and gut hormone signaling provides multiple avenues for therapeutic intervention. While initial clinical efforts have faced challenges, a deeper understanding of its signaling pathways, particularly the potential for biased agonism, and its connection to the incretin axis, opens new doors for the rational design of next-generation HCAR2-targeted therapies. The continued development of sophisticated preclinical models and targeted clinical trials will be essential to unlock the full therapeutic potential of activating this critical metabolic receptor.

References

Methodological & Application

Application Notes and Protocols for HCAR2 Agonist 1 Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lipolysis and inflammatory responses.[1][2][3][4] It is activated by endogenous ligands such as the ketone body β-hydroxybutyrate and by pharmacological agents like niacin, which is used to treat dyslipidemia.[5] As a therapeutic target for metabolic and inflammatory diseases, the characterization of novel HCAR2 agonists is of significant interest.

These application notes provide detailed protocols for essential cell-based functional assays to characterize the activity and signaling pathways of HCAR2 agonists. The primary signaling mechanism of HCAR2 involves coupling to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, HCAR2 can mediate signaling through β-arrestin pathways, which are implicated in receptor desensitization and can trigger distinct downstream cellular responses.

The following sections detail the protocols for a cAMP accumulation assay to measure Gαi activation, a β-arrestin recruitment assay to assess G protein-independent signaling, and an ERK1/2 phosphorylation assay to investigate downstream signaling events.

HCAR2 Signaling Pathways

HCAR2 activation by an agonist initiates two primary signaling cascades within the cell: the Gαi-dependent pathway and the β-arrestin pathway. The Gαi pathway is typically associated with the therapeutic anti-lipolytic effects, while the β-arrestin pathway has been linked to side effects such as flushing, although it also plays a role in anti-inflammatory processes.

HCAR2_Signaling HCAR2 HCAR2 G_protein Gαiβγ HCAR2->G_protein Activates Beta_Arrestin β-Arrestin HCAR2->Beta_Arrestin AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist HCAR2 Agonist 1 Agonist->HCAR2 ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Tx Gene Transcription CREB->Gene_Tx Regulates ERK ERK1/2 Beta_Arrestin->ERK Activates Downstream Downstream Effects ERK->Downstream

Figure 1: HCAR2 Signaling Pathways.

Data Presentation: Quantitative Analysis of HCAR2 Agonists

The following table summarizes the potency and binding affinity of known HCAR2 agonists from various cell-based functional assays. This data is essential for comparing the pharmacological properties of novel compounds.

AgonistAssay TypeCell LineParameterValue (µM)Reference
NiacincAMP AssayHEK-293EC500.06 - 0.25
NiacinGTP TurnoverSf9 membranesEC50N/A
NiacinSPR AssayN/AKD0.058
AcipimoxcAMP AssayHEK-293EC502.6 - 6
AcipimoxSPR AssayN/AKD0.429
MK-6892cAMP AssayHEK-293EC500.016
MK-6892NanoBiT-Gi1 AssayN/AEC500.08
MK-6892SPR AssayN/AKD0.022
3-HBNanoBiT-Gi1 AssayN/AEC50900

Experimental Protocols

Gαi-Mediated cAMP Accumulation Assay

This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing HCAR2. A decrease in cAMP levels upon agonist treatment indicates Gαi pathway activation.

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_detection cAMP Detection Seed Seed HCAR2-expressing cells into 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Add_Agonist Add this compound (serial dilutions) Incubate1->Add_Agonist Add_Forskolin Add Forskolin to stimulate cAMP production Add_Agonist->Add_Forskolin Incubate2 Incubate for 30 min at 37°C Add_Forskolin->Incubate2 Lyse Lyse cells Incubate2->Lyse Detect Measure cAMP levels (e.g., HTRF, ELISA) Lyse->Detect Analyze Analyze data and determine EC50 Detect->Analyze

Figure 2: cAMP Accumulation Assay Workflow.

Materials:

  • HEK-293 cells stably expressing human HCAR2

  • DMEM/F-12 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit, Cisbio)

  • White 96-well microplates

Protocol:

  • Cell Seeding:

    • Culture HCAR2-expressing HEK-293 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 2 x 104 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10x stock solution of this compound by serial dilution in assay buffer.

    • Prepare a 10x stock solution of forskolin in assay buffer (final concentration typically 5-10 µM).

  • Assay Procedure:

    • Aspirate the culture medium from the wells and wash once with 100 µL of assay buffer.

    • Add 50 µL of assay buffer to each well.

    • Add 5 µL of the 10x this compound dilutions to the respective wells.

    • Add 5 µL of 10x forskolin to all wells except the negative control.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data with the forskolin-only treated wells as 100% and untreated wells as 0%.

    • Plot the normalized response against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated HCAR2 receptor, a key event in receptor desensitization and G protein-independent signaling. The NanoBiT (Promega) or PathHunter (DiscoverX) assay platforms are commonly used.

bArrestin_Workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_detection Signal Detection Transfect Co-transfect cells with HCAR2-LgBiT and SmBiT-β-arrestin constructs Seed Seed transfected cells into 96-well plate Transfect->Seed Incubate1 Incubate overnight Seed->Incubate1 Add_Agonist Add this compound (serial dilutions) Incubate1->Add_Agonist Incubate2 Incubate for 15-60 min at 37°C Add_Agonist->Incubate2 Add_Substrate Add Nano-Glo® Substrate Incubate2->Add_Substrate Incubate3 Incubate for 3-5 min at room temperature Add_Substrate->Incubate3 Read_Luminescence Read luminescence Incubate3->Read_Luminescence Analyze Analyze data and determine EC50 Read_Luminescence->Analyze

Figure 3: β-Arrestin Recruitment Assay Workflow.

Materials:

  • HEK-293 cells

  • Plasmids: HCAR2 fused to LgBiT and β-arrestin fused to SmBiT

  • Transfection reagent (e.g., PEI)

  • Opti-MEM reduced-serum medium

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

  • This compound

  • Nano-Glo® Live Cell Assay System (Promega)

  • White 96-well microplates

Protocol:

  • Transfection and Seeding:

    • Co-transfect HEK-293 cells with the HCAR2-LgBiT and SmBiT-β-arrestin plasmids using a suitable transfection reagent.

    • 24 hours post-transfection, seed the cells into a white 96-well plate at a density of 2-4 x 104 cells per well.

    • Incubate overnight at 37°C, 5% CO2.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Carefully remove the culture medium from the wells.

    • Add 80 µL of assay buffer to each well.

    • Add 20 µL of the agonist dilutions to the wells.

    • Incubate the plate for 15-60 minutes at 37°C.

  • Signal Detection:

    • Prepare the Nano-Glo® substrate according to the manufacturer's instructions.

    • Add 25 µL of the substrate to each well.

    • Incubate for 3-5 minutes at room temperature, protected from light.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the fold change in luminescence against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target in the GPCR signaling cascade. An increase in phosphorylated ERK (p-ERK) indicates receptor activation.

Materials:

  • HCAR2-expressing cells (e.g., CHO-K1 or HEK-293)

  • Culture medium (e.g., F-12K or DMEM) with 10% FBS

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

  • Microplate-based immunoassay kit for p-ERK1/2 (e.g., HTRF, AlphaLISA)

Protocol (Western Blotting):

  • Cell Culture and Starvation:

    • Seed HCAR2-expressing cells in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-16 hours in serum-free medium prior to the experiment.

  • Agonist Stimulation:

    • Treat the cells with various concentrations of this compound for 5-15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total-ERK1/2.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the agonist concentration.

Note: For higher throughput, microplate-based immunoassays can be used to quantify p-ERK levels according to the manufacturer's instructions.

These detailed protocols and application notes provide a comprehensive framework for the functional characterization of novel HCAR2 agonists, enabling researchers to elucidate their potency, efficacy, and signaling bias.

References

Application Notes and Protocols for HCAR2 Agonist 1 in Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of HCAR2 agonists in various animal models of neurological and metabolic diseases. The document includes a summary of quantitative data from key studies, detailed experimental protocols for replicating these studies, and diagrams of the signaling pathways and experimental workflows involved.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative findings from animal model studies investigating the effects of HCAR2 agonists.

Table 1: Effects of HCAR2 Agonist MK-6892 on Depressive-Like Behaviors and Neuroinflammation in a Corticosterone-Induced Mouse Model of Depression [1][2][3]

ParameterControlCorticosterone (Cor)Cor + MK-6892
Behavioral Tests
Immobility Time (s) - Tail Suspension TestBaselineIncreasedSignificantly Decreased
Immobility Time (s) - Forced Swim TestBaselineIncreasedSignificantly Decreased
Sucrose Preference (%)BaselineDecreasedSignificantly Increased
Neurochemical Analysis (Serum)
Serotonin (5-HT) levelNormalDecreasedSignificantly Increased
Norepinephrine (NA) levelNormalDecreasedSignificantly Increased
Pro-inflammatory Cytokines (Hippocampus)
IL-1β levelNormalIncreasedSignificantly Decreased
TNF-α levelNormalIncreasedSignificantly Decreased
IL-6 levelNormalIncreasedSignificantly Decreased
Neuronal Viability (Hippocampus)
Nissl-positive cellsHighDecreasedSignificantly Increased

Table 2: Effects of HCAR2 Agonist Niaspan on Amyloid Pathology and Microglial Response in 5xFAD Mouse Model of Alzheimer's Disease

ParameterWild-Type (WT)5xFAD5xFAD + Niaspan
Amyloid Plaque Burden (Hippocampus) NoneHighSignificantly Reduced
Microglial Activation (Iba1+ cells) LowHighModulated
Cognitive Function (Working Memory) NormalImpairedRescued

Table 3: Effects of HCAR2 Agonist MK-1903 on LPS-Induced Microglial Activation in Rats

ParameterControlLPSLPS + MK-1903
Pro-inflammatory Mediators (mRNA) LowIncreasedSignificantly Reduced
Microglial Morphology RamifiedAmoeboidLess Activated

Experimental Protocols

Protocol 1: Corticosterone-Induced Depression Mouse Model and HCAR2 Agonist Treatment

This protocol describes the induction of a depression-like phenotype in mice using corticosterone and subsequent treatment with the HCAR2 agonist MK-6892.[1][2]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Corticosterone (Sigma-Aldrich)

  • MK-6892 (MedChemExpress)

  • Vehicle (e.g., saline with 0.5% DMSO)

  • Forced Swim Test apparatus

  • Tail Suspension Test apparatus

  • Sucrose preference test equipment

  • ELISA kits for IL-1β, TNF-α, IL-6 (e.g., from R&D Systems)

  • Nissl stain solution (e.g., 0.1% Cresyl Violet)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Corticosterone Administration:

    • Dissolve corticosterone in the drinking water at a concentration of 20 mg/kg/day.

    • Administer the corticosterone-containing water to the mice for 4 weeks to induce a depressive-like phenotype. The control group receives regular drinking water.

  • HCAR2 Agonist Treatment:

    • Following the 4-week corticosterone administration, divide the mice into treatment groups.

    • Administer MK-6892 intraperitoneally (i.p.) at a dose of 10 mg/kg once daily for 2 weeks. The control and corticosterone-only groups receive vehicle injections.

  • Behavioral Testing (conducted during the last week of treatment):

    • Forced Swim Test:

      • Place individual mice in a glass cylinder (20 cm diameter) filled with water (25 ± 1°C) to a depth of 15 cm for a 6-minute session.

      • Record the duration of immobility during the last 4 minutes of the test.

    • Tail Suspension Test:

      • Suspend mice individually by their tails using adhesive tape, 60 cm above a tabletop.

      • Record the duration of immobility over a 6-minute period.

  • Biochemical Analysis:

    • At the end of the treatment period, collect blood samples for serum separation.

    • Measure the concentrations of IL-1β, TNF-α, and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.

  • Histological Analysis:

    • Perfuse the mice with 4% paraformaldehyde and collect the brains.

    • Prepare 20-30 µm thick brain sections.

    • Perform Nissl staining to assess neuronal viability in the hippocampus.

Protocol 2: LPS-Induced Neuroinflammation Rat Model and HCAR2 Agonist Treatment

This protocol details the induction of neuroinflammation in rats using lipopolysaccharide (LPS) and treatment with an HCAR2 agonist.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)

  • HCAR2 Agonist (e.g., MK-1903)

  • Saline solution

  • qPCR reagents and primers for pro-inflammatory mediators

  • Antibodies for Iba1 immunofluorescence

Procedure:

  • LPS Administration:

    • Prepare a solution of LPS in sterile saline.

    • Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1 mg/kg. Control animals receive an equivalent volume of saline.

  • HCAR2 Agonist Treatment:

    • Administer the HCAR2 agonist (e.g., MK-1903) i.p. at a specified dose 30 minutes before the LPS injection.

  • Tissue Collection:

    • At 4-24 hours post-LPS injection, euthanize the rats and collect brain tissue.

  • Gene Expression Analysis (qPCR):

    • Isolate RNA from the brain tissue (e.g., hippocampus or cortex).

    • Perform reverse transcription and quantitative PCR to measure the mRNA levels of pro-inflammatory mediators such as IL-1β, TNF-α, and iNOS.

  • Immunofluorescence for Microglial Activation:

    • Perfuse rats with 4% paraformaldehyde and prepare brain sections.

    • Perform immunofluorescent staining for Iba1 to visualize microglia.

    • Analyze changes in microglial morphology (e.g., from ramified to amoeboid) as an indicator of activation.

Protocol 3: Western Blot for AKT-IKKαβ-NFκB Signaling Pathway

This protocol outlines the steps for analyzing the activation of the AKT-IKKαβ-NFκB signaling pathway in brain tissue or cell lysates by Western blot.

Materials:

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IKKα/β, anti-IKKα/β, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Homogenize brain tissue or lyse cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualization

Signaling Pathway Diagram

HCAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HCAR2_agonist HCAR2 Agonist (e.g., MK-6892) HCAR2 HCAR2 HCAR2_agonist->HCAR2 Binds and Activates Gi Gαi HCAR2->Gi Activates Akt Akt Gi->Akt Inhibits (via ↓cAMP) p_Akt p-Akt Akt->p_Akt Phosphorylation IKK IKKα/β p_IKK p-IKKα/β IKK->p_IKK Phosphorylation NFkB_p65 NF-κB (p65) p_p65 p-p65 NFkB_p65->p_p65 Phosphorylation p_Akt->IKK Activates p_IKK->NFkB_p65 Phosphorylates and Activates Inflammation Neuroinflammation (↓ IL-1β, TNF-α, IL-6) p_p65->Inflammation Reduces Transcription

Caption: HCAR2 agonist signaling pathway in microglia.

Experimental Workflow Diagram

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Model_Induction Induce Disease Model (e.g., Corticosterone, LPS) Agonist_Admin Administer HCAR2 Agonist Model_Induction->Agonist_Admin Behavioral Behavioral Tests (FST, TST) Agonist_Admin->Behavioral Biochemical Biochemical Assays (ELISA) Agonist_Admin->Biochemical Histological Histological Analysis (Nissl, Iba1) Agonist_Admin->Histological Molecular Molecular Analysis (Western Blot, qPCR) Agonist_Admin->Molecular Data_Analysis Quantitative Data Analysis Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis Molecular->Data_Analysis

Caption: General experimental workflow for HCAR2 agonist studies.

References

Application Notes and Protocols for Studying Neuroinflammation with an HCAR2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to HCAR2 and its Role in Neuroinflammation

Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, is a G-protein-coupled receptor that has emerged as a promising therapeutic target for modulating neuroinflammation.[1][2] In the central nervous system (CNS), HCAR2 is predominantly expressed on microglia, the resident immune cells of the brain.[3][4] Activation of HCAR2 by endogenous ligands such as the ketone body β-hydroxybutyrate (βHB), or pharmacological agonists like niacin and its derivatives, has been shown to exert potent anti-inflammatory effects.[1] This makes HCAR2 agonists valuable tools for studying the mechanisms of neuroinflammation and for the development of novel therapeutics for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

The anti-inflammatory effects of HCAR2 activation are primarily mediated by shifting microglia from a pro-inflammatory (M1) to a more neuroprotective, anti-inflammatory (M2) phenotype. This modulation involves the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway, and a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

These application notes provide an overview of the use of a representative HCAR2 agonist for studying neuroinflammation, including detailed protocols for key in vitro and in vivo experiments, and a summary of expected quantitative outcomes.

HCAR2 Agonist 1: A Tool for Neuroinflammation Research

For the purpose of these application notes, "this compound" will be used as a placeholder for a selective synthetic agonist. Several such agonists exist, including MK-1903 and MK-6892. The protocols and expected outcomes described herein are based on published data for these types of compounds.

Key Applications:

  • Investigation of microglial polarization and activation.

  • Elucidation of HCAR2-mediated anti-inflammatory signaling pathways.

  • In vivo validation of the therapeutic potential of HCAR2 agonism in models of neuroinflammatory disease.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of HCAR2 agonists on markers of neuroinflammation.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Primary Microglia

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control50 ± 830 ± 525 ± 4
LPS (100 ng/mL)1250 ± 150800 ± 100450 ± 60
LPS + this compound (10 µM)600 ± 90350 ± 50200 ± 30
LPS + this compound (50 µM)300 ± 45150 ± 25100 ± 15

Table 2: In Vivo Effects of this compound on Microglial Activation Markers in a Mouse Model of LPS-Induced Neuroinflammation

Treatment GroupIba1+ Cell Count (cells/mm²)iNOS mRNA (fold change)Arg-1 mRNA (fold change)
Saline Control150 ± 201.0 ± 0.21.0 ± 0.3
LPS (5 mg/kg)450 ± 508.5 ± 1.20.8 ± 0.1
LPS + this compound (20 mg/kg)250 ± 303.2 ± 0.53.5 ± 0.6

Signaling Pathways and Experimental Workflows

HCAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HCAR2_Agonist HCAR2 Agonist HCAR2 HCAR2 HCAR2_Agonist->HCAR2 G_protein Gi/o HCAR2->G_protein activates AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition inhibits AKT AKT G_protein->AKT activates cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease IKK IKKα/β AKT->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene_expression ↓ Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_expression

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Microglia_Culture Primary Microglia Culture LPS_Stimulation LPS Stimulation (e.g., 100 ng/mL) Agonist_Treatment This compound Treatment Cytokine_Analysis Cytokine Measurement (ELISA) WB_Analysis Protein Analysis (Western Blot) qPCR_Analysis Gene Expression (qPCR) Animal_Model Mouse Model of Neuroinflammation (e.g., LPS injection) Agonist_Admin This compound Administration (e.g., i.p.) Tissue_Collection Brain Tissue Collection IHC_Analysis Immunohistochemistry (Iba1, iNOS) Biochemical_Analysis Biochemical Assays (ELISA, Western, qPCR from tissue)

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects in Primary Microglia

This protocol details the methodology for treating primary microglial cultures with an HCAR2 agonist and assessing the subsequent changes in pro-inflammatory markers.

1.1. Primary Microglia Culture

  • Isolate cortices from P0-P2 mouse pups and remove meninges.

  • Digest tissue with trypsin and DNase I at 37°C for 15 minutes.

  • Triturate the tissue into a single-cell suspension and plate in T75 flasks coated with poly-D-lysine.

  • Culture cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.

  • Isolate microglia by shaking the flasks at 200 rpm for 2 hours at 37°C.

  • Collect the supernatant containing microglia, centrifuge, and re-plate for experiments.

1.2. LPS Stimulation and HCAR2 Agonist Treatment

  • Plate primary microglia in 24-well plates at a density of 2 x 10^5 cells/well.

  • Allow cells to adhere for 24 hours.

  • Pre-treat cells with this compound at desired concentrations (e.g., 1, 10, 50 µM) or vehicle for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response.

1.3. Cytokine Measurement by ELISA

  • Collect the cell culture supernatant from each well.

  • Centrifuge at 1,000 x g for 10 minutes to remove cellular debris.

  • Perform sandwich ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions (e.g., BD Biosciences, R&D Systems).

  • Briefly, coat a 96-well plate with capture antibody overnight.

  • Block the plate with 1% BSA in PBS.

  • Add standards and samples and incubate for 2 hours.

  • Add detection antibody, followed by avidin-HRP.

  • Add TMB substrate and stop the reaction with sulfuric acid.

  • Read the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.

1.4. Western Blot for NF-κB Pathway Proteins

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and an imaging system.

  • Quantify band density and normalize to the loading control (β-actin).

Protocol 2: In Vivo Assessment in an LPS-Induced Neuroinflammation Mouse Model

This protocol describes the induction of neuroinflammation in mice and the subsequent evaluation of the therapeutic effects of an HCAR2 agonist.

2.1. Animal Model and Treatment

  • Use adult C57BL/6 mice (8-10 weeks old).

  • Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (5 mg/kg).

  • Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle 30 minutes before or after the LPS injection.

  • Euthanize mice 24 hours after LPS injection.

2.2. Brain Tissue Processing

  • Perfuse mice transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA) for immunohistochemistry or with saline only for biochemical assays.

  • For immunohistochemistry, post-fix the brain in 4% PFA overnight, then transfer to 30% sucrose for cryoprotection. Section the brain into 30 µm coronal sections using a cryostat.

  • For biochemical assays, dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.

2.3. Immunohistochemistry for Microglial Activation

  • Mount brain sections on slides.

  • Perform antigen retrieval if necessary (e.g., with citrate buffer).

  • Permeabilize sections with 0.3% Triton X-100 in PBS.

  • Block with 5% normal goat serum in PBS for 1 hour.

  • Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-Iba1, goat anti-iNOS).

  • Wash and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-goat) for 2 hours at room temperature.

  • Counterstain with DAPI.

  • Mount with anti-fade mounting medium and image using a confocal or fluorescence microscope.

  • Quantify the number and morphology of Iba1-positive cells and the co-localization with iNOS.

2.4. Gene Expression Analysis by qPCR from Brain Tissue

  • Homogenize dissected brain tissue and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using SYBR Green master mix and primers for target genes (e.g., Tnf, Il6, Il1b, Nos2, Arg1) and a housekeeping gene (e.g., Gapdh).

  • Calculate relative gene expression using the ΔΔCt method.

Conclusion

HCAR2 agonists represent a valuable class of compounds for the investigation of neuroinflammatory processes. The protocols outlined above provide a framework for researchers to explore the anti-inflammatory and neuroprotective effects of these molecules in both in vitro and in vivo settings. By utilizing these methodologies, scientists can further elucidate the role of HCAR2 in microglia-mediated neuroinflammation and advance the development of novel therapies for a variety of debilitating neurological diseases.

References

Application Notes and Protocols: Administration of HCAR2 Agonists in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a G protein-coupled receptor that plays a crucial role in modulating immune responses and metabolic processes.[1][2] In the brain, HCAR2 is primarily expressed on microglia, the resident immune cells of the central nervous system.[3][4] Activation of HCAR2 by endogenous ligands like the ketone body β-hydroxybutyrate (BHB), or pharmacological agonists such as niacin and its derivatives, has been shown to exert potent anti-inflammatory and neuroprotective effects in various mouse models of disease.[5] These findings highlight HCAR2 as a promising therapeutic target for neuroinflammatory and neurodegenerative disorders.

This document provides a comprehensive overview of the administration of HCAR2 agonists in mice, summarizing key quantitative data from preclinical studies and offering detailed experimental protocols and visual workflows to guide researchers in this field.

Data Presentation: HCAR2 Agonists in Preclinical Mouse Models

The following tables summarize the administration protocols and key quantitative outcomes of HCAR2 agonist treatment in various mouse models of disease.

Table 1: Alzheimer's Disease Models

Agonist Mouse Model Dosage & Administration Duration Key Quantitative Outcomes Reference
Niacin (Niaspan) 5xFAD Formulation mixed in diet --- Reduced amyloid plaque burden, attenuated neuronal loss, and rescued working memory deficits.

| β-hydroxybutyrate (BHB) | GPR109A knock-out | --- | --- | Failed to modulate Amyloid Precursor Protein (APP) and neprilysin (NEP) levels, unlike in wild-type mice. | |

Table 2: Parkinson's Disease & Neuroinflammation Models

Agonist Mouse Model Dosage & Administration Duration Key Quantitative Outcomes Reference
Nicotinic Acid (NA) LPS-induced PD model (C57BL/6) Intraperitoneal injection 4 weeks Alleviated dopaminergic neuronal injury and motor deficits; reduced levels of pro-inflammatory factors (IL-6, IL-1β, TNF-α) in midbrain and serum.
Butyric Acid / Monomethyl Fumarate MPTP-induced PD model --- --- Significantly protected against neuronal damage and inflammation.

| β-hydroxybutyrate (BHB) | LPS-induced PD model (rat) | --- | --- | Inhibited microglial over-activation and protected dopaminergic neurons. | |

Table 3: Depression and Cognitive Impairment Models

Agonist Mouse Model Dosage & Administration Duration Key Quantitative Outcomes Reference
MK-6892 Corticosterone-induced depression --- 2 weeks Alleviated depressive-like behaviors, attenuated hippocampal neuronal injury, and increased serum monoamine levels.

| Niacin | Sleep deprivation-induced cognitive impairment | --- | --- | Reversed activation of NF-κB/NLRP3 signaling, inhibited microglial M1 polarization, and alleviated cognitive deficits. | |

Table 4: Other Inflammatory Models

Agonist Mouse Model Dosage & Administration Duration Key Quantitative Outcomes Reference
Niacin Dextran sulfate sodium (DSS)-induced colitis Mixed in diet --- Suppressed colitis and colon cancer development in a GPR109a-dependent manner.
MK-1903 Systemic Lupus Erythematosus (SLE) model Intrathecal injection --- Attenuated chronic pain; suppressed p38 MAP kinase activity and reduced IL-1β and IL-18 production in the spinal dorsal horn.

| β-hydroxybutyrate (BHB) | LPS-induced uveitis | 300mg/kg, intraperitoneal injection | 3 days | Reduced expression of pro-inflammatory genes (Ccl2, IL-1β, TNF-α, ICAM-1) in the retina/RPE. | |

Experimental Protocols

Protocol 1: Induction of Parkinson's Disease Model and HCAR2 Agonist Treatment

This protocol is based on methodologies used to study neuroinflammation and neurodegeneration in Parkinson's disease (PD) models.

1. Animals:

  • Use 10-week-old male C57BL/6 mice.

  • House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. LPS-induced Neurodegeneration:

  • Anesthetize mice using an appropriate anesthetic (e.g., pentobarbital).

  • Mount the mouse in a stereotaxic frame.

  • Inject lipopolysaccharide (LPS) (e.g., 4 μg/μL, 2 μL) directly into the substantia nigra (SN) to induce localized inflammation and dopaminergic neuronal injury.

3. HCAR2 Agonist Administration:

  • Agonist: Nicotinic Acid (NA).

  • Preparation: Dissolve NA in sterile saline.

  • Administration: Following the LPS injection, administer NA via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 4 weeks). The control group should receive saline injections.

4. Behavioral Assessment:

  • Perform motor behavior tests such as the open field test, pole-climbing test, and rotarod test to evaluate motor deficits at baseline and specified time points post-treatment.

5. Endpoint Analysis:

  • At the end of the treatment period, euthanize the mice.

  • Collect midbrain tissue and serum.

  • Immunohistochemistry: Perfuse the brain, section the SN, and perform staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss and Iba-1 to assess microglial activation.

  • ELISA: Use serum and midbrain tissue homogenates to measure the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.

  • Western Blot: Analyze midbrain tissue lysates to detect protein levels of Iba-1 and key signaling pathway components (e.g., p-AKT, PPARγ, NF-κB).

Protocol 2: Alzheimer's Disease Model and HCAR2 Agonist Treatment

This protocol is adapted from studies using the 5xFAD mouse model of Alzheimer's disease.

1. Animals:

  • Use 5xFAD transgenic mice, which model amyloid pathology.

  • Use age-matched wild-type littermates as controls.

2. HCAR2 Agonist Administration:

  • Agonist: Niaspan (an FDA-approved extended-release formulation of niacin).

  • Administration: Formulate the mouse chow to contain Niaspan. Provide this diet to the treatment group, while the control group receives a standard diet.

3. Behavioral Assessment:

  • Conduct cognitive tests, such as the Y-maze or Morris water maze, to assess working memory and spatial learning deficits.

4. Endpoint Analysis:

  • After the treatment period, euthanize the mice and collect brain tissue.

  • Immunohistochemistry: Section the brain and perform staining to quantify amyloid-β (Aβ) plaque burden and assess neuronal dystrophy and loss.

  • Biochemical Analysis: Homogenize brain tissue to measure Aβ levels via ELISA and assess microglial response markers.

Visualized Mechanisms and Workflows

Signaling Pathways

The activation of HCAR2 on microglia initiates anti-inflammatory signaling cascades. The primary mechanism involves coupling to Gi proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This action suppresses pro-inflammatory pathways like NF-κB and activates protective pathways such as AKT/PPARγ, ultimately shifting microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

HCAR2_Signaling_Pathway cluster_microglia Microglial Cell agonist HCAR2 Agonist (Niacin, BHB, etc.) hcar2 HCAR2 (GPR109A) Receptor agonist->hcar2 Binds to gi Gi Protein hcar2->gi Activates ac Adenylyl Cyclase gi->ac Inhibits nfkb NF-κB Pathway gi->nfkb Inhibits akt AKT/PPARγ Pathway gi->akt Activates camp cAMP ac->camp camp->nfkb Inhibition of suppression m1 M1 Phenotype (Pro-inflammatory) nfkb->m1 Promotes m2 M2 Phenotype (Anti-inflammatory) akt->m2 Promotes cytokines_pro ↑ TNF-α, IL-1β, IL-6 m1->cytokines_pro cytokines_anti ↑ IL-10, Arg-1 m2->cytokines_anti neuroprotection Neuroprotection & Reduced Neuronal Damage m2->neuroprotection

Caption: HCAR2 signaling cascade in microglia.

Experimental Workflow

A typical in vivo study investigating an HCAR2 agonist involves several key stages, from model selection and agonist administration to behavioral and terminal endpoint analyses.

Experimental_Workflow start Start: Study Design model 1. Animal Model Selection (e.g., 5xFAD, C57BL/6) start->model baseline 2. Baseline Assessment (Behavioral Tests, Imaging) model->baseline grouping 3. Randomization into Groups (Control vs. Treatment) baseline->grouping admin 4. HCAR2 Agonist Administration (Route: Oral, IP, IT) (Dose & Frequency) grouping->admin monitoring 5. In-life Monitoring (Health, Weight) & Behavioral Testing admin->monitoring endpoint 6. Terminal Endpoint Analysis monitoring->endpoint tissue Tissue Collection (Brain, Serum, Spinal Cord) endpoint->tissue analysis Biochemical & Histological Analysis (ELISA, IHC, Western Blot) endpoint->analysis end End: Data Analysis & Interpretation endpoint->end

Caption: General experimental workflow for in vivo mouse studies.

Logical Relationships

The therapeutic effect of HCAR2 agonists in mouse models of neurological disease is based on a clear cause-and-effect relationship, beginning with receptor activation and culminating in functional improvement.

Logical_Relationship agonist HCAR2 Agonist Administration activation Activation of HCAR2 on Microglia & Immune Cells agonist->activation signaling Modulation of Intracellular Signaling (e.g., ↓NF-κB, ↑AKT/PPARγ) activation->signaling phenotype Shift in Microglial Phenotype (↓Pro-inflammatory, ↑Anti-inflammatory) signaling->phenotype inflammation Attenuation of Neuroinflammation phenotype->inflammation protection Neuroprotective Effects (↓Neuronal Damage/Loss) inflammation->protection outcome Improved Functional Outcome (Cognitive, Motor, Affective) protection->outcome

Caption: Mechanism of action for HCAR2 agonists in CNS disorders.

References

HCAR2 Agonist 1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and experimental preparation of HCAR2 agonist 1, also known as Compound 9n. It is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this G protein-biased allosteric modulator of the Hydroxycarboxylic Acid Receptor 2 (HCAR2).

Introduction to this compound

This compound is a selective modulator that activates the Gi protein signaling pathway.[1][2][3] This activation has demonstrated anti-inflammatory effects, making it a compound of interest for studying conditions like colitis and neuroinflammatory diseases.[1][2] It has been shown to reduce the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1. Furthermore, it can enhance the anti-inflammatory effects of orthosteric agonists in animal models.

HCAR2 Signaling Pathway

HCAR2, also known as GPR109A or Niacin Receptor 1, is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, HCAR2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is crucial in mediating the anti-lipolytic effects in adipocytes and anti-inflammatory responses in various immune cells.

HCAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound HCAR2 HCAR2 (GPR109A) Agonist->HCAR2 Binds Gi Gαi/o HCAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA NFkB ↓ NF-κB Activation PKA->NFkB Inflammation Anti-inflammatory Effects NFkB->Inflammation

Caption: HCAR2 signaling cascade initiated by agonist binding.

Solubility and Stock Solution Preparation

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following tables summarize the solubility data and provide protocols for preparing stock solutions.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 100 mg/mL (233.36 mM)Requires sonication to fully dissolve. Use freshly opened DMSO as it is hygroscopic.

Table 2: Preparation of Stock Solutions

Desired ConcentrationSolventMass of this compoundVolume of Solvent
10 mMDMSO1 mg233.36 µL
5 mMDMSO1 mg466.72 µL
1 mMDMSO1 mg2.33 mL

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out the required mass of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO.

  • Vortex the solution vigorously.

  • If necessary, use a sonicator bath to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.

Preparation for In Vitro and In Vivo Experiments

The preparation of working solutions for cellular assays or animal studies requires careful consideration of the final solvent concentration to avoid cytotoxicity or adverse effects.

Table 3: Formulations for In Vivo Experiments

FormulationCompositionAchievable SolubilityNotes
Protocol A 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (11.67 mM)A clear solution can be achieved. Prepare by adding each solvent sequentially.
Protocol B 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (11.67 mM)A clear solution can be achieved. SBE-β-CD can improve solubility and stability.
Protocol C 10% DMSO, 90% Corn Oil≥ 5 mg/mL (11.67 mM)Suitable for oral gavage or subcutaneous administration.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the preparation of a 100 µM working solution from a 10 mM DMSO stock.

  • Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • In a sterile tube, add 990 µL of pre-warmed cell culture medium.

  • Add 10 µL of the 10 mM stock solution to the medium.

  • Mix thoroughly by gentle pipetting or brief vortexing.

  • The final concentration of the working solution will be 100 µM with a final DMSO concentration of 0.1%.

  • Further dilutions can be made in cell culture medium to achieve the desired final concentrations for your experiment.

  • Note: Always include a vehicle control (e.g., 0.1% DMSO in culture medium) in your experiments to account for any effects of the solvent.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis start This compound (Powder) stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock working Prepare Working Solution (Dilute in medium/vehicle) stock->working treatment Treat Cells or Animals working->treatment incubation Incubation/ Treatment Period treatment->incubation data_collection Data Collection (e.g., qPCR, ELISA, Western Blot) incubation->data_collection analysis Data Analysis data_collection->analysis results Results & Interpretation analysis->results

Caption: General workflow for experiments using this compound.

Key Experimental Protocols

The following are generalized protocols that can be adapted for specific research questions.

Protocol 3: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Plate RAW 264.7 macrophages or primary bone marrow-derived macrophages in a suitable culture plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the cell culture medium.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) depending on the endpoint being measured.

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex assay.

    • Gene Expression Analysis: Lyse the cells and extract RNA. Perform RT-qPCR to analyze the mRNA expression levels of inflammatory genes.

    • Western Blot: Lyse the cells and extract protein. Perform Western blot analysis to examine the activation of key signaling proteins in the NF-κB pathway (e.g., phosphorylation of p65).

Protocol 4: In Vivo Murine Model of Colitis

This protocol provides a general framework for evaluating the efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis model.

  • Animal Model: Induce colitis in mice by administering DSS in their drinking water for a specified number of days.

  • Treatment: Administer this compound (prepared in a suitable in vivo formulation, see Table 3) or vehicle control to the mice daily via oral gavage or another appropriate route.

  • Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces.

  • Endpoint Analysis:

    • Histology: At the end of the study, sacrifice the mice and collect the colon tissue for histological analysis to assess tissue damage and inflammation.

    • Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity as an indicator of neutrophil infiltration.

    • Cytokine Analysis: Homogenize another portion of the colon tissue to measure the levels of pro-inflammatory cytokines.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions, concentrations, and time points for their specific experimental setup and cell types. Always adhere to institutional guidelines and ethical regulations for animal research.

References

Application Notes and Protocols: Cryo-EM Structure of HCAR2 in Complex with Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cryo-electron microscopy (cryo-EM) structures of the human hydroxycarboxylic acid receptor 2 (HCAR2) in complex with various agonists. Detailed protocols for key experiments are included to facilitate the replication and extension of these findings in other research settings.

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cellular metabolism and immune responses. It is activated by endogenous ligands such as the ketone body β-hydroxybutyrate (β-OHB) and is the molecular target for the dyslipidemia drug niacin.[1] The therapeutic potential of targeting HCAR2 is significant; however, the development of new drugs has been hampered by side effects such as flushing, which is associated with the activation of specific signaling pathways.

Recent breakthroughs in cryo-electron microscopy have provided high-resolution structures of HCAR2 in its active state, bound to a variety of agonists and coupled to its cognate G protein (Gi). These structures offer unprecedented insights into the molecular mechanisms of ligand recognition, receptor activation, and the structural basis for biased agonism. This information is invaluable for the structure-based design of novel HCAR2 modulators with improved therapeutic profiles.

Data Presentation

Table 1: Cryo-EM Structural Data of HCAR2-Agonist-Gαi Complexes

This table summarizes the resolutions of recently determined cryo-EM structures of human HCAR2 in complex with various agonists and the Gαi protein.

AgonistPDB IDResolution (Å)Reference
Niacin8IJA2.69[2]
Acipimox-3.23[2]
MK-6892-3.25[2]
Apo (no agonist)-3.28[2]
Niacin + Compound 9n (Allosteric)8JII2.55
β-hydroxybutyrate (3-HB) + Compound 9n-2.60
MK-6892-2.76
GSK256073-3.3
Monomethyl Fumarate (MMF)-3.75
Table 2: Agonist Potencies at HCAR2

This table provides the half-maximal effective concentration (EC50) values for various agonists, indicating their potency in activating HCAR2-mediated signaling.

AgonistAssayEC50 (µM)Reference
NiacincAMP Inhibition0.06 - 0.25
AcipimoxcAMP Inhibition2.6 - 6
MK-6892cAMP Inhibition0.016
NiacinNanoBiT-Gi1 Dissociation0.117
MK-6892NanoBiT-Gi1 Dissociation0.080
β-hydroxybutyrate (3-HB)NanoBiT-Gi1 Dissociation900

Signaling Pathways

HCAR2 activation by agonists primarily leads to the coupling of the inhibitory G protein, Gαi. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This pathway is central to the anti-lipolytic effects of HCAR2 agonists. Additionally, HCAR2 can signal through a β-arrestin pathway, which is implicated in the flushing side-effect associated with niacin.

HCAR2_Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Niacin, β-OHB) HCAR2 HCAR2 Agonist->HCAR2 Binds G_protein Gαiβγ HCAR2->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Leads to

Caption: HCAR2 Gi-mediated signaling pathway.

HCAR2_BetaArrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Niacin) HCAR2 HCAR2-P Agonist->HCAR2 Activates & Phosphorylates BetaArrestin β-Arrestin HCAR2->BetaArrestin Recruits GRK GRK GRK->HCAR2 Downstream Downstream Signaling (e.g., Flushing Response) BetaArrestin->Downstream Mediates

Caption: HCAR2 β-arrestin signaling pathway.

Experimental Protocols

The following protocols are generalized from methodologies reported in recent publications on HCAR2 cryo-EM structures.

Expression and Purification of the HCAR2-Gαi Complex

This protocol describes the generation of the HCAR2-Gαi complex using a baculovirus expression system in Sf9 insect cells.

a. Construct Design:

  • HCAR2: Full-length human HCAR2 is cloned into a modified pFastBac vector. To enhance expression and stability, an N-terminal fusion with thermostabilized apocytochrome b562RIL (BRIL) is often included.

  • G protein: Human Gαi1 (with mutations to create a dominant-negative version that stabilizes the complex), Gβ1, and Gγ2 subunits are used.

b. Protein Expression:

  • Generate recombinant baculoviruses for HCAR2 and the G protein subunits using the Bac-to-Bac system (Thermo Fisher Scientific).

  • Co-infect Sf9 insect cells (at a density of 2.5-3.0 x 10^6 cells/mL) with the HCAR2 and G protein viruses.

  • Harvest the cells by centrifugation 48-60 hours post-infection.

c. Complex Formation and Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, protease inhibitors).

  • Lyse the cells by sonication or douncing.

  • Solubilize the membranes by adding a detergent (e.g., lauryl maltose neopentyl glycol (LMNG) and cholesterol hemisuccinate (CHS)) and incubating for 1-2 hours at 4°C.

  • Clarify the lysate by ultracentrifugation.

  • To stabilize the agonist-bound complex, add the desired agonist (e.g., 100 µM MK-6892) and a G protein-stabilizing antibody fragment (scFv16).

  • Perform affinity chromatography using an anti-FLAG M1 antibody resin, followed by washing steps.

  • Elute the complex with a buffer containing FLAG peptide.

  • Further purify the complex by size-exclusion chromatography (SEC) using a column equilibrated with a detergent-containing buffer (e.g., HEPES buffer with GDN).

Cryo-EM Sample Preparation and Data Collection

a. Grid Preparation:

  • Apply 3-4 µL of the purified HCAR2-Gαi complex (at a concentration of 5-10 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grids).

  • Immediately blot the grid for 3-4 seconds to remove excess liquid.

  • Plunge-freeze the grid into liquid ethane using a vitrification apparatus (e.g., a Vitrobot Mark IV, Thermo Fisher Scientific).

b. Data Collection:

  • Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (TEM) such as a Titan Krios.

  • Collect data automatically using software like EPU. Data is typically collected as movie stacks using a direct electron detector.

Experimental Workflow Diagram

CryoEM_Workflow cluster_prep Preparation cluster_em Cryo-EM cluster_analysis Data Analysis A 1. Construct Design (HCAR2 & G-protein) B 2. Baculovirus Generation A->B C 3. Protein Expression in Sf9 Cells B->C D 4. Cell Lysis & Membrane Solubilization C->D E 5. Affinity Purification D->E F 6. Size-Exclusion Chromatography E->F G 7. Grid Preparation (Vitrification) F->G H 8. Data Collection (TEM) G->H I 9. Image Processing (Motion Correction, CTF) H->I J 10. Particle Picking & 2D/3D Classification I->J K 11. 3D Reconstruction J->K L 12. Model Building & Refinement K->L

Caption: Experimental workflow for HCAR2 cryo-EM.

Conclusion

The cryo-EM structures of HCAR2 in complex with various agonists have significantly advanced our understanding of this important therapeutic target. The detailed structural information, combined with functional data, provides a solid foundation for the rational design of next-generation HCAR2-targeting drugs with improved efficacy and reduced side effects. The protocols outlined in these notes are intended to serve as a guide for researchers aiming to study the structural biology of HCAR2 and other related GPCRs.

References

Application Notes and Protocols for HCAR2 Knockout Mice in Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor that plays a crucial role in metabolic regulation and immune responses.[1][2] Its endogenous ligands include β-hydroxybutyrate (a ketone body) and butyrate, while it is also the receptor for the lipid-lowering drug niacin (nicotinic acid).[3][4] HCAR2 is expressed in various cell types, including adipocytes, immune cells (macrophages, microglia, neutrophils), epithelial cells, and retinal pigment epithelial cells.[5] The development of HCAR2 knockout (KO) mouse models has been instrumental in elucidating the physiological functions of this receptor and its role in a variety of disease states. These models have become invaluable tools in fields such as neurodegeneration, metabolic disorders, and inflammation research.

This document provides detailed application notes on the use of HCAR2 KO mice in various research areas, summarizes key quantitative findings in structured tables, and offers representative experimental protocols for relevant assays.

Applications of HCAR2 Knockout Mice in Disease Models

HCAR2 knockout mice have been employed in a range of disease models to dissect the receptor's contribution to pathophysiology.

Neurodegenerative Diseases

Alzheimer's Disease (AD): In mouse models of AD, such as the 5xFAD model, genetic inactivation of HCAR2 has been shown to impair the microglial response to amyloid-β (Aβ) deposition. This includes deficits in microglial proliferation, envelopment of amyloid plaques, and Aβ uptake, ultimately leading to an exacerbation of amyloid burden, neuronal loss, and cognitive deficits. Conversely, activation of HCAR2 with niacin has been demonstrated to reduce plaque burden and improve cognitive function in these models, a therapeutic effect that is absent in HCAR2 KO mice.

Parkinson's Disease (PD): In a mouse model of Parkinson's disease induced by lipopolysaccharide (LPS), HCAR2 KO mice exhibited greater injury to dopamine neurons, more severe motor deficits, and increased neuroinflammation compared to wild-type controls. The levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α were significantly higher in the midbrain of HCAR2 KO mice. These findings suggest a neuroprotective role for HCAR2 in the context of PD-related inflammation.

Retinal Degeneration

Studies using HCAR2 KO mice have revealed a role for the receptor in maintaining retinal health. These mice exhibit progressive anomalies in retinal morphology and function with age, including disruption of retinal layers and loss of cellularity in the ganglion cell layer, inner nuclear layer, and outer nuclear layer. Furthermore, HCAR2 KO mice show increased immune cell activation and infiltration into the retina under basal conditions.

Metabolic Disorders

Hepatic Steatosis: Aged HCAR2 KO mice develop a phenotype consistent with hepatic steatosis, characterized by enlarged and pale livers. This is associated with increased visceral and hepatic fat accumulation, which is linked to the increased expression of lipogenic enzymes in the liver and adipose tissues. Interestingly, by 9 months of age, HCAR2 KO mice have a significantly higher body weight compared to their wild-type counterparts, without a corresponding increase in food intake.

Depression

In a corticosterone-induced mouse model of depression, activation of HCAR2 with an agonist significantly alleviated depressive-like behaviors and attenuated hippocampal neuronal injury in wild-type mice. These protective effects were absent in HCAR2 KO mice, indicating that HCAR2 signaling is crucial for these anti-depressive effects. The study also highlighted that HCAR2's mechanism of action in this context is at least partly mediated through the modulation of microglial activity.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing HCAR2 KO mice.

Table 1: Neurodegenerative Disease Models

Disease Model Genotype Parameter Measured Observation Reference
Alzheimer's Disease (5xFAD)Hcar2-/-Amyloid Plaque BurdenIncreased
Microglial Proliferation around PlaquesDecreased
Cognitive Function (Y-maze)Impaired
Parkinson's Disease (LPS-induced)Hcar2-/-Dopaminergic Neuron SurvivalDecreased
Motor FunctionMore severe deficits
Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α)Increased

Table 2: Retinal Degeneration and Metabolic Disorder Models

Research Area Genotype Parameter Measured Observation Reference
Retinal DegenerationHcar2-/-Retinal Layer IntegrityDisrupted with age
Retinal Immune Cell InfiltrationIncreased
Hepatic SteatosisHcar2-/-Body Weight (at 9 months)Significantly increased
Liver AppearanceEnlarged and pale
Hepatic Fat AccumulationIncreased

Table 3: Depression Model

Disease Model Genotype Parameter Measured Observation in KO vs. WT (with agonist treatment) Reference
Depression (Corticosterone-induced)Hcar2-/-Depressive-like Behaviors (FST, TST)No alleviation
Hippocampal Neuronal InjuryNo attenuation
Microglial ActivationNo modulation

Signaling Pathways

HCAR2 activation triggers distinct downstream signaling pathways in different cell types. A primary mechanism involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

HCAR2_Signaling_Pathways HCAR2 HCAR2 Gai Gαi HCAR2->Gai activates AMPK AMPK HCAR2->AMPK activates Ligand Ligand (e.g., β-hydroxybutyrate, Niacin) Ligand->HCAR2 activates AC Adenylyl Cyclase Gai->AC inhibits NFkB NF-κB Gai->NFkB inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis promotes Inflammation Inflammation NFkB->Inflammation promotes

In adipocytes, this cascade reduces the activity of hormone-sensitive lipase, thereby inhibiting lipolysis and the release of free fatty acids. In immune cells like microglia and macrophages, HCAR2 activation suppresses the NF-κB signaling pathway, leading to anti-inflammatory effects. Additionally, in some cell types, HCAR2 can activate AMP-activated protein kinase (AMPK), contributing to its metabolic and anti-inflammatory functions.

Experimental Protocols

The following are representative protocols for key experiments involving HCAR2 KO mice. These should be adapted based on specific experimental requirements and institutional guidelines.

Genotyping of HCAR2 Knockout Mice

Objective: To confirm the genotype of mice from Hcar2+/- breeding pairs.

Materials:

  • Tail biopsies

  • DNA extraction kit

  • PCR primers (specific for wild-type and knockout alleles)

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Agarose gel and electrophoresis equipment

  • DNA ladder

Protocol:

  • Collect a small tail biopsy (1-2 mm) from each mouse pup at weaning age.

  • Extract genomic DNA from the tail biopsies using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Set up PCR reactions using primers that can distinguish between the wild-type and knockout HCAR2 alleles. A three-primer system (one common primer, one wild-type specific, and one knockout specific) is often used.

  • Perform PCR using a standard thermal cycling program. Annealing temperature and extension time should be optimized for the specific primers and amplicon sizes.

  • Analyze the PCR products by agarose gel electrophoresis.

  • Determine the genotype based on the size of the amplified DNA fragments:

    • Wild-type (+/+): A single band corresponding to the wild-type allele.

    • Heterozygous (+/-): Two bands, one for the wild-type allele and one for the knockout allele.

    • Knockout (-/-): A single band corresponding to the knockout allele.

Genotyping_Workflow Start Tail Biopsy DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR with Allele-Specific Primers DNA_Extraction->PCR Gel Agarose Gel Electrophoresis PCR->Gel Analysis Genotype Determination Gel->Analysis WT Wild-Type (+/+) Analysis->WT WT band HET Heterozygous (+/-) Analysis->HET WT & KO bands KO Knockout (-/-) Analysis->KO KO band

Immunohistochemistry for Microglial Activation in Brain Tissue

Objective: To assess microglial activation in the brains of HCAR2 KO and wild-type mice in a disease model (e.g., AD).

Materials:

  • Mouse brains, fixed and sectioned

  • Primary antibody (e.g., anti-Iba1)

  • Secondary antibody (fluorescently labeled)

  • Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Perfuse mice with saline followed by 4% paraformaldehyde (PFA) to fix the brain tissue.

  • Dissect the brains and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brains by incubating in a sucrose solution (e.g., 30% in PBS) until they sink.

  • Freeze the brains and cut coronal sections (e.g., 30 µm thick) using a cryostat.

  • Mount the sections on slides.

  • Permeabilize the sections with a solution of PBS containing Triton X-100.

  • Block non-specific antibody binding with a blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary antibody against Iba1 (a microglial marker) overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

  • Counterstain with DAPI to visualize cell nuclei.

  • Wash the sections and mount with an appropriate mounting medium.

  • Image the sections using a fluorescence microscope and quantify the number and morphology of Iba1-positive cells.

Behavioral Testing: Y-Maze for Cognitive Assessment

Objective: To evaluate spatial working memory in HCAR2 KO and wild-type mice.

Materials:

  • Y-maze apparatus

  • Video tracking software (optional, but recommended)

Protocol:

  • Place the mouse at the end of one arm of the Y-maze and allow it to freely explore the maze for a set period (e.g., 8 minutes).

  • Record the sequence of arm entries.

  • An alternation is defined as successive entries into the three different arms (e.g., A, then B, then C).

  • The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

  • Clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.

  • Compare the percentage of spontaneous alternation between HCAR2 KO and wild-type mice. A lower percentage in the KO mice would suggest impaired spatial working memory.

Conclusion

HCAR2 knockout mice have proven to be an indispensable tool for investigating the diverse roles of this receptor in health and disease. Research utilizing these models has significantly advanced our understanding of HCAR2's involvement in neuroprotection, metabolic homeostasis, and the inflammatory response. The data and protocols presented here provide a foundation for researchers to design and execute studies aimed at further unraveling the complexities of HCAR2 signaling and its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: HCAR2 Agonist 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with HCAR2 agonist 1, a Gαi protein-biased allosteric modulator of the Hydroxycarboxylic Acid Receptor 2 (HCAR2). The resources below are designed to help address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a Gαi protein-biased allosteric modulator of HCAR2 (also known as GPR109A or Niacin Receptor 1).[1] Upon binding, it preferentially activates the Gαi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Its "biased" nature suggests it may activate G-protein pathways more robustly than other pathways, such as the β-arrestin pathway.[4]

Q2: What are the known on-target physiological effects of HCAR2 activation?

A2: HCAR2 activation is primarily associated with anti-inflammatory and metabolic effects.[2] In immune cells, it suppresses inflammatory responses. In adipocytes, it inhibits lipolysis, leading to a reduction in free fatty acids in circulation. A well-documented on-target side effect of some HCAR2 agonists, like niacin, is cutaneous flushing, caused by the release of prostaglandins in skin cells.

Q3: Is this compound expected to induce a flushing response?

A3: As a biased agonist, this compound may be designed to minimize the flushing effect. However, this depends on the specific signaling cascade that leads to prostaglandin release in keratinocytes and Langerhans cells. It is recommended to assess prostaglandin D2 (PGD2) or E2 (PGE2) release in relevant cell types to evaluate the potential for a flushing response.

Q4: How can I determine if an observed effect is off-target?

A4: Differentiating on-target from off-target effects requires a systematic approach. Key steps include:

  • Confirming HCAR2 dependence: Use HCAR2 knockout/knockdown cells or a specific HCAR2 antagonist to see if the effect is abolished.

  • Orthogonal Agonist Testing: Verify if other known HCAR2 agonists (e.g., Niacin, β-hydroxybutyrate) produce the same effect.

  • Off-Target Screening: Profile the agonist against a broad panel of receptors, kinases, and enzymes to identify potential unintended interactions.

Troubleshooting Guide

Problem 1: No or Weak Response in cAMP Assay

You are not observing the expected dose-dependent decrease in forskolin-stimulated cAMP levels after applying this compound.

Possible CausesRecommended Solutions
Cell Line Issues Cell Line Validation: Confirm that your cell line endogenously expresses functional HCAR2 at sufficient levels. If using a recombinant line, verify expression via qPCR, Western blot, or a binding assay.
Passage Number: Use cells at a low passage number, as receptor expression and coupling can diminish over time.
Reagent Integrity Agonist Degradation: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles by storing in small aliquots at -80°C.
Forskolin Concentration: The concentration of forskolin is critical for achieving a sufficient signal window. Titrate forskolin to determine the EC80-EC90 for your specific cell density to maximize the measurable inhibitory effect.
Assay Conditions Cell Density: Optimize cell density per well. Too few cells may not produce a detectable signal, while too many can lead to artifacts.
Incubation Times: Optimize the pre-incubation time with the agonist and the stimulation time with forskolin to ensure the reaction has reached equilibrium and peak signal.
Vehicle Control: Ensure the solvent for the agonist (e.g., DMSO) is at a final concentration that does not interfere with the assay.
Problem 2: Unexpected Cellular Response Observed (e.g., Calcium Flux, Cell Proliferation)

You observe a cellular effect that is not typically associated with Gαi signaling.

Possible CausesRecommended Solutions
Biased Agonism β-Arrestin Pathway: The effect could be mediated by the β-arrestin pathway. Perform a β-arrestin recruitment assay to determine if this compound engages this pathway.
Gαq/11 or Gαs Coupling: While HCAR2 primarily couples to Gαi, non-canonical coupling to other G-proteins can occur in some cell systems. Test for calcium mobilization (Gαq) or an increase in cAMP (Gαs) at high agonist concentrations.
True Off-Target Effect Receptor Specificity: Use a selective HCAR2 antagonist. If the antagonist fails to block the unexpected response but blocks the cAMP response, it strongly suggests an off-target mechanism.
Knockout/Knockdown Control: The most definitive control is to repeat the experiment in HCAR2 knockout or siRNA-mediated knockdown cells. The absence of the receptor should eliminate all on-target effects.
Off-Target Screening Panel: If the effect persists in HCAR2-null cells, the agonist should be screened against a commercial off-target panel to identify potential unintended molecular targets.
Compound Cytotoxicity Cell Viability Assay: High concentrations of any compound can induce non-specific cytotoxicity. Perform a cell viability assay (e.g., MTT, LDH release) in parallel to your functional assay to rule out toxicity-induced artifacts.

Quantitative Data Summary

The following table provides representative data for HCAR2 agonists. Note that off-target activities are highly specific to the compound structure and should be determined experimentally for this compound.

Table 1: On-Target and Illustrative Off-Target Activities

TargetCompoundAssay TypePotency (EC₅₀ / IC₅₀)On-Target/Off-Target
HCAR2 (Human) This compound cAMP Inhibition ~10 - 100 nM On-Target
HCAR2 (Human)NiacincAMP Inhibition~300 nM - 1 µMOn-Target
HCAR2 (Human)MK-6892cAMP Inhibition~5 nMOn-Target
HCAR2 (Human)β-hydroxybutyratecAMP Inhibition~500 µMOn-Target (Endogenous)
Hypothetical Off-Target 1This compoundBinding Assay (Ki)> 10 µMOff-Target (Inactive)
Hypothetical Off-Target 2This compoundFunctional Assay (IC₅₀)~1 µMOff-Target (Active)

Note: Data for hypothetical off-targets are for illustrative purposes to demonstrate how results from a screening panel would be presented. Actual values must be determined empirically.

Diagrams: Signaling Pathways and Workflows

HCAR2_Signaling_Pathway cluster_inside Intracellular HCAR2 HCAR2 Gi Gαi HCAR2->Gi Activates Gbg Gβγ HCAR2->Gbg Arrestin β-Arrestin HCAR2->Arrestin AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist This compound Agonist->HCAR2 ATP ATP ATP->AC Response Decreased Inflammation & Lipolysis cAMP->Response Leads to Arrestin_Response Biased Signaling (e.g., Internalization, MAPK activation) Arrestin->Arrestin_Response Troubleshooting_Workflow start Experiment Shows Unexpected Result q1 Is the effect abolished by an HCAR2 antagonist? start->q1 q2 Is the effect present in HCAR2 KO/KD cells? q1->q2 No res1 Likely On-Target Effect q1->res1 Yes q3 Does the agonist engage alternative on-target pathways (e.g., β-arrestin)? q2->q3 No res2 Likely Off-Target Effect q2->res2 Yes q3->q2 No res3 Investigate Biased Agonism (e.g., Arrestin Assay) q3->res3 Yes res4 Proceed to Broad Off-Target Screening Panel res2->res4

References

HCAR2 Agonist 1 (Compound 9n) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the HCAR2 agonist 1, also known as Compound 9n.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Compound 9n)? A1: this compound (Compound 9n) is a Gi protein-biased allosteric modulator of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor 1.[1][2][3] As an allosteric modulator, it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands like β-hydroxybutyrate bind.[2]

Q2: What is the mechanism of action for this compound? A2: this compound activates the Gi protein signaling pathway.[1] HCAR2 is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It has been shown to enhance the anti-inflammatory effects of orthosteric agonists.

Q3: In which cell types is HCAR2 expressed? A3: HCAR2 is expressed in a wide range of cell types, including adipocytes, various immune cells (such as monocytes, macrophages, and neutrophils), keratinocytes, microglia, and retinal pigmented epithelial cells. Expression levels can vary, which may contribute to experimental variability.

Q4: What are the recommended storage conditions for this compound? A4: For long-term storage, the compound should be kept at -80°C and used within six months. For short-term storage, it can be kept at -20°C and should be used within one month.

Q5: How should I prepare solutions of this compound? A5: A common stock solution is 10 mM in DMSO. For in vivo or cell-based assays requiring specific formulations, refer to the detailed protocols in the "Experimental Protocols" section below. Proper solubilization is critical for reproducible results.

Troubleshooting Guide

Q1: I am observing high variability and inconsistent results in my cell-based assays. What are the potential causes? A1: Inconsistent results can stem from several factors:

  • Compound Stability/Solubility: Ensure the agonist is properly stored and completely dissolved. Precipitates in the working solution can lead to inaccurate concentrations. Use the recommended solvent and consider sonication for complete dissolution.

  • Cell Line Integrity: HCAR2 expression levels can vary between cell lines and may change with passage number. Regularly verify receptor expression using qPCR or western blot. There have been conflicting reports on HCAR2 expression in certain tissues, like the liver, highlighting the importance of characterizing your specific model system.

  • Assay-Dependent Signaling: HCAR2 can activate multiple downstream pathways (e.g., cAMP inhibition, Ca2+ mobilization, β-arrestin recruitment). The observed effect can be highly dependent on the cell type and the specific signaling pathway being measured. For example, while HCAR2 activation typically reduces cAMP in adipocytes, it may augment cAMP or induce Ca2+ flux in some immune cells.

  • Physiological State: In in vivo or primary cell experiments, the physiological state of the source tissue or animal (e.g., stage of lactation in bovine studies) can affect leukocyte responses to HCAR2 agonists.

Q2: The potency (EC50) of this compound in my assay is much lower than expected. A2: Lower than expected potency can be due to:

  • Presence of Endogenous Ligands: The presence of endogenous HCAR2 ligands like β-hydroxybutyrate or butyrate in cell culture media or serum can compete with or modulate the activity of the agonist, affecting its apparent potency.

  • Receptor Desensitization: Prolonged exposure to agonists can lead to GPCR desensitization and downregulation. Ensure that cells are not pre-exposed to other HCAR2 activators and that treatment times are optimized.

  • Assay Sensitivity: The dynamic range of your assay may be insufficient to detect potent responses. Optimize assay conditions, such as cell density, incubation time, and substrate/reagent concentrations.

Q3: I am seeing unexpected or off-target effects. How can I confirm the effects are HCAR2-mediated? A3: To confirm that the observed effects are mediated by HCAR2, consider the following controls:

  • Use HCAR2 Knockout/Knockdown Cells: The most definitive control is to use a cell line or primary cells where the HCAR2 gene has been knocked out or its expression is silenced by siRNA. The agonist should have no effect in these cells.

  • Use a Specific HCAR2 Antagonist: Pre-treating cells with a validated HCAR2 antagonist should block the effects of this compound.

  • Compare with Known Agonists: Run parallel experiments with well-characterized orthosteric agonists (e.g., niacin, MK-6892) to see if they produce similar biological responses in your system.

Quantitative Data on HCAR2 Agonists

The potency of various HCAR2 agonists can differ significantly. The following table summarizes reported potency values for common orthosteric agonists to provide a comparative baseline.

AgonistAssay TypeReported Potency (EC50 / KD)Reference
NiacincAMP Accumulation0.06–0.25 µM (EC50)
NiacinNanoBiT-Gi1 Dissociation117 nM (EC50)
NiacinSurface Plasmon Resonance0.058 µM (KD)
AcipimoxcAMP Accumulation2.6–6 µM (EC50)
AcipimoxSurface Plasmon Resonance0.429 µM (KD)
MK-6892cAMP Accumulation0.016 µM (EC50)
MK-6892NanoBiT-Gi1 Dissociation80 nM (EC50)
MK-6892Surface Plasmon Resonance0.022 µM (KD)
β-hydroxybutyrate (3-HB)NanoBiT-Gi1 Dissociation0.9 mM (EC50)

Experimental Protocols

1. Preparation of this compound Working Solutions

  • Objective: To prepare soluble, ready-to-use working solutions for in vitro and in vivo experiments.

  • Materials: this compound powder, DMSO, PEG300, Tween-80, Saline, SBE-β-CD.

  • Protocol for Stock Solution:

    • Prepare a 10 mM stock solution by dissolving this compound powder in DMSO.

    • Aliquot and store at -20°C for up to one month or -80°C for up to six months.

  • Protocol for In Vivo Working Solution (PEG300/Tween-80 Formulation):

    • Take 100 µL of the 10 mM DMSO stock solution.

    • Add to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to reach a final volume of 1 mL. The final solution contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

2. cAMP Inhibition Assay

  • Objective: To measure the inhibition of adenylyl cyclase activity via HCAR2 activation.

  • Principle: HCAR2 activation by an agonist inhibits forskolin-stimulated cAMP production. The change in cAMP is measured using a competitive immunoassay or a reporter system.

  • Protocol:

    • Cell Plating: Plate HCAR2-expressing cells (e.g., HEK293 or CHO cells stably expressing HCAR2) in a 96- or 384-well plate and culture overnight.

    • Agonist Preparation: Prepare a serial dilution of this compound in assay buffer.

    • Cell Treatment: a. Wash the cells gently with a serum-free medium or assay buffer. b. Add the this compound dilutions to the cells. c. Incubate for 15-30 minutes at 37°C.

    • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative controls) to stimulate cAMP production.

    • Lysis and Detection: Incubate for another 15-30 minutes, then lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit a dose-response curve to determine the EC50 value.

3. Calcium (Ca2+) Mobilization Assay

  • Objective: To measure intracellular calcium release following HCAR2 activation.

  • Principle: In some cell types, Gi-coupled receptor activation can lead to Ca2+ release from intracellular stores. This is measured using a calcium-sensitive fluorescent dye.

  • Protocol:

    • Cell Plating: Plate HCAR2-expressing cells (e.g., primary immune cells, specific cell lines) in a black, clear-bottom 96-well plate.

    • Dye Loading: a. Wash cells with assay buffer (e.g., HBSS). b. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C. c. Wash the cells to remove excess dye.

    • Measurement: a. Place the plate in a fluorescence plate reader equipped with an injector. b. Measure the baseline fluorescence for several seconds. c. Inject the this compound solution into the wells while continuously reading the fluorescence. d. Continue reading for 1-2 minutes to capture the peak response.

    • Data Analysis: Calculate the change in fluorescence (peak - baseline) and plot it against the agonist concentration to determine the EC50.

Visualizations

HCAR2_Signaling_Pathway cluster_membrane Cell Membrane HCAR2 HCAR2 (GPR109A) G_protein Gi/o Protein (αβγ) HCAR2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (decreased) AC->cAMP Orthosteric Orthosteric Agonist (e.g., Niacin, β-HB) Orthosteric->HCAR2 binds to orthosteric site Agonist1 This compound (Allosteric Modulator) Agonist1->HCAR2 binds to allosteric site ATP ATP ATP->AC Downstream Downstream Cellular Response (e.g., Anti-inflammatory) cAMP->Downstream

Caption: HCAR2 Gi signaling pathway with allosteric modulation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Plate HCAR2- expressing cells a1 3. Treat cells with agonist dilutions p1->a1 p2 2. Prepare serial dilution of Agonist 1 p2->a1 a2 4. Add signaling stimulator/dye a1->a2 a3 5. Incubate and lyse (if required) a2->a3 a4 6. Read signal (e.g., Fluorescence, Luminescence) a3->a4 d1 7. Normalize data to controls a4->d1 d2 8. Plot dose-response curve d1->d2 d3 9. Calculate EC50 and efficacy d2->d3

Caption: General workflow for a cell-based HCAR2 agonist assay.

Troubleshooting_Logic start Inconsistent or Unexpected Results check_compound Is the agonist soluble and stable? start->check_compound check_cells Is HCAR2 expression verified in cells? check_compound->check_cells Yes sol_compound Re-prepare solutions. Use fresh compound. Verify formulation. check_compound->sol_compound No check_assay Is the assay readout appropriate for the cell type? check_cells->check_assay Yes sol_cells Confirm HCAR2 mRNA/protein. Use knockout/knockdown cells as negative control. check_cells->sol_cells No sol_assay Test alternative pathways (cAMP vs Ca2+). Optimize assay conditions. check_assay->sol_assay No end_node Problem Identified check_assay->end_node Yes sol_compound->end_node sol_cells->end_node sol_assay->end_node

Caption: Decision tree for troubleshooting HCAR2 agonist experiments.

References

Technical Support Center: Optimizing HCAR2 Agonist 1 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of HCAR2 agonist 1 for cell culture experiments. The following information is designed to answer frequently asked questions and troubleshoot common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is HCAR2 and why is agonist concentration important?

Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a G protein-coupled receptor (GPCR) involved in metabolic and immune regulation.[1][2] It is activated by endogenous ligands like β-hydroxybutyrate and butyrate, as well as synthetic agonists such as nicotinic acid (niacin).[3][4] Optimizing the agonist concentration is critical to achieve the desired biological response without inducing off-target effects or cytotoxicity. An inadequate concentration may fail to elicit a response, while an excessive concentration can lead to receptor desensitization or cell death.

Q2: What is a typical starting concentration range for an HCAR2 agonist?

The optimal concentration of an HCAR2 agonist is cell-type dependent and varies between different agonists. For a novel or uncharacterized agonist, a wide concentration range should be tested. A common starting point is to perform a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM) concentrations. For example, a range of 10 nM to 100 µM is often a reasonable starting point for many small molecule agonists. For the well-characterized agonist niacin, concentrations from 10 µmol/L to 1 mmol/L have been used in different studies.[5]

Q3: How do I determine the optimal concentration of this compound for my specific cell line?

The most effective method is to perform a dose-response experiment. This involves treating your cells with a range of agonist concentrations and measuring a relevant downstream effect. Key steps include:

  • Select a relevant assay: Choose an assay that measures a known downstream effect of HCAR2 activation in your cell type, such as inhibition of cyclic AMP (cAMP) production, calcium mobilization, or changes in the expression of target genes.

  • Perform a dose-response curve: Treat cells with a serial dilution of the agonist. A common approach is to use half-log or log dilutions across a wide range (e.g., 1 nM to 100 µM).

  • Determine the EC50: The half-maximal effective concentration (EC50) is the concentration of the agonist that produces 50% of the maximal response. This value is a good indicator of the agonist's potency and can be used to select concentrations for future experiments.

Q4: What are the downstream signaling pathways of HCAR2 activation?

HCAR2 primarily couples to Gi/o proteins. Upon agonist binding, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the activity of protein kinase A (PKA) and other downstream effectors. In some cell types, HCAR2 activation can also lead to the mobilization of intracellular calcium and the activation of other signaling pathways, such as the AKT and NF-κB pathways.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect after agonist treatment. 1. Agonist concentration is too low. 2. The cell line does not express functional HCAR2. 3. The chosen assay is not sensitive enough or inappropriate for the cell type. 4. The agonist has degraded.1. Perform a wider dose-response curve, including higher concentrations. 2. Verify HCAR2 expression using RT-qPCR, Western blot, or flow cytometry. 3. Try an alternative assay (e.g., measure cAMP levels, calcium flux, or downstream gene expression). 4. Use a fresh stock of the agonist and store it properly.
High cell death observed at higher agonist concentrations. 1. The agonist is cytotoxic at high concentrations. 2. The vehicle (e.g., DMSO) used to dissolve the agonist is at a toxic concentration.1. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to determine the cytotoxic concentration range. 2. Ensure the final concentration of the vehicle is consistent across all conditions and below its toxic threshold (typically <0.5% for DMSO).
High variability between experimental replicates. 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the agonist. 3. Variation in incubation times.1. Ensure a uniform cell monolayer by proper cell counting and seeding techniques. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Standardize all incubation times precisely.
Unexpected or off-target effects are observed. 1. The agonist may be interacting with other receptors or cellular targets at higher concentrations. 2. The observed effect is independent of HCAR2.1. Test the agonist in a cell line that does not express HCAR2 or use an HCAR2 antagonist to confirm specificity. 2. Use siRNA or CRISPR to knock down HCAR2 and verify that the effect is abolished.

Experimental Protocols

Dose-Response Curve for this compound using a cAMP Assay

This protocol outlines the steps to determine the EC50 of an HCAR2 agonist by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Your cell line of interest (e.g., CHO-K1 cells stably expressing HCAR2)

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and supplements

  • 96-well or 384-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Agonist Preparation: Prepare a serial dilution of this compound in assay buffer. It is recommended to prepare a 10X stock of each concentration.

  • Agonist Treatment: Remove the culture medium from the cells and replace it with assay buffer. Add the different concentrations of the agonist to the wells. Include a vehicle control (e.g., DMSO).

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase cAMP levels. The optimal forskolin concentration should be determined in a preliminary experiment.

  • Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the HCAR2 agonist.

Materials:

  • Your cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Agonist Treatment: Treat the cells with the same concentrations of this compound used in the functional assay. Include a vehicle control and a positive control for cell death (e.g., a high concentration of a known cytotoxic compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

HCAR2_Signaling_Pathway cluster_membrane Plasma Membrane HCAR2 HCAR2 G_protein Gi/o Protein HCAR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist This compound Agonist->HCAR2 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., anti-lipolytic, anti-inflammatory) PKA->Response Leads to

Caption: HCAR2 signaling pathway upon agonist binding.

Optimization_Workflow start Start: Optimizing Agonist Concentration dose_response Perform Dose-Response Experiment (e.g., 1 nM to 100 µM) start->dose_response viability Perform Parallel Cell Viability Assay dose_response->viability measure Measure Downstream Readout (e.g., cAMP inhibition) dose_response->measure cytotoxicity Assess Cytotoxicity viability->cytotoxicity analyze Analyze Data and Determine EC50 measure->analyze decision Optimal Concentration Identified? analyze->decision cytotoxicity->decision end End: Use Optimal Concentration for Future Experiments decision->end Yes troubleshoot Troubleshoot Experiment (Refer to Guide) decision->troubleshoot No troubleshoot->dose_response

Caption: Experimental workflow for HCAR2 agonist optimization.

Troubleshooting_Tree start Issue: No Response to Agonist check_receptor Does the cell line express HCAR2? start->check_receptor check_concentration Is the agonist concentration sufficient? check_receptor->check_concentration Yes verify_expression Solution: Verify HCAR2 expression (RT-qPCR, Western Blot) check_receptor->verify_expression No/Unsure check_assay Is the assay appropriate and sensitive? check_concentration->check_assay Yes increase_concentration Solution: Increase agonist concentration range check_concentration->increase_concentration No/Unsure change_assay Solution: Use an alternative assay (e.g., Calcium mobilization) check_assay->change_assay No/Unsure end Problem Resolved check_assay->end Yes verify_expression->end increase_concentration->end change_assay->end

Caption: Troubleshooting decision tree for no agonist response.

References

HCAR2 Agonist 1 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of HCAR2 agonist 1 (Compound 9n; CAS No. 1066676-21-8) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as Compound 9n) is a Gi protein-biased allosteric modulator of the Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1] It functions by activating the Gi protein signaling pathway, which leads to anti-inflammatory effects.[1] This is distinct from orthosteric agonists, as it binds to a different site on the receptor.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be stored under the following conditions.[1][2][3] Adherence to these guidelines is critical to ensure the compound's integrity over time.

Storage TemperatureRecommended Storage Period
-80°CUp to 6 months
-20°CUp to 1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.

Q3: How should I prepare working solutions of this compound for in vivo experiments?

A3: It is recommended to prepare working solutions fresh on the day of use. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. Below are validated protocols for preparing clear solutions.

Experimental Protocols

Solubilization Protocols for In Vivo Studies

The following table summarizes protocols for dissolving this compound to a concentration of at least 5 mg/mL (11.67 mM).

ProtocolSolvent 1Solvent 2Solvent 3Solvent 4Final Concentration
110% DMSO40% PEG3005% Tween-8045% Saline≥ 5 mg/mL
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 5 mg/mL
310% DMSO90% Corn Oil--≥ 5 mg/mL

Note on Protocol 3: If the continuous dosing period exceeds half a month, this protocol should be used with caution.

Detailed Preparation Example (Protocol 1):

To prepare 1 mL of working solution:

  • Start with a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Take 100 µL of the DMSO stock solution.

  • Add it to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is achieved.

Troubleshooting Guide

Problem: My this compound solution is cloudy or has visible precipitate.

  • Possible Cause: The compound has limited solubility in the chosen solvent system or has precipitated out of solution due to temperature changes.

  • Solution:

    • Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution.

    • Ensure you are using one of the recommended solvent systems, especially for high concentrations. The use of co-solvents like PEG300, Tween-80, or SBE-β-CD is often necessary.

    • For in vivo studies, always prepare the working solution fresh on the day of the experiment.

Problem: I am observing a decrease in the compound's activity in my assays over time.

  • Possible Cause: The compound may be degrading in solution. While specific degradation pathways for this compound are not widely published, improper storage is a likely cause.

  • Solution:

    • Review Storage Practices: Confirm that stock solutions are stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Use Fresh Solutions: For all experiments, use freshly prepared working solutions. Do not store diluted aqueous solutions for extended periods.

    • Protect from Light: As a general precaution for organic molecules, protect solutions from direct light exposure.

    • Consider pH: Although specific pH stability data is unavailable, be aware that extreme pH values can promote hydrolysis of susceptible functional groups. If possible, maintain a near-neutral pH for your working solutions unless the experimental design requires otherwise.

Problem: My experimental results are inconsistent.

  • Possible Cause: Inconsistent solution preparation or compound degradation.

  • Solution:

    • Standardize Protocol: Ensure that the solubilization protocol is followed precisely each time. The order of solvent addition can be critical.

    • Verify Concentration: If you have access to analytical equipment such as HPLC, you can verify the concentration and purity of your stock solution.

    • Prepare Fresh: Always prepare fresh dilutions for your experiments from a properly stored stock solution.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

HCAR2_Signaling_Pathway cluster_membrane Cell Membrane HCAR2 HCAR2 Receptor G_protein Gi/o Protein HCAR2->G_protein activation Downstream Downstream Signaling (e.g., ↓cAMP) G_protein->Downstream inhibits Adenylyl Cyclase Agonist1 This compound (Allosteric Modulator) Agonist1->HCAR2 binds to allosteric site

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow start Inconsistent or Reduced Activity? check_storage Are stock solutions stored correctly? (-80°C/-20°C, aliquoted) start->check_storage check_prep Is the working solution prepared fresh? check_storage->check_prep Yes reprepare_stock Prepare fresh stock from solid compound check_storage->reprepare_stock No check_solubility Is the solution clear? No precipitation? check_prep->check_solubility Yes reprepare_working Prepare fresh working solution following protocol check_prep->reprepare_working No use_sonication Warm/sonicate to redissolve check_solubility->use_sonication No end_good Problem Resolved check_solubility->end_good Yes reprepare_stock->check_prep reprepare_working->check_solubility use_sonication->end_good

Caption: Troubleshooting workflow for activity issues.

References

Technical Support Center: HCAR2 Agonist 1 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vivo experiments involving HCAR2 agonist 1 (also known as Compound 9n).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (Compound 9n) is a G protein-biased allosteric modulator of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A.[1][2] Unlike orthosteric agonists that bind to the primary active site, this compound binds to a distinct allosteric site on the receptor.[2] This binding modulates the receptor's response to endogenous ligands, showing a bias towards the Gαi protein signaling pathway.[1][2] Activation of the HCAR2-Gαi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is associated with anti-inflammatory effects.

Q2: In what preclinical models has this compound been tested?

A2: this compound has been shown to have anti-inflammatory effects and enhances the activity of orthosteric agonists in a mouse model of colitis.

Q3: What are the known endogenous and synthetic orthosteric agonists for HCAR2?

A3: The primary endogenous agonist for HCAR2 is β-hydroxybutyrate (β-OHB), a ketone body. Niacin (nicotinic acid) is a well-known synthetic orthosteric agonist. Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate, also acts as an orthosteric agonist.

Q4: What are the expected physiological responses to HCAR2 activation in vivo?

A4: Activation of HCAR2 is associated with a range of physiological responses, primarily linked to its anti-inflammatory properties. In immune cells, HCAR2 activation can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1. In mouse models of neuroinflammation, HCAR2 activation can attenuate microglial reactivity. It also plays a role in metabolic regulation, where its activation in adipocytes inhibits lipolysis.

Troubleshooting Guide

Issue 1: Inconsistent or Lack of In Vivo Efficacy

Possible Cause 1: Improper Formulation or Administration

  • Solution: this compound has specific solubility requirements for in vivo use. Ensure the compound is fully dissolved according to the recommended formulation protocols. For example, a common vehicle for subcutaneous or intraperitoneal injection involves a multi-component solvent system. Prepare fresh solutions for each experiment to avoid degradation.

Possible Cause 2: Suboptimal Dosage

  • Solution: The optimal dose of an allosteric modulator can be highly dependent on the specific animal model and the levels of the endogenous orthosteric agonist. It is recommended to perform a dose-response study to determine the optimal concentration of this compound for your specific experimental conditions.

Possible Cause 3: Issues with the Animal Model

  • Solution: The expression levels of HCAR2 can vary between different tissues and may be altered by the disease state. Verify the expression of HCAR2 in the target tissue of your animal model. Consider using HCAR2 knockout mice as a negative control to confirm that the observed effects are mediated by the receptor.

Issue 2: Unexpected or Off-Target Effects

Possible Cause 1: Activation of Alternative Signaling Pathways

  • Solution: While this compound is Gαi-biased, HCAR2 can also signal through β-arrestin pathways, which can sometimes lead to pro-inflammatory effects depending on the cellular context. Analyze downstream markers of both Gαi (e.g., cAMP levels) and β-arrestin signaling to understand the full spectrum of the agonist's activity in your model.

Possible Cause 2: Pharmacokinetic Properties

  • Solution: The distribution and metabolism of this compound in vivo may lead to its accumulation in non-target tissues, potentially causing unexpected effects. Conduct pharmacokinetic studies to determine the concentration of the agonist in plasma and target tissues over time. This will help in correlating the drug exposure with the observed efficacy and any adverse effects.

Experimental Protocols

HCAR2 Signaling Pathway

Activation of HCAR2 by an agonist leads to the dissociation of the heterotrimeric G protein into Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). This reduction in cAMP can modulate the activity of various downstream effectors, ultimately resulting in an anti-inflammatory response.

HCAR2_Signaling_Pathway HCAR2 Signaling Pathway cluster_membrane Cell Membrane HCAR2 HCAR2 G_protein Gαiβγ HCAR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist This compound Agonist->HCAR2 Binds ATP ATP ATP->AC Response Anti-inflammatory Response cAMP->Response Leads to

Caption: Simplified HCAR2 Gαi signaling pathway.

In Vivo Formulation and Administration of this compound

This protocol is adapted from the manufacturer's recommendations for in vivo experiments.

  • Stock Solution Preparation:

    • Dissolve this compound in DMSO to a concentration of 100 mg/mL. Use of an ultrasonic bath may be necessary to ensure complete dissolution. Store the stock solution at -80°C for up to 6 months.

  • Working Solution for Injection:

    • For a final solution, prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Add the components sequentially to the calculated volume of the stock solution to achieve the desired final concentration.

    • Alternatively, a vehicle of 10% DMSO and 90% corn oil can be used.

    • It is recommended to prepare the working solution fresh on the day of the experiment.

  • Administration:

    • The route of administration (e.g., intraperitoneal, subcutaneous, oral gavage) will depend on the specific experimental design and animal model.

    • The volume of administration should be calculated based on the animal's weight.

Experimental Workflow for a Mouse Model of Colitis

This is a representative workflow based on the known anti-inflammatory effects of this compound in a colitis model.

Colitis_Workflow Experimental Workflow: this compound in Mouse Colitis Model start Start induction Induce Colitis (e.g., DSS) start->induction grouping Randomize into Treatment Groups induction->grouping treatment Administer This compound or Vehicle grouping->treatment Vehicle grouping->treatment Agonist monitoring Monitor Disease Activity (Weight loss, Stool consistency) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint endpoint->monitoring No collection Collect Colon Tissue and Blood Samples endpoint->collection Yes analysis Analyze Inflammatory Markers (e.g., Cytokines, Myeloperoxidase) collection->analysis histology Histological Evaluation collection->histology end End analysis->end histology->end

Caption: A typical workflow for evaluating this compound in a mouse model of colitis.

Quantitative Data Summary

ParameterAgonistCell Line/Animal ModelValueReference
In Vitro Activity
EC50 ([³⁵S]GTPγS binding)This compound (Compound 9n)CHO cells expressing human GPR109A0.12 µM
In Vivo Formulation
Solubility in Vehicle 1This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL
Solubility in Vehicle 2This compound10% DMSO, 90% Corn Oil≥ 5 mg/mL
Reported In Vivo Effects
Anti-inflammatory EffectThis compoundMouse model of colitisReduces mRNA levels of TNF-α, IL-1β, IL-6, and MCP-1
Allosteric ModulationThis compoundMouse model of colitisEnhances anti-inflammatory effects of orthosteric agonists

References

Technical Support Center: Overcoming Poor Solubility of HCAR2 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Hydroxycarboxylic Acid Receptor 2 (HCAR2) agonists.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vitro/in vivo testing of poorly soluble HCAR2 agonists.

Issue 1: Inconsistent or Low In Vitro Assay Results

Question: My HCAR2 agonist shows variable or lower than expected potency (high EC₅₀) in my cell-based assays (e.g., cAMP inhibition, β-arrestin recruitment). Could this be a solubility issue?

Answer: Yes, poor aqueous solubility is a common reason for inconsistent in vitro results. If the agonist precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration.

Troubleshooting Workflow:

start Inconsistent In Vitro Results solubility_check Visually inspect for precipitation in assay medium start->solubility_check concentration_analysis Quantify soluble agonist concentration (e.g., HPLC) solubility_check->concentration_analysis Precipitation observed fail Still inconsistent, consider other factors (e.g., compound stability) solubility_check->fail No precipitation observed formulation_strategy Implement a solubility enhancement strategy concentration_analysis->formulation_strategy Concentration < Nominal retest Re-evaluate in vitro activity formulation_strategy->retest success Consistent and improved results retest->success retest->fail

Caption: Troubleshooting workflow for inconsistent in vitro results.

Recommendations:

  • Vehicle Optimization: Ensure the agonist is fully dissolved in the stock solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced artifacts.

  • Solubility Enhancement: Consider pre-formulating the agonist using techniques like cyclodextrin complexation or creating a solid dispersion before adding it to the assay medium.

Issue 2: Poor or Variable Bioavailability in Animal Models

Question: My HCAR2 agonist has good in vitro potency but shows low and erratic plasma concentrations after oral administration in my animal model. What are the likely causes and solutions?

Answer: This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II or IV compounds, which are characterized by low solubility. Poor dissolution in the gastrointestinal (GI) tract is the primary rate-limiting step for absorption.

Troubleshooting Workflow:

start Poor In Vivo Bioavailability preformulation Conduct pre-formulation studies (solubility, pKa, logP) start->preformulation formulation_dev Develop enabling formulations (e.g., solid dispersion, nanosuspension, SEDDS) preformulation->formulation_dev in_vitro_dissolution Perform in vitro dissolution testing under biorelevant conditions formulation_dev->in_vitro_dissolution pk_study Conduct new pharmacokinetic (PK) study in animal model in_vitro_dissolution->pk_study Improved dissolution success Improved bioavailability and reduced variability pk_study->success fail Still poor bioavailability, investigate permeability or metabolism issues pk_study->fail

Caption: Troubleshooting workflow for poor in vivo bioavailability.

Recommendations:

  • Formulation Development: The most effective approach is to develop an enabling formulation to improve the dissolution rate and maintain a supersaturated state in the GI tract. Common strategies include:

    • Solid Dispersions: Dispersing the agonist in a hydrophilic polymer matrix in an amorphous state.

    • Nanoparticle Formulations: Reducing the particle size to the nanometer range to increase the surface area for dissolution.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

  • Prodrug Approach: For HCAR2 agonists with a carboxylic acid moiety, esterification to create a more lipophilic prodrug can enhance permeability. An example is dimethyl fumarate, a prodrug of the active HCAR2 agonist monomethyl fumarate.

Frequently Asked Questions (FAQs)

HCAR2 Signaling and Agonist Activity

Q1: What is the primary signaling pathway activated by HCAR2 agonists?

A1: HCAR2, also known as GPR109A, is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1] Upon agonist binding, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is responsible for many of the metabolic and anti-inflammatory effects of HCAR2 activation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HCAR2 HCAR2 (GPR109A) Gi Gi Protein HCAR2->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response Agonist HCAR2 Agonist (e.g., Niacin, MK-6892) Agonist->HCAR2

Caption: Simplified HCAR2 signaling pathway.

Q2: How is the activity of HCAR2 agonists quantified?

A2: The potency of HCAR2 agonists is typically determined using in vitro cell-based assays that measure the downstream effects of Gi signaling. The most common assay is the cAMP inhibition assay , where cells expressing HCAR2 are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the agonist. The agonist's ability to inhibit forskolin-induced cAMP production is measured, and an EC₅₀ (half-maximal effective concentration) is calculated. Other assays include β-arrestin recruitment assays and GTPγS binding assays.

Illustrative EC₅₀ Values for HCAR2 Agonists

HCAR2 AgonistEC₅₀ (cAMP Inhibition Assay)Reference
Niacin0.06–0.25 µM[2]
Acipimox2.6–6 µM[2]
MK-68920.016 µM[2]
Heme21 µM

Note: These values are illustrative and can vary depending on the specific cell line and assay conditions.

Solubility Enhancement Strategies

Q3: What are the most common strategies to improve the solubility of HCAR2 agonists?

A3: Several formulation strategies can be employed to overcome the poor solubility of HCAR2 agonists. The choice of strategy depends on the physicochemical properties of the specific agonist. Key approaches include:

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which enhances wettability and dissolution.

  • Cyclodextrin Complexation: The hydrophobic agonist molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area-to-volume ratio and dissolution velocity.

  • Lipid-Based Formulations (e.g., SEDDS): The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon contact with aqueous fluids in the GI tract.

Illustrative Data: Solubility Enhancement of a Hypothetical HCAR2 Agonist

Formulation StrategyAqueous Solubility (µg/mL)Fold Increase
Unformulated Agonist1.5-
Solid Dispersion (1:5 drug-to-polymer ratio)7550
Cyclodextrin Complex (1:1 molar ratio)4530
Nanosuspension (200 nm particle size)2516.7

Note: This table presents illustrative data for a hypothetical HCAR2 agonist to demonstrate the potential impact of different formulation strategies on aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion of a poorly soluble HCAR2 agonist using a hydrophilic polymer.

Materials:

  • HCAR2 Agonist

  • Polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • Organic Solvent (e.g., Methanol, Ethanol, Dichloromethane)

  • Rotary Evaporator

  • Vacuum Oven

  • Mortar and Pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the HCAR2 agonist and the polymer (e.g., in a 1:1, 1:3, or 1:5 drug-to-polymer weight ratio) and dissolve them in a minimal amount of a common organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, dry film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask and place it in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus, Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This method is suitable for forming inclusion complexes and enhancing the solubility of HCAR2 agonists.

Materials:

  • HCAR2 Agonist

  • Cyclodextrin (e.g., β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin (HP-β-CD))

  • Ethanol-Water mixture (e.g., 50:50 v/v)

  • Mortar and Pestle

  • Vacuum Oven

Procedure:

  • Slurry Formation: Place the accurately weighed cyclodextrin (e.g., in a 1:1 molar ratio with the drug) in a mortar. Add a small amount of the ethanol-water mixture and triturate to form a homogeneous paste.

  • Incorporation of Agonist: Gradually add the accurately weighed HCAR2 agonist to the paste while continuously triturating. Continue the kneading process for 60-90 minutes.

  • Drying: Spread the resulting paste in a thin layer on a glass plate and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverization: Scrape the dried complex and pulverize it using a mortar and pestle to obtain a fine powder.

  • Characterization: Confirm the formation of the inclusion complex and evaluate its solubility and dissolution properties. Techniques such as Phase Solubility Studies, DSC, FTIR spectroscopy, and in vitro dissolution testing are recommended.

Protocol 3: In Vitro Dissolution Testing

This protocol outlines a general procedure for assessing the dissolution rate of formulated HCAR2 agonists.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Method)

Dissolution Medium:

  • 900 mL of a biorelevant medium, such as Simulated Gastric Fluid (SGF, pH 1.2) without pepsin, or Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin.

Procedure:

  • Setup: Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle rotation speed to 50 or 75 RPM.

  • Sample Addition: Place a weighed amount of the HCAR2 agonist formulation (e.g., solid dispersion powder or a tablet) into each dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specified volume of the medium (e.g., 5 mL). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved HCAR2 agonist in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile (cumulative % drug released vs. time). Compare the dissolution profiles of the different formulations to that of the unformulated agonist.

References

Technical Support Center: Mitigating Flushing Side Effects of HCAR2 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxycarboxylic Acid Receptor 2 (HCAR2) agonists. The content is designed to address specific issues related to the common flushing side effect encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during HCAR2 agonist experiments, providing potential explanations and solutions.

Q1: We are observing significant flushing in our animal models despite pre-treatment with aspirin. What could be the cause?

A1: Several factors could contribute to this observation:

  • Timing of Aspirin Administration: Aspirin's effectiveness is highly dependent on its administration time relative to the HCAR2 agonist. For optimal prostaglandin synthesis inhibition, aspirin should be administered 30-60 minutes before the agonist.[1] Administering it too early or concurrently with the agonist may result in reduced efficacy.

  • Aspirin Dosage: Ensure the aspirin dose is sufficient for the animal model being used. While 325 mg is a common pre-treatment dose in human studies, this needs to be appropriately scaled for animal models based on weight and metabolism.[1][2]

  • Biphasic Nature of Flushing: HCAR2-mediated flushing can be biphasic. The early phase is primarily driven by prostaglandin D2 (PGD2) release from Langerhans cells via a COX-1-dependent mechanism, which is effectively targeted by aspirin.[3] However, a late phase can be mediated by prostaglandin E2 (PGE2) release from keratinocytes through a COX-2-dependent pathway.[4] While aspirin inhibits both COX-1 and COX-2, its effect on the late phase may be less pronounced. Consider using a COX-2 selective inhibitor in combination with aspirin to see if it mitigates the late-phase flushing.

  • Alternative Prostaglandin Pathways: While PGD2 is a major mediator, other prostaglandins like PGE2 also play a role. The contribution of each can vary between species and experimental conditions. Your model might have a more dominant PGE2-mediated flushing response.

  • Non-Prostaglandin Mediators: Although less prominent, other signaling pathways might contribute to vasodilation.

Troubleshooting Steps:

  • Optimize the aspirin pre-treatment window (30-60 minutes prior to agonist).

  • Perform a dose-response study for aspirin to find the optimal inhibitory concentration in your model.

  • Characterize the time course of the flushing response to determine if it is biphasic.

  • Consider co-administering a selective COX-2 inhibitor.

  • Measure plasma levels of both PGD2 and PGE2 metabolites to understand the primary driver of flushing in your model.

Q2: Our in vitro prostaglandin release assay using keratinocytes is not showing a response to the HCAR2 agonist. Why might this be?

A2: This could be due to several experimental factors:

  • HCAR2 Expression Levels: Primary keratinocytes in culture can have variable expression of HCAR2. It's crucial to confirm HCAR2 expression at both the mRNA and protein level in your specific cell cultures.

  • Cell Culture Conditions: The differentiation state of keratinocytes can influence HCAR2 expression and signaling. Ensure your culture conditions promote a state where HCAR2 is functionally expressed.

  • Assay Sensitivity: The amount of prostaglandin released might be below the detection limit of your assay. Consider concentrating the supernatant before analysis or using a more sensitive detection method.

  • Agonist Concentration and Incubation Time: Perform a full dose-response and time-course experiment to ensure you are using an optimal concentration of the agonist and measuring at the peak of prostaglandin release.

  • Cell Viability: High concentrations of the agonist or prolonged incubation times might induce cytotoxicity, leading to a lack of a physiological response. Perform a cell viability assay in parallel.

Troubleshooting Steps:

  • Confirm HCAR2 expression in your keratinocyte cultures using qPCR and Western blotting or flow cytometry.

  • Optimize cell culture conditions to ensure proper differentiation.

  • Validate your prostaglandin assay with a positive control, such as a calcium ionophore (e.g., A23187), to confirm the cells are capable of producing prostaglandins.

  • Run a matrix of agonist concentrations and incubation times to identify the optimal experimental window.

  • Assess cell viability using methods like MTT or LDH assays.

Q3: We are developing a novel HCAR2 agonist and want to assess its flushing potential pre-clinically. Which animal model is most predictive of the human response?

A3: The guinea pig ear temperature model is a well-established and predictive model for HCAR2 agonist-induced flushing. An increase in ear temperature, measured using an infrared thermometer, correlates with vasodilation. This model has been successfully used to differentiate between flushing and non-flushing HCAR2 agonists. While mouse models are also used, with flushing assessed by laser Doppler flowmetry to measure changes in blood perfusion in the ear or other skin areas, the guinea pig model is often considered more directly translatable for this specific side effect.

Q4: Is targeting the β-arrestin pathway a viable strategy to develop non-flushing HCAR2 agonists?

A4: The hypothesis that G-protein signaling mediates the therapeutic effects of HCAR2 agonists while β-arrestin signaling is responsible for flushing has been a prominent theory. This led to the development of G-protein biased agonists. However, recent structural and functional studies have shown that some non-flushing or reduced-flushing agonists, like MK-6892 and GSK256073, can still engage the β-arrestin pathway to a similar extent as niacin. This suggests that the relationship between β-arrestin signaling and flushing is more complex than initially thought, and a simple G-protein bias may not be sufficient to eliminate flushing. Therefore, while exploring biased agonism is a valid research direction, it may not be the sole determinant of the flushing profile.

Data Summary of Flushing Mitigation Strategies

The following tables summarize quantitative data on the efficacy of various strategies to mitigate HCAR2 agonist-induced flushing.

Table 1: Efficacy of Aspirin Pre-treatment on Niacin-Induced Flushing

Study ParameterPlacebo Pre-treatmentAspirin (325 mg) Pre-treatmentPercentage ReductionReference
Incidence of Flushing (ER Niacin) 77%53%31%
Discontinuation Rate due to Flushing (ER Niacin) 9.4%1.8%81%
Flushing Episodes (First month, ER Niacin) 32% of patients23% of patients28%
Moderate or Greater Flushing (First week, ER Niacin) 29% of patients15% of patients48%

Table 2: Efficacy of DP1 Receptor Antagonist (Laropiprant) on Niacin-Induced Flushing

Laropiprant Dose (with 1.5g ER Niacin)Reduction in Flushing Symptom ScoreReduction in Peak Malar Skin Blood FlowReference
30 mg47%50%
100 mg67%70%
300 mg74%75%

Note: Despite these reductions, a significant residual flushing effect was still observed with laropiprant.

Table 3: Flushing Profile of Novel HCAR2 Agonists

HCAR2 AgonistFlushing Profile in Pre-clinical/Clinical StudiesReference
MK-6892 Superior therapeutic window over niacin regarding FFA reduction versus vasodilation in rats and dogs.
GSK256073 Minimal effect on ear temperature in a guinea pig model. In a human study, flushing was reported in 21-60% of subjects across different doses, but was comparable to placebo at lower doses (24% for placebo). Another study reported that doses effective for improving glucose control were not associated with flushing.

Experimental Protocols

Protocol 1: In Vivo Assessment of Flushing in Mice using Laser Doppler Flowmetry

Objective: To quantify changes in cutaneous blood perfusion in response to HCAR2 agonist administration as a measure of flushing.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • HCAR2 agonist of interest

  • Vehicle control

  • Anesthetic (e.g., isoflurane)

  • Laser Doppler Flowmeter with a surface probe

  • Hair removal cream

  • Heating pad to maintain body temperature

Procedure:

  • Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before the procedure.

  • Anesthesia and Hair Removal: Anesthetize the mouse using isoflurane. Once anesthetized, carefully apply hair removal cream to the dorsal side of the ear or a shaved area of the back. Gently remove the cream and hair after the recommended time.

  • Baseline Measurement: Place the anesthetized mouse on a heating pad to maintain its body temperature at 37°C. Position the laser Doppler probe over the prepared skin area and allow the signal to stabilize. Record baseline blood perfusion for 5-10 minutes.

  • Agonist Administration: Administer the HCAR2 agonist (e.g., via oral gavage or intraperitoneal injection). Administer vehicle to the control group.

  • Post-Dose Measurement: Continuously record blood perfusion for at least 60-90 minutes post-administration.

  • Data Analysis: Express the data as a percentage change from the baseline perfusion. Calculate the area under the curve (AUC) for the perfusion-time graph to quantify the total flushing response.

Protocol 2: In Vitro Prostaglandin E2 (PGE2) Release from Human Keratinocytes

Objective: To measure the release of PGE2 from cultured human keratinocytes following stimulation with an HCAR2 agonist.

Materials:

  • Human epidermal keratinocytes (primary or cell line, e.g., HaCaT)

  • Keratinocyte growth medium

  • HCAR2 agonist of interest

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • PGE2 ELISA kit

  • Cell lysis buffer for protein quantification (e.g., RIPA buffer)

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture human keratinocytes in appropriate growth medium until they reach 80-90% confluency in 24-well plates.

  • Starvation: The day before the experiment, replace the growth medium with a serum-free or low-serum medium and incubate overnight. This reduces basal prostaglandin levels.

  • Stimulation: Wash the cells once with PBS. Add fresh serum-free medium containing the HCAR2 agonist at various concentrations. Include a vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1, 4, 8, 24 hours) at 37°C. This should be optimized in a preliminary time-course experiment.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to remove any detached cells and store the supernatant at -80°C until analysis.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Protein Quantification: Lyse the cells remaining in the wells with lysis buffer. Determine the total protein concentration in each well using a BCA assay.

  • Data Normalization: Normalize the measured PGE2 concentration to the total protein content of the corresponding well to account for any variations in cell number. Express the results as pg of PGE2 per mg of total protein.

Visualizations

HCAR2_Flushing_Signaling_Pathway cluster_agonist HCAR2 Agonist cluster_cell Langerhans Cell / Keratinocyte cluster_response Physiological Response Agonist HCAR2 Agonist (e.g., Niacin) HCAR2 HCAR2 (GPR109A) Agonist->HCAR2 Binds to G_protein Gi/o Protein HCAR2->G_protein Activates beta_arrestin β-Arrestin HCAR2->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates PLA2 Phospholipase A2 beta_arrestin->PLA2 Activates PLC->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX-1 (Langerhans) COX-2 (Keratinocyte) AA->COX Metabolized by PGs PGD2, PGE2 COX->PGs Synthesizes Vasodilation Vasodilation (Flushing) PGs->Vasodilation Induces

Caption: HCAR2 agonist-induced flushing signaling pathway.

Experimental_Workflow_Flushing_Mitigation cluster_planning Experimental Design cluster_execution Execution cluster_analysis Data Analysis & Interpretation Select_Agonist Select HCAR2 Agonist Select_Model Choose Model (In Vivo / In Vitro) Select_Agonist->Select_Model Select_Mitigation Select Mitigation Strategy (e.g., Aspirin, Novel Agonist) Select_Model->Select_Mitigation Pre_treatment Administer Mitigation Agent (if applicable) Select_Mitigation->Pre_treatment Agonist_Admin Administer HCAR2 Agonist Pre_treatment->Agonist_Admin Data_Collection Collect Data (Blood Flow / PG Levels) Agonist_Admin->Data_Collection Quantify_Response Quantify Flushing Response Data_Collection->Quantify_Response Compare_Groups Compare Treatment vs. Control Quantify_Response->Compare_Groups Conclusion Draw Conclusions on Mitigation Efficacy Compare_Groups->Conclusion

References

Technical Support Center: HCAR2 Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxycarboxylic Acid Receptor 2 (HCAR2) expression studies. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate cell lines and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which cell types endogenously express HCAR2?

A1: HCAR2, also known as GPR109A, is primarily expressed in adipocytes and various immune cells, including monocytes, macrophages, neutrophils, and dendritic cells.[1] It is also found in epithelial cells of the colon and skin, hepatocytes, and microglia in the central nervous system.[1]

Q2: I am working with a cell line with low or undetectable endogenous HCAR2 expression. What are my options?

A2: For cell lines with low or no endogenous HCAR2 expression, the recommended approach is to generate a stable cell line overexpressing the HCAR2 gene. This provides a robust and consistent system for studying receptor function and signaling. Commercially available services can create custom stable cell lines in various host cells like HEK293, CHO-K1, or U2OS.

Q3: What are the key functional readouts for HCAR2 activation?

A3: HCAR2 is a Gαi/o-coupled receptor.[2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Therefore, measuring changes in cAMP is a primary functional assay. Additionally, β-arrestin recruitment assays are commonly used to assess receptor activation and potential biased signaling.

Q4: Are there commercially available cell lines that are validated for HCAR2 studies?

A4: Yes, several vendors offer ready-to-use stable cell lines expressing HCAR2. These cell lines are often optimized for specific functional assays, such as cAMP measurement or β-arrestin recruitment, and can save considerable time and resources in assay development.

Cell Line Selection Guide

Choosing the right cell line is critical for the success of your HCAR2 experiments. The following table summarizes HCAR2 mRNA expression levels in a selection of common human cell lines, derived from publicly available RNA-sequencing data from the Human Protein Atlas. This data can guide your decision on whether to use a cell line with endogenous expression or to engineer a cell line for overexpression.

Table 1: HCAR2 mRNA Expression in Human Cell Lines

Cell LineTissue of OriginHCAR2 Expression (TPM)Recommendation for HCAR2 Studies
THP-1 Leukemia (Monocyte)HighRecommended for endogenous expression studies.
U-937 Lymphoma (Monocyte)ModerateSuitable for endogenous expression studies.
A549 Lung CarcinomaLowOverexpression is recommended.[3]
HEK293 Embryonic KidneyVery LowIdeal host for generating stable overexpression cell lines.[1]
CHO-K1 Hamster OvaryNot Applicable (Hamster)Common host for generating stable overexpression cell lines.
MCF7 Breast CancerVery LowOverexpression is necessary.
U-87 MG GlioblastomaVery LowOverexpression is required.
HepG2 Hepatocellular CarcinomaLowOverexpression is recommended.
HT-29 Colon AdenocarcinomaLowOverexpression is recommended.

TPM (Transcripts Per Million) values are estimations from the Human Protein Atlas and should be confirmed by qPCR in your specific cell stock.

Experimental Workflows and Signaling Pathway

To aid in experimental design and data interpretation, the following diagrams illustrate the HCAR2 signaling pathway and a general workflow for cell line selection and validation.

HCAR2_Signaling_Pathway HCAR2 Signaling Pathway Ligand HCAR2 Agonist (e.g., Niacin, β-hydroxybutyrate) HCAR2 HCAR2 (GPR109A) Ligand->HCAR2 Binds to G_protein Gi/o Protein HCAR2->G_protein Activates Arrestin β-Arrestin HCAR2->Arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits NFkB_pathway NF-κB Inhibition G_alpha->NFkB_pathway ERK_pathway ERK Signaling G_betagamma->ERK_pathway cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., ↓ Lipolysis, ↓ Inflammation) PKA->Downstream Internalization Receptor Internalization Arrestin->Internalization Experimental_Workflow Experimental Workflow for HCAR2 Cell Line Studies start Start: Project Goal Definition select_cell_line Cell Line Selection start->select_cell_line endogenous Endogenous Expression (e.g., THP-1) select_cell_line->endogenous overexpression Overexpression System (e.g., HEK293, CHO-K1) select_cell_line->overexpression validate_expression Validate HCAR2 Expression endogenous->validate_expression transfection Transfection with HCAR2 Construct overexpression->transfection stable_selection Stable Cell Line Selection transfection->stable_selection stable_selection->validate_expression qpcr qPCR for mRNA validate_expression->qpcr western Western Blot for Protein validate_expression->western functional_assay Functional Assays validate_expression->functional_assay camp cAMP Assay functional_assay->camp arrestin β-Arrestin Assay functional_assay->arrestin data_analysis Data Analysis and Interpretation functional_assay->data_analysis end End: Conclusion data_analysis->end

References

Technical Support Center: Interpreting Unexpected Results with HCAR2 Agonist 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HCAR2 agonist 1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental results. This compound is a Gαi protein-biased allosteric modulator of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor 1.[1][2] It is expected to activate the Gαi signaling pathway, leading to an anti-inflammatory response.[1][3]

This guide provides frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data to help you navigate your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action for this compound?

A1: this compound is a Gαi protein-biased allosteric modulator of HCAR2.[1] Its primary mechanism is to activate the Gαi protein signaling pathway, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with anti-inflammatory effects, including the reduced expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1.

Q2: I am not observing the expected decrease in cAMP levels after treating my cells with this compound. What could be the reason?

A2: Several factors could contribute to this. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions, including issues with cell line selection, experimental setup, and the possibility of biased agonism.

Q3: Could this compound trigger other signaling pathways besides the Gαi pathway?

A3: While this compound is characterized as Gαi-biased, HCAR2 as a receptor is known to also signal through a β-arrestin pathway. This pathway is distinct from the Gαi-mediated cAMP reduction and has been linked to side effects like skin flushing with other HCAR2 agonists such as niacin. If you observe unexpected cellular responses, it may be worth investigating potential β-arrestin recruitment.

Q4: Are the effects of this compound cell-type specific?

A4: Yes, the downstream effects of HCAR2 activation can be highly cell-type specific. HCAR2 is expressed in various cells, including adipocytes, immune cells (macrophages, neutrophils), and epithelial cells. The signaling outcome can differ depending on the cellular context and the expression levels of downstream signaling components. For instance, in adipocytes, HCAR2 activation strongly inhibits lipolysis, while in immune cells, it primarily modulates inflammatory responses.

Troubleshooting Guide

This guide addresses common unexpected outcomes in a question-and-answer format.

Issue 1: No significant decrease in cAMP levels.
  • Question: I've treated my cells with this compound, but my cAMP assay shows no change or a very weak response. What should I check?

  • Answer:

    • Cell Line Verification: Confirm that your cell line expresses functional HCAR2 at sufficient levels. HCAR2 expression is prominent in adipose and spleen tissues. If using a recombinant cell line, verify the expression and proper membrane localization of the receptor.

    • Forskolin Concentration: In a Gαi-coupled receptor assay, adenylyl cyclase is typically stimulated with forskolin to establish a baseline of cAMP that can then be inhibited. The concentration of forskolin is critical and needs to be optimized for your specific cell type to create a sufficient assay window.

    • Agonist Concentration and Incubation Time: Ensure you are using an appropriate concentration range for this compound and an adequate incubation time. Refer to the agonist's datasheet for recommended concentrations and perform a dose-response experiment.

    • Assay Protocol: Review your cAMP assay protocol for any potential errors in reagent preparation, cell handling, or signal detection. Ensure that phosphodiesterase (PDE) inhibitors are included if necessary to prevent cAMP degradation.

    • Agonist Integrity: Verify the stability and solubility of your this compound stock. Improper storage or dissolution can lead to a loss of activity.

Issue 2: Unexpected increase in cAMP levels.
  • Question: My cAMP levels are increasing after treatment with what I believe is an HCAR2 agonist. Is this possible?

  • Answer: While counterintuitive for a Gαi-coupled receptor agonist, an increase in cAMP has been observed in some contexts with HCAR2 ligands, particularly in immune cells, which contrasts with the response in adipocytes. This could be due to complex cell-specific signaling or potential off-target effects. It is also worth noting that some compounds initially identified as antagonists for Gαi-coupled receptors have shown partial agonist activity, leading to an increase in cAMP under certain conditions.

Issue 3: Expected anti-inflammatory effect (e.g., reduced cytokine release) is not observed.
  • Question: I've confirmed a decrease in cAMP, but I don't see a downstream reduction in pro-inflammatory cytokines like TNF-α or IL-6. Why?

  • Answer:

    • Cell-Specific Signaling: The link between cAMP reduction and specific cytokine suppression can be cell-type dependent. The signaling pathway from Gαi activation to the inhibition of NF-κB (a key regulator of inflammatory cytokines) involves multiple steps that may differ between cell types.

    • Stimulus for Cytokine Production: The type and concentration of the pro-inflammatory stimulus (e.g., LPS) used to induce cytokine production can influence the outcome. The inhibitory effect of HCAR2 activation may be overcome by a very strong pro-inflammatory signal.

    • Kinetics of Cytokine Release: The timing of agonist treatment relative to the inflammatory stimulus and the time point of sample collection are crucial. Optimize the time course of your experiment to capture the inhibitory effect.

    • Alternative Signaling Pathways: HCAR2 can also signal through β-arrestin, which might lead to different downstream effects on gene expression and cytokine release. Since this compound is Gαi-biased, this is less likely but could be a contributing factor in some cellular systems.

Quantitative Data Summary

The following tables summarize the potency of various HCAR2 agonists. Note that specific values for this compound (compound 9n) are not publicly available in the form of EC50, as it is primarily characterized as a Gαi-biased allosteric modulator.

Table 1: Potency of Orthosteric HCAR2 Agonists in cAMP Assays

AgonistCell TypeEC50 (µM)Reference
NiacinCHO-K1 cells0.06 - 0.25
AcipimoxCHO-K1 cells2.6 - 6
MK-6892CHO-K1 cells0.016
SCH900271Not Specified0.002

Table 2: Pharmacological Profile of HCAR2 Agonists on G-protein and β-arrestin Pathways

AgonistG-protein Responseβ-arrestin RecruitmentReference
NiacinFull agonistFull agonist
AcipimoxFull agonist (lower potency than niacin)Full agonist (lower potency than niacin)
Monomethyl Fumarate (MMF)Full agonistFull agonist (weaker potency than niacin)
MK-6892Higher efficacy than niacinSimilar efficacy, lower potency than niacin
GSK256073Higher efficacy than niacinHigher efficacy than niacin
This compound (compound 9n) Agonist (Gαi-biased) No recruitment

Experimental Protocols

Protocol 1: cAMP Inhibition Assay for Gαi-Coupled Receptors

This protocol is a general guideline and should be optimized for your specific cell line and assay kit.

  • Cell Preparation:

    • Culture cells expressing HCAR2 to 70-80% confluency.

    • Harvest cells and resuspend in stimulation buffer to the desired density.

  • Assay Procedure:

    • Add cells to a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Add a fixed, optimized concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase.

    • Immediately add the this compound dilutions to the appropriate wells.

    • Incubate for the optimized time at the appropriate temperature.

    • Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA-based).

  • Data Analysis:

    • Generate a standard curve with known cAMP concentrations.

    • Calculate the cAMP concentration in each sample.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC50 value.

Protocol 2: β-Arrestin Recruitment Assay

This protocol is based on commercially available assays like the PathHunter® system.

  • Cell Preparation:

    • Use a cell line engineered to co-express a tagged HCAR2 and a tagged β-arrestin.

    • Plate the cells in a 96- or 384-well plate and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of this compound.

    • Remove the culture medium from the cells and add the agonist dilutions.

    • Incubate for 60-90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of the agonist.

    • Normalize the data to a reference agonist to determine the EC50 and Emax values.

Protocol 3: Cytokine Release Assay (ELISA)
  • Cell Seeding and Stimulation:

    • Seed immune cells (e.g., macrophages, PBMCs) in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with a pro-inflammatory agent (e.g., LPS) to induce cytokine production.

    • Incubate for an appropriate period (e.g., 6-24 hours) to allow for cytokine secretion.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for analysis.

  • ELISA Procedure:

    • Follow a standard sandwich ELISA protocol for the specific cytokine of interest (e.g., TNF-α, IL-6). This typically involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • Data Analysis:

    • Generate a standard curve using recombinant cytokine.

    • Determine the concentration of the cytokine in each sample from the standard curve.

    • Compare cytokine levels in agonist-treated samples to the vehicle control.

Visualizations

Below are diagrams illustrating the key signaling pathways and a troubleshooting workflow.

HCAR2_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Intracellular HCAR2 HCAR2 Gi Gαi/o HCAR2->Gi Activates Agonist This compound Agonist->HCAR2 Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NFkB NF-κB Inhibition PKA->NFkB Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines

Caption: Canonical Gαi-mediated signaling pathway of HCAR2.

Biased_Agonism cluster_pathways Alternative Signaling Outputs Agonist HCAR2 Agonist HCAR2 HCAR2 Receptor Agonist->HCAR2 Gi_Pathway Gαi Pathway (cAMP ↓) HCAR2->Gi_Pathway Gαi-biased Agonist (e.g., Agonist 1) Arrestin_Pathway β-Arrestin Pathway (e.g., ERK activation) HCAR2->Arrestin_Pathway Balanced or β-Arrestin-biased Agonist

Caption: Concept of biased agonism at the HCAR2 receptor.

Troubleshooting_Workflow Start Unexpected Result with This compound Issue_cAMP No/Weak cAMP Inhibition Start->Issue_cAMP Issue_Cytokine No Anti-inflammatory Effect Start->Issue_Cytokine Check_Cells Verify HCAR2 Expression in Cell Line Issue_cAMP->Check_Cells Check_Assay Optimize cAMP Assay (e.g., Forskolin Conc.) Issue_cAMP->Check_Assay Check_Agonist Confirm Agonist Integrity/Concentration Issue_cAMP->Check_Agonist Check_Kinetics Optimize Time Course and Stimulus Issue_Cytokine->Check_Kinetics Consider_Bias Investigate Alternative Signaling (β-Arrestin) Issue_Cytokine->Consider_Bias Solution Refined Experiment Check_Cells->Solution Check_Assay->Solution Check_Agonist->Solution Check_Kinetics->Solution Consider_Bias->Solution

Caption: A workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

Comparative Analysis of HCAR2 Agonists: MK-6892 vs. a Representative Agonist

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between MK-6892, a potent and selective hydroxycarboxylic acid receptor 2 (HCAR2) agonist, and a representative HCAR2 agonist, hereafter referred to as "HCAR2 Agonist 1." The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on their pharmacological profiles.

Introduction to HCAR2 and its Agonists

The hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, is a G-protein coupled receptor (GPCR) that is activated by endogenous ligands such as the ketone body 3-hydroxybutyrate. Activation of HCAR2 has been shown to mediate anti-inflammatory and metabolic effects, making it an attractive therapeutic target for a range of diseases, including dyslipidemia, atherosclerosis, and neuroinflammatory disorders. The development of synthetic agonists for HCAR2 aims to harness these therapeutic benefits while minimizing side effects, such as the flushing associated with niacin, another HCAR2 agonist.

MK-6892 has been identified as a potent and selective agonist of HCAR2. This guide compares its performance with a representative synthetic agonist, "this compound," based on key pharmacological parameters.

Quantitative Comparison of Pharmacological Properties

The following table summarizes the key in vitro pharmacological parameters for MK-6892 and this compound.

ParameterMK-6892This compound (Representative)
Binding Affinity (Ki) ~18 nM~50 nM
EC50 (cAMP Assay) ~25 nM~100 nM
Selectivity (vs. HCAR3) >100-fold~50-fold
Intrinsic Activity Full AgonistFull Agonist

Note: The data for "this compound" is representative of a typical potent synthetic agonist and is provided for comparative purposes.

Experimental Protocols

The data presented in this guide is typically generated using the following standard experimental methodologies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for HCAR2.

Methodology:

  • Membranes from cells stably expressing human HCAR2 are prepared.

  • The membranes are incubated with a radiolabeled ligand (e.g., [³H]-Niacin) at a fixed concentration.

  • Increasing concentrations of the unlabeled test compound (MK-6892 or this compound) are added to compete with the radioligand for binding to the receptor.

  • Following incubation, the bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of the agonists in activating the HCAR2 signaling pathway.

Methodology:

  • Cells expressing HCAR2 are seeded in microplates.

  • The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • The cells are then stimulated with increasing concentrations of the test agonist (MK-6892 or this compound).

  • Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels, and the inhibitory effect of the Gi-coupled HCAR2 activation is measured.

  • The intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the HCAR2 signaling pathway and a typical experimental workflow for agonist characterization.

HCAR2_Signaling_Pathway cluster_cell Cell Membrane Agonist HCAR2 Agonist (MK-6892 or Agonist 1) HCAR2 HCAR2 (GPR109A) Agonist->HCAR2 Binds to G_protein Gi/o Protein HCAR2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., anti-inflammatory effects) PKA->Response Leads to

Caption: HCAR2 signaling pathway upon agonist binding.

Experimental_Workflow start Start: Compound Synthesis (MK-6892 / Agonist 1) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Accumulation Assay (Determine EC50) start->functional_assay selectivity_assay Selectivity Screening (e.g., vs. HCAR3) start->selectivity_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis selectivity_assay->data_analysis conclusion Conclusion: Pharmacological Profile data_analysis->conclusion

Caption: Workflow for HCAR2 agonist characterization.

Conclusion

This comparative guide provides a snapshot of the pharmacological profiles of MK-6892 and a representative HCAR2 agonist. MK-6892 demonstrates high potency and selectivity for HCAR2, which are desirable characteristics for a therapeutic candidate. The provided experimental protocols and diagrams offer a framework for understanding how these compounds are evaluated. Researchers are encouraged to consult primary literature for more detailed information and to consider these factors when selecting an appropriate HCAR2 agonist for their specific research needs.

A Comparative Guide to HCAR2 Agonist Selectivity over HCAR3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a range of conditions, including dyslipidemia, inflammation, and neurodegenerative diseases. A key challenge in the development of HCAR2-targeted therapies is achieving selectivity over the highly homologous HCAR3 (GPR109B). HCAR2 and HCAR3 share up to 96% sequence identity, which makes the design of selective agonists a complex endeavor.[1] This guide provides a comparative analysis of the selectivity of various HCAR2 agonists, supported by experimental data and detailed methodologies.

Understanding HCAR2 and HCAR3 Signaling

Both HCAR2 and HCAR3 are coupled to the Gi/o family of G proteins.[1] Upon agonist binding, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to the physiological effects mediated by these receptors.

dot

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular HCAR2 HCAR2 Gi Gi/o Protein HCAR2->Gi Activates HCAR3 HCAR3 HCAR3->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->HCAR2 Binds Agonist->HCAR3 Binds Gi->AC Inhibits ATP ATP ATP->AC

Figure 1: Simplified signaling pathway of HCAR2 and HCAR3.

Comparative Analysis of HCAR2 Agonist Selectivity

The selectivity of an agonist for HCAR2 over HCAR3 is a critical determinant of its therapeutic potential and side-effect profile. Several compounds have been characterized for their activity at both receptors. The following table summarizes the potency of representative HCAR2 agonists.

AgonistReceptorPotency (EC50)Reference
Niacin HCAR20.06 - 0.25 µM[2][3]
HCAR3Lower affinity than HCAR2[1]
Acipimox HCAR22.6 - 6 µM
HCAR3Lower affinity than HCAR2
MK-6892 HCAR20.016 µM
HCAR3Barely active

As the data indicates, while older drugs like niacin and acipimox activate both HCAR2 and HCAR3, newer compounds such as MK-6892 demonstrate significantly higher selectivity for HCAR2. This enhanced selectivity is attributed to specific interactions within the ligand-binding pocket of HCAR2.

The Case of "HCAR2 agonist 1" (Compound 9n)

Recent research has identified a novel compound, referred to as "this compound" or "Compound 9n," which acts as a Gi protein-biased allosteric modulator of HCAR2. Unlike orthosteric agonists that bind to the primary ligand-binding site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to the primary agonist. Compound 9n has been shown to enhance the anti-inflammatory effects of orthosteric agonists in preclinical models. While its selectivity for HCAR2 over HCAR3 has not been quantitatively reported in the same manner as for orthosteric agonists, its unique mechanism of action represents a promising strategy for achieving target selectivity and biased signaling.

Experimental Protocols for Assessing Agonist Selectivity

The determination of agonist selectivity relies on robust and reproducible in vitro assays. The two primary methods used are cAMP inhibition assays and radioligand binding assays.

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cAMP, which is the downstream consequence of HCAR2 and HCAR3 activation.

Objective: To determine the potency (EC50) of an agonist in inhibiting adenylyl cyclase activity through HCAR2 or HCAR3.

Materials:

  • Cells stably expressing human HCAR2 or HCAR3.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (an adenylyl cyclase activator).

  • Test agonist at various concentrations.

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure:

  • Cell Preparation: Culture cells expressing either HCAR2 or HCAR3 to the desired confluency and then harvest.

  • Cell Seeding: Seed the cells into a 384-well white opaque microplate at an appropriate density and allow them to attach.

  • Agonist Preparation: Prepare serial dilutions of the test agonist in the assay buffer.

  • Assay: a. Remove the culture medium from the cells. b. Add the diluted agonist solutions to the respective wells. c. Add a solution of forskolin to all wells to stimulate cAMP production. The final concentration of forskolin should be one that elicits a submaximal cAMP response. d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The data is then normalized and fitted to a four-parameter logistic equation to determine the EC50 value of the agonist.

dot

cluster_workflow cAMP Inhibition Assay Workflow A Seed HCAR2/HCAR3 expressing cells B Add serially diluted agonist A->B C Add Forskolin to stimulate cAMP B->C D Incubate C->D E Add cAMP detection reagents D->E F Measure signal and calculate EC50 E->F

Figure 2: Workflow for a cAMP inhibition assay.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by using a radiolabeled competitor.

Objective: To determine the binding affinity (Ki) of a non-radiolabeled agonist for HCAR2 or HCAR3.

Materials:

  • Membrane preparations from cells expressing HCAR2 or HCAR3.

  • Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-Niacin).

  • Non-labeled test agonist at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a microplate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the non-labeled test agonist.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test agonist that displaces 50% of the radiolabeled ligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

Achieving high selectivity for HCAR2 over HCAR3 is a critical objective in the development of novel therapeutics targeting this receptor. While established agonists like niacin and acipimox show limited selectivity, newer compounds like MK-6892 have demonstrated a significantly improved selectivity profile. The emergence of allosteric modulators such as "this compound" (Compound 9n) offers an alternative and promising approach to selectively modulate HCAR2 activity. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of agonist selectivity, which is essential for advancing the development of safer and more effective HCAR2-targeted drugs.

References

Comparative Efficacy of HCAR2 Agonist 1 (Compound 9n) Across Different Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the efficacy of HCAR2 agonist 1, also known as Compound 9n, in various cell types. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying signaling pathway to facilitate informed decisions in research and development.

Overview of this compound (Compound 9n)

This compound (Compound 9n) is a Gαi protein-biased allosteric modulator of the Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1] As an allosteric modulator, it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands like β-hydroxybutyrate and niacin bind.[2] This interaction modulates the receptor's activity, in this case, showing a bias towards the Gαi protein signaling pathway, which is primarily associated with anti-inflammatory effects.[1] HCAR2 is a G protein-coupled receptor (GPCR) expressed in various tissues, most notably in adipocytes, immune cells such as macrophages and neutrophils, and epithelial cells.[2][3] Its activation is a key target for therapeutic interventions in metabolic and inflammatory diseases.

HCAR2 Signaling Pathway

Upon activation by an agonist, HCAR2 couples to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels mediates various downstream effects, including the inhibition of lipolysis in adipocytes and the suppression of inflammatory responses in immune cells.

HCAR2_Signaling_Pathway cluster_membrane Plasma Membrane HCAR2 HCAR2 Gi Gαi/βγ HCAR2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist This compound (Compound 9n) Agonist->HCAR2 Binds to allosteric site ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., ↓ Inflammation, ↓ Lipolysis) cAMP->Downstream Regulates

Figure 1. HCAR2 Gαi Signaling Pathway

Comparative Efficacy Data

The efficacy of this compound (Compound 9n) has been evaluated in different cellular contexts. While direct comparative studies across multiple primary cell types are limited, data from individual studies in specific cell lines provide valuable insights into its activity.

Cell TypeAssay TypeParameterValueReference
HEK293 cells expressing HCAR2Gαi1 Dissociation Assay (NanoBiT)pEC506.0 (EC50 = 1.0 µM)
RAW264.7 MacrophagesAnti-inflammatory activityEffectExhibits anti-inflammatory efficacy

Note on Efficacy Data:

  • The EC50 value of 1.0 µM in HEK293 cells indicates that Compound 9n can act as a partial allosteric agonist on its own.

  • In RAW264.7 macrophages, the anti-inflammatory effect highlights its functional consequence in an immune cell context.

  • As a positive allosteric modulator (PAM), Compound 9n has been shown to enhance the potency of orthosteric agonists like niacin and 3-hydroxybutyrate (3-HB) by approximately 19-fold and 12-fold, respectively, in HEK293 cells.

Experimental Protocols

The following is a representative protocol for a cAMP inhibition assay, a standard method to quantify the efficacy of Gαi-coupled receptor agonists like this compound.

cAMP Inhibition Assay Protocol

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing human HCAR2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, seed the cells into 384-well white opaque plates at a density of 2,500 cells per well and incubate for 24 hours.

2. Compound Preparation:

  • Prepare a stock solution of this compound (Compound 9n) in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.

3. Assay Procedure:

  • On the day of the assay, aspirate the culture medium from the cell plates.

  • Add 10 µL of the diluted this compound to the respective wells.

  • Add 5 µL of a solution containing a final concentration of 1 µM forskolin (an adenylyl cyclase activator) to all wells except the basal control wells.

  • Incubate the plate at room temperature for 30 minutes.

  • Following incubation, add 5 µL of cAMP detection reagents (e.g., using a LANCE Ultra cAMP kit) to each well.

  • Incubate for 1 hour at room temperature, protected from light.

4. Data Acquisition and Analysis:

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader compatible with LANCE technology.

  • Calculate the ratio of the acceptor signal to the donor signal.

  • Normalize the data with the signal from forskolin-treated cells (100% cAMP production) and untreated cells (basal cAMP level).

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibitory effect.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the efficacy of an HCAR2 agonist using a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-HCAR2) Cell_Plating Cell Plating in 384-well plate Cell_Culture->Cell_Plating Compound_Prep Compound Dilution (this compound) Compound_Addition Addition of This compound Compound_Prep->Compound_Addition Cell_Plating->Compound_Addition Stimulation Stimulation with Forskolin Compound_Addition->Stimulation Detection cAMP Detection Stimulation->Detection Data_Acquisition Plate Reading (TR-FRET) Detection->Data_Acquisition Data_Normalization Data Normalization Data_Acquisition->Data_Normalization Curve_Fitting Dose-Response Curve and EC50 Calculation Data_Normalization->Curve_Fitting

References

Cross-Validation of HCAR2 Agonist Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of a potent HCAR2 agonist, here designated as Agonist 1 (exemplified by MK-6892), with genetic models, specifically HCAR2 knockout (KO) mice. This cross-validation is crucial for confirming the on-target effects of the agonist and understanding the physiological role of the HCAR2 signaling pathway.

Data Presentation: Quantitative Comparison of Agonist 1 Effects in Wild-Type vs. HCAR2 KO Models

The following tables summarize the key quantitative data from studies investigating the effects of HCAR2 activation by Agonist 1 and comparing them to the responses observed in HCAR2 knockout animals.

Parameter Wild-Type (WT) + Agonist 1 HCAR2 KO + Agonist 1 WT (Control) HCAR2 KO (Control) Reference
Depressive-like Behavior (Forced Swim Test Immobility Time) Significantly ReducedNo Significant ChangeBaselineBaseline[1][2]
Hippocampal Neuronal Injury AttenuatedNo Significant ChangeBaselineIncreased susceptibility[1][2]
Serum Monoamine Levels (5-HT, NA) Significantly IncreasedNo Significant ChangeBaselineDepleted[1]
Microglia-associated Neuroinflammation (Pro-inflammatory Cytokines) Significantly ReducedNo Significant ChangeBaselineIncreased
Serum Free Fatty Acid Levels (in response to niacin) Rapidly ReducedNo ChangeBaselineBaseline

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vivo Model of Depression
  • Animal Model: Corticosterone (Cor)-induced depression model in wild-type and HCAR2 knockout mice.

  • Agonist Administration: The HCAR2 agonist MK-6892 was administered to the treatment groups.

  • Behavioral Assessment: Depressive-like behaviors were evaluated using the forced swim test and tail suspension test, measuring immobility time.

  • Histological Analysis: Hippocampal neuronal injury was assessed using Nissl and hematoxylin-eosin (HE) staining to visualize neuronal morphology and cell loss.

  • Biochemical Analysis: Serum levels of monoamine neurotransmitters (e.g., serotonin (5-HT) and noradrenaline (NA)) were quantified.

  • Neuroinflammation Assessment: Microglia-associated neuroinflammation was evaluated by quantifying pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA.

In Vitro Microglia Activation Assay
  • Cell Culture: Primary microglia were isolated from wild-type and HCAR2 knockout mice.

  • Stimulation: Microglia were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells were co-treated with the HCAR2 agonist MK-6892.

  • Signaling Pathway Analysis: The expression of proteins in the AKT-IKKαβ-NFκB signaling pathway was analyzed using Western blot to determine the mechanism of anti-inflammatory action.

Assessment of Lipolysis
  • Animal Model: Wild-type and Hcar2 gene knockout mice were used.

  • Agonist Administration: Niacin was administered via intravascular injection.

  • Metabolic Measurement: Serum free fatty acid levels were measured at baseline and following niacin administration to assess the anti-lipolytic effect.

Mandatory Visualizations

HCAR2 Signaling Pathway

HCAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist HCAR2 Agonist (e.g., MK-6892, Niacin) HCAR2 HCAR2 (GPR109A) Agonist->HCAR2 Binds to Gi Gi/o Protein HCAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NFkB NF-κB Pathway (Inflammation) Gi->NFkB Inhibits Lipolysis Lipolysis Gi->Lipolysis Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: HCAR2 signaling cascade upon agonist binding.

Experimental Workflow: Cross-Validation Logic

Cross_Validation_Workflow cluster_hypothesis Hypothesis cluster_experimental_groups Experimental Groups cluster_observation Observation cluster_conclusion Conclusion Hypothesis Agonist 1 produces its effects through HCAR2 activation WT_Agonist Wild-Type + Agonist 1 Hypothesis->WT_Agonist KO_Agonist HCAR2 KO + Agonist 1 Hypothesis->KO_Agonist WT_Effect Physiological Effect Observed WT_Agonist->WT_Effect KO_No_Effect Physiological Effect Absent KO_Agonist->KO_No_Effect Conclusion Agonist 1 is a specific HCAR2 agonist WT_Effect->Conclusion KO_No_Effect->Conclusion

Caption: Logical flow of cross-validation experiments.

References

A Comparative Guide to HCAR2 Antagonism: Blocking Agonist-Induced Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HCAR2 antagonists in blocking the effects of HCAR2 agonists, supported by experimental data. The focus is on the inhibition of agonist-induced intracellular signaling pathways, providing valuable insights for researchers in metabolic and inflammatory diseases.

Introduction to HCAR2 Signaling

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cellular metabolism and inflammation.[1] Its activation by endogenous ligands such as β-hydroxybutyrate (BHB) or synthetic agonists like niacin and the experimental compound 'HCAR2 agonist 1' (compound 9n) initiates a signaling cascade primarily through the inhibitory G protein (Gαi/o).[2][3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] In immune cells, HCAR2 activation can also lead to the mobilization of intracellular calcium (Ca2+). The multifaceted signaling of HCAR2 makes it an attractive therapeutic target for various conditions, including dyslipidemia and inflammatory diseases.

HCAR2 Agonist-Induced Signaling Pathway

Activation of HCAR2 by an agonist triggers a conformational change in the receptor, leading to the coupling and activation of the Gαi/o protein. The activated Gα subunit inhibits adenylyl cyclase, reducing cAMP production. The βγ subunit complex can modulate other downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the release of Ca2+ from intracellular stores.

HCAR2_Agonist_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist HCAR2 Agonist (e.g., Agonist 1, Niacin, BHB) HCAR2 HCAR2 (GPR109A) Agonist->HCAR2 G_protein Gαi/oβγ HCAR2->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi inhibits PLC Phospholipase C G_protein->PLC βγ activates IP3 IP3 PLC->IP3 cleaves PIP2 to ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Inhibition of downstream effects of PKA Response Cellular Response (e.g., Anti-inflammatory effects) PKA->Response PIP2 PIP2 Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release DAG DAG Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->Response

Caption: HCAR2 Agonist Signaling Cascade.

HCAR2 Antagonists: Mechanism of Action

HCAR2 antagonists are molecules that bind to the receptor but do not provoke the conformational change necessary for G protein activation. By occupying the binding site, they prevent agonists from binding and initiating the downstream signaling cascade. This blockade of agonist activity can be utilized to study the physiological roles of HCAR2 and for therapeutic intervention in diseases where HCAR2 signaling is dysregulated.

Comparative Analysis of HCAR2 Antagonist Efficacy

Recent studies have identified novel HCAR2 antagonists, such as NA-1 and NA-5, which have been shown to effectively block the effects of HCAR2 agonists like niacin and BHBA. The following table summarizes the quantitative data on the efficacy of these antagonists in inhibiting agonist-induced calcium mobilization and their effects on cAMP levels in bovine peripheral blood mononuclear cells (PBMCs) and polymorphonuclear cells (PMNs).

AntagonistAgonistCell TypeAssayAntagonist ConcentrationAgonist Concentration% Inhibition of Agonist EffectEffect on Basal cAMP
NA-1 BHBAPBMC & PMNCa2+ Mobilization100 µM1 mMSignificant reductionIncreased
NA-1 NiacinPBMC & PMNCa2+ Mobilization100 µM100 µMSignificant reductionIncreased
NA-5 BHBAPBMC & PMNCa2+ Mobilization100 µM1 mMSignificant reductionIncreased
NA-5 NiacinPBMC & PMNCa2+ Mobilization100 µM100 µMSignificant reductionIncreased
NA-1 BHBAPMNcAMP100 µM1 mMDid not prevent BHBA-associated reductionIncreased
NA-5 BHBAPMNcAMP100 µM1 mMPrevented BHBA-associated reductionIncreased

Data synthesized from Mamedova et al., 2024.

Experimental Workflow for Antagonist Screening

The general workflow for screening and characterizing HCAR2 antagonists involves a series of in vitro cellular assays to determine their ability to block agonist-induced responses.

Antagonist_Screening_Workflow start Start: Candidate Antagonist Compounds cell_culture Cell Culture (HCAR2-expressing cells) start->cell_culture antagonist_incubation Pre-incubation with Antagonist cell_culture->antagonist_incubation agonist_stimulation Stimulation with HCAR2 Agonist antagonist_incubation->agonist_stimulation readout Functional Readout agonist_stimulation->readout ca_assay Calcium Mobilization Assay readout->ca_assay camp_assay cAMP Accumulation Assay readout->camp_assay data_analysis Data Analysis (IC50 determination) ca_assay->data_analysis camp_assay->data_analysis end End: Identification of Potent Antagonists data_analysis->end

Caption: Workflow for HCAR2 Antagonist Screening.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

1. Cell Preparation:

  • HCAR2-expressing cells (e.g., HEK293T transiently transfected with HCAR2, or primary cells like PMNs) are seeded in 96-well black-walled, clear-bottom plates and cultured to the appropriate confluence.

2. Dye Loading:

  • The culture medium is removed, and cells are washed with a suitable assay buffer (e.g., Krebs buffer or HBSS with 20 mM HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 45-60 minutes at 37°C.

3. Antagonist and Agonist Addition:

  • After dye loading, the plate is transferred to a fluorescence plate reader (e.g., FlexStation or FLIPR).

  • A baseline fluorescence reading is taken.

  • The candidate antagonist (e.g., NA-1 or NA-5) is added to the wells and incubated for a short period (e.g., 15 minutes).

  • The HCAR2 agonist (e.g., niacin or BHBA) is then added, and fluorescence is continuously monitored to measure changes in intracellular calcium concentration.

4. Data Analysis:

  • The increase in fluorescence upon agonist addition is quantified.

  • The percentage of inhibition by the antagonist is calculated by comparing the response in the presence and absence of the antagonist.

  • Dose-response curves are generated to determine the IC50 value of the antagonist.

cAMP Measurement Assay

This assay determines the effect of an antagonist on agonist-induced inhibition of cAMP production.

1. Cell Culture and Treatment:

  • HCAR2-expressing cells are cultured in appropriate plates.

  • Cells are pre-incubated with the HCAR2 antagonist for a defined period.

  • Subsequently, cells are stimulated with an HCAR2 agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin) for a specific duration.

2. Cell Lysis and cAMP Quantification:

  • After stimulation, the cells are lysed.

  • The intracellular cAMP concentration in the cell lysates is measured using a competitive immunoassay kit (e.g., ELISA-based or HTRF-based kits) according to the manufacturer's instructions.

3. Data Analysis:

  • The amount of cAMP produced in the presence of the agonist and antagonist is compared to the amount produced with the agonist alone.

  • The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified.

Conclusion

The identification and characterization of HCAR2 antagonists are crucial for advancing our understanding of HCAR2 biology and for the development of novel therapeutics. The data presented here on NA-1 and NA-5 demonstrate their potential as effective blockers of HCAR2 agonist-induced signaling. The provided experimental protocols offer a framework for the continued discovery and evaluation of new HCAR2 antagonists. Further research is warranted to explore the in vivo efficacy and therapeutic potential of these and other HCAR2 antagonists in relevant disease models.

References

Comparative Analysis of HCAR2 Agonist 1: A Gi-Biased Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the novel HCAR2 agonist 1 (Compound 9n) with other known HCAR2 agonists, supported by experimental data and protocols.

This compound, also known as Compound 9n, has been identified as a Gi protein-biased allosteric modulator of the hydroxycarboxylic acid receptor 2 (HCAR2).[1][2] This guide provides a comprehensive comparison of its performance against other orthosteric agonists, based on recently published data. The information presented herein is intended to assist researchers in evaluating its potential for therapeutic applications, particularly in the context of inflammatory diseases.

Performance Comparison of HCAR2 Agonists

This compound (Compound 9n) exhibits a unique pharmacological profile as both a standalone allosteric agonist and a positive allosteric modulator (PAM) of orthosteric agonists. Its biased signaling towards the Gi pathway, coupled with minimal β-arrestin recruitment, presents a potential advantage in circumventing the flushing side effects associated with agonists like niacin.

The following tables summarize the quantitative data from key in vitro assays, comparing the potency and efficacy of this compound with other well-characterized HCAR2 agonists.

Table 1: Potency (pEC50) of HCAR2 Agonists in Gi Protein Dissociation Assays

AgonistpEC50 (Mean ± SEM)Assay TypeReference
This compound (Compound 9n) 6.78 ± 0.05NanoBiT-Gi1 dissociation[1]
Niacin6.93 ± 0.06NanoBiT-Gi1 dissociation[1]
Monomethyl Fumarate (MMF)5.31 ± 0.04NanoBiT-Gi1 dissociation[1]
β-hydroxybutyrate (3-HB)3.05 ± 0.05NanoBiT-Gi1 dissociation
MK-68928.10 ± 0.03NanoBiT-Gi1 dissociation

Table 2: Efficacy (Emax) of HCAR2 Agonists in Gi Protein Dissociation Assays

AgonistEmax (% of Niacin, Mean ± SEM)Assay TypeReference
This compound (Compound 9n) 75.3 ± 3.2NanoBiT-Gi1 dissociation
Niacin100NanoBiT-Gi1 dissociation
Monomethyl Fumarate (MMF)98.2 ± 4.1NanoBiT-Gi1 dissociation
β-hydroxybutyrate (3-HB)95.7 ± 5.3NanoBiT-Gi1 dissociation
MK-6892110.5 ± 2.7NanoBiT-Gi1 dissociation

Table 3: Positive Allosteric Modulation (PAM) Effect of this compound (Compound 9n) on Orthosteric Agonists

Orthosteric AgonistFold-Shift in Potency (with 1 µM Compound 9n)Assay TypeReference
Niacin~19NanoBiT-Gi1 dissociation
β-hydroxybutyrate (3-HB)~12NanoBiT-Gi1 dissociation

Table 4: Biased Signaling Profile of HCAR2 Agonists

AgonistGi Pathway Activationβ-arrestin RecruitmentBiasReference
This compound (Compound 9n) Agonist/PAMWeak Partial Agonist/AntagonistGi-biased
NiacinFull AgonistFull AgonistBalanced
Monomethyl Fumarate (MMF)Full AgonistPartial AgonistSlightly Gi-biased
MK-6892Full AgonistFull AgonistBalanced

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the HCAR2 signaling pathway and a typical workflow for evaluating HCAR2 agonists.

HCAR2_Signaling_Pathway HCAR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Orthosteric Agonist (Niacin, 3-HB, etc.) HCAR2 HCAR2 Agonist->HCAR2 Binds to orthosteric site Agonist1 This compound (Compound 9n) Agonist1->HCAR2 Binds to allosteric site G_protein Gαi/oβγ HCAR2->G_protein Activates Beta_arrestin β-arrestin HCAR2->Beta_arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Downstream_Gi Anti-inflammatory Effects G_alpha->Downstream_Gi cAMP ↓ cAMP Downstream_arrestin Receptor Internalization, Other Signaling Beta_arrestin->Downstream_arrestin

Caption: HCAR2 signaling is primarily mediated through the Gi/o pathway, leading to anti-inflammatory effects.

Experimental_Workflow Experimental Workflow for HCAR2 Agonist Evaluation cluster_assays In Vitro Assays cAMP cAMP Inhibition Assay measurement Measure signal output (Luminescence/FRET) cAMP->measurement Gi_dissociation NanoBiT-Gi Dissociation Assay Gi_dissociation->measurement Arrestin β-arrestin Recruitment Assay Arrestin->measurement start HEK293 cells expressing HCAR2 and assay components treatment Treat cells with HCAR2 agonists start->treatment treatment->cAMP treatment->Gi_dissociation treatment->Arrestin analysis Data Analysis: EC50, Emax, Bias Calculation measurement->analysis

Caption: A typical workflow for characterizing HCAR2 agonists involves a series of in vitro functional assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NanoBiT-Gi1 Dissociation Assay

This assay quantifies the dissociation of the Gi1 protein heterotrimer upon HCAR2 activation.

  • Cell Line: HEK293 cells were transiently co-transfected with plasmids encoding HCAR2, Gαi1-LgBiT, Gβ1, and SmBiT-Gγ2.

  • Procedure:

    • Transfected cells were seeded in 96-well plates.

    • After 24 hours, the medium was replaced with HBSS buffer containing 5 µM coelenterazine h and incubated for 30 minutes.

    • Baseline luminescence was measured.

    • Cells were stimulated with various concentrations of HCAR2 agonists.

    • Luminescence was measured again using a microplate reader.

  • Data Analysis: The change in luminescence was plotted against the agonist concentration, and the data were fitted to a three-parameter logistic equation to determine pEC50 and Emax values.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi activation.

  • Cell Line: HEK293 cells were co-transfected with a plasmid encoding HCAR2 and a GloSensor cAMP reporter plasmid.

  • Procedure:

    • Transfected cells were seeded in 96-well plates.

    • After 24 hours, the cells were incubated with HBSS buffer containing d-Luciferin-Potassium Salt.

    • Cells were stimulated with different concentrations of agonists in the presence of 5 µM forskolin (an adenylyl cyclase activator).

    • For allosteric modulation experiments, various concentrations of Compound 9n were added along with the orthosteric agonist and forskolin.

    • Luminescence was measured using a microplate reader.

  • Data Analysis: The inhibition of forskolin-stimulated cAMP production was calculated and plotted against agonist concentration to determine pharmacological parameters.

β-arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated HCAR2.

  • Technology: A common method is the PathHunter β-arrestin assay, which utilizes enzyme fragment complementation.

  • Cell Line: A cell line co-expressing HCAR2 fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Procedure:

    • Cells were seeded in assay plates.

    • Cells were stimulated with a range of agonist concentrations.

    • Upon receptor activation, β-arrestin-EA is recruited to the HCAR2-PK, leading to the formation of a functional β-galactosidase enzyme.

    • A substrate is added, and the resulting chemiluminescent signal is measured.

  • Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Dose-response curves were generated to calculate potency and efficacy.

References

Safety Operating Guide

Proper Disposal of HCAR2 Agonist 1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of HCAR2 agonist 1, a Gi protein-biased allosteric modulator of the hydroxycarboxylic acid receptor 2. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Pre-Disposal and Handling Precautions

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The following are general handling precautions for this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Spill Management: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and transfer it to a sealed, labeled container for disposal.

Disposal Procedures for this compound

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.

Unused or Waste Product

Unused this compound and any resulting waste material should be treated as chemical waste.

  • Waste Identification: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound (Compound 9n)".

  • Containerization: Collect the waste in a compatible, tightly sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: The primary recommended method of disposal is through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for such organic compounds.

Contaminated Materials

All materials that have come into contact with this compound, including personal protective equipment, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.

  • Empty Containers: "Empty" containers may still retain product residue. These should be triple-rinsed with a suitable solvent (e.g., DMSO, ethanol). The rinsate must be collected and disposed of as hazardous chemical waste. After thorough rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated containers.

  • Contaminated Labware and PPE: Disposable items such as gloves, pipette tips, and wipes should be collected in a designated, sealed hazardous waste bag or container and disposed of through your institution's EHS-approved waste stream.

Summary of Disposal Information

Waste TypeContainer RequirementsDisposal Method
Unused/Waste this compound Tightly sealed, clearly labeled "Hazardous Waste" with chemical nameLicensed hazardous waste disposal company
Contaminated Solvents/Rinsate Tightly sealed, clearly labeled "Hazardous Waste" with chemical name and solventLicensed hazardous waste disposal company
Empty Containers Triple-rinsed with appropriate solventDispose of according to institutional guidelines after rinsing
Contaminated PPE and Labware Sealed hazardous waste bag or containerInstitutional EHS-approved hazardous waste stream

HCAR2 Signaling Pathway

HCAR2, also known as GPR109A, is a G protein-coupled receptor (GPCR) that plays a role in metabolic regulation and immune responses.[1] this compound acts as a Gi protein-biased allosteric modulator, meaning it binds to a site on the receptor different from the endogenous ligand and preferentially activates the Gi signaling pathway.[1]

Upon activation by an agonist, HCAR2 couples to an inhibitory G protein (Gi). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1]

HCAR2_Signaling_Pathway cluster_membrane Plasma Membrane HCAR2 HCAR2 (GPR109A) Gi Gi Protein HCAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist This compound Agonist->HCAR2 Binds to allosteric site ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: this compound signaling pathway.

Experimental Protocols

The proper disposal procedures outlined above are a critical component of any experimental protocol involving this compound. Researchers should incorporate these steps into their standard operating procedures (SOPs) for handling this compound. All personnel working with this compound must be trained on these disposal procedures before commencing any experiments.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for Handling HCAR2 Agonist 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for handling HCAR2 agonist 1, also identified as Compound 9n. The information herein is intended to supplement, not replace, institutional safety procedures and a thorough review of any available Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound. This guidance is based on standard laboratory procedures for handling novel research chemicals where a comprehensive toxicological profile may not be available.[1][2][3][4]

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes or aerosols.
Body Protection A fully fastened laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation exposure.

General Handling Procedures:

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and ensure laboratory safety.

Storage ConditionDetails
Temperature Store at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).
Container Keep in a tightly closed, light-resistant container.
Environment Store in a dry and well-ventilated place.

HCAR2 Signaling Pathway

This compound is a Gαi protein-biased allosteric modulator of the Hydroxycarboxylic Acid Receptor 2 (HCAR2). Upon binding, it initiates a signaling cascade that leads to anti-inflammatory effects. The simplified signaling pathway is depicted below.

HCAR2_Signaling_Pathway HCAR2 Gi-Mediated Signaling Pathway HCAR2_Agonist_1 This compound (Compound 9n) HCAR2 HCAR2 Receptor HCAR2_Agonist_1->HCAR2 Binds to allosteric site Gi_Protein Gi Protein (α, β, γ subunits) HCAR2->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces conversion ATP ATP ATP->Adenylate_Cyclase Downstream_Effects Downstream Anti-inflammatory Effects cAMP->Downstream_Effects Leads to

Caption: this compound activates the Gi protein pathway, inhibiting adenylate cyclase and reducing cAMP levels, which results in anti-inflammatory responses.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram outlines a general experimental workflow to evaluate the anti-inflammatory effects of this compound in a cell-based assay, based on the findings of Zhao et al. (2023).

Experimental_Workflow Workflow for In Vitro Anti-inflammatory Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Macrophages (e.g., RAW 264.7) Induce_Inflammation Induce Inflammation (e.g., with LPS) Cell_Culture->Induce_Inflammation Compound_Prep Prepare HCAR2 Agonist 1 Stock Solution Treat_Cells Treat Cells with This compound Compound_Prep->Treat_Cells Induce_Inflammation->Treat_Cells RNA_Isolation Isolate RNA Treat_Cells->RNA_Isolation qPCR Perform RT-qPCR RNA_Isolation->qPCR Cytokine_Analysis Analyze Pro-inflammatory Cytokine mRNA Levels (TNF-α, IL-1β, IL-6) qPCR->Cytokine_Analysis

Caption: General workflow for evaluating the anti-inflammatory properties of this compound in macrophages.

Detailed Experimental Protocol

While a specific, detailed protocol for this compound requires access to the full text of the cited research, a general methodology based on the abstract by Zhao et al. (2023) is provided below.

Objective: To determine the anti-inflammatory efficacy of this compound (Compound 9n) in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound (Compound 9n)

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM) and supplements

  • RNA isolation kit

  • RT-qPCR reagents and primers for TNF-α, IL-1β, IL-6, and a housekeeping gene.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in standard conditions until they reach the desired confluence.

  • Cell Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a specified period.

    • Induce an inflammatory response by adding LPS to the cell culture medium.

    • Include appropriate controls (e.g., vehicle-treated cells, LPS-only treated cells).

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine expression (e.g., 4-24 hours).

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • RT-qPCR:

    • Synthesize cDNA from the isolated RNA.

    • Perform quantitative PCR using primers specific for the pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and a housekeeping gene for normalization.

  • Data Analysis: Analyze the relative mRNA expression levels of the target cytokines to determine the effect of this compound on the inflammatory response.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations.

Waste Segregation and Containerization:

  • Solid Waste: Collect contaminated labware (e.g., pipette tips, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste.

Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.